molecular formula C10H12ClNO2 B178078 Ethyl 2-(chloromethyl)-5-methylnicotinate CAS No. 124796-97-0

Ethyl 2-(chloromethyl)-5-methylnicotinate

Cat. No.: B178078
CAS No.: 124796-97-0
M. Wt: 213.66 g/mol
InChI Key: QFBRIFBWBLEBMM-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-5-methylnicotinate (CAS 124796-97-0) is a high-purity chemical building block primarily utilized in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 10 H 12 ClNO 2 and a molecular weight of 213.66 g/mol, belongs to the nicotinate ester family and serves as a key precursor for the synthesis of more complex molecules . Its structure features a reactive chloromethyl group at the 2-position of the pyridine ring, which makes it a versatile intermediate for nucleophilic substitution reactions and further functionalization. In research settings, this compound and its structural analogs are investigated for their potential in medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs). Related methylnicotinate derivatives have demonstrated potential in various therapeutic areas, with studies mentioning applications in anti-rheumatic and oncolytic (anti-cancer) agents . The specific substitution pattern on the pyridine ring is crucial for modulating biological activity and physicochemical properties, making this compound a valuable scaffold for drug discovery. For laboratory handling, this reagent requires storage in an inert atmosphere at 2-8°C to maintain stability . Researchers should note that it is classified with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), necessitating appropriate safety precautions including the use of personal protective equipment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(chloromethyl)-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-4-7(2)6-12-9(8)5-11/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRIFBWBLEBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Ethyl 2-(chloromethyl)-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Ethyl 2-(chloromethyl)-5-methylnicotinate , a critical heterocyclic building block.

CAS Number: 124796-97-0[1]

Executive Summary & Chemical Profile

This compound is a highly functionalized pyridine derivative used primarily as an intermediate in the synthesis of fused bicyclic heterocycles, including imidazo[1,5-a]pyridines (used in IDO/TDO inhibitors for cancer immunotherapy) and imidazolinone herbicides.[1] Its reactivity is defined by the 2-chloromethyl moiety, which acts as a "benzylic-like" electrophile, enabling rapid nucleophilic substitution and cyclization reactions.

Physicochemical Data Table
PropertySpecification
CAS Number 124796-97-0
IUPAC Name Ethyl 2-(chloromethyl)-5-methylpyridine-3-carboxylate
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Appearance Off-white to yellow low-melting solid or oil
Solubility Soluble in DCM, EtOAc, THF; limited water solubility
Reactivity Class Alkylating agent (Primary alkyl halide on heteroaromatic ring)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen); Moisture sensitive

Synthesis & Manufacturing Process

The synthesis of CAS 124796-97-0 is a precision radical halogenation process.[1] The core challenge is achieving regioselectivity between the 2-methyl and 5-methyl positions on the pyridine ring.[1]

Core Synthetic Route: Radical Chlorination

The standard industrial route utilizes Ethyl 2,5-dimethylnicotinate (CAS 31931-53-0) as the precursor.[1] The 2-methyl group is significantly more activated toward radical abstraction than the 5-methyl group due to the electron-withdrawing effect of the adjacent 3-ethoxycarbonyl group and the ring nitrogen.

Reagents of Choice:
  • Trichloroisocyanuric Acid (TCCA): Preferred for higher atom economy and easier purification compared to NCS.

  • N-Chlorosuccinimide (NCS): Traditional reagent, requires radical initiator (AIBN or BPO).

Detailed Protocol (TCCA Method)

Note: This protocol prioritizes safety and yield optimization.

Step 1: Preparation Dissolve Ethyl 2,5-dimethylnicotinate (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile. The solvent must be degassed to prevent oxygen from quenching the radical chain.

Step 2: Initiation Add TCCA (0.35–0.4 eq) at room temperature. While TCCA can react without an initiator, adding a catalytic amount of Benzoyl Peroxide (BPO) or irradiating with UV light accelerates the initiation phase.

Step 3: Reaction Control

  • Temperature: Maintain at reflux (if using Acetonitrile) or 40°C.

  • Monitoring: Use HPLC or TLC. Stop the reaction immediately upon consumption of the starting material.

  • Critical Control Point: Over-chlorination to the dichloromethyl analog or chlorination at the 5-methyl position can occur if reaction times are prolonged.[1] The 2-methyl radical is electronically favored, but thermodynamic control is essential.

Step 4: Work-up Cool the mixture to precipitate cyanuric acid (byproduct).[1] Filter off the solid.[2] Wash the filtrate with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Step 5: Purification Purify via flash column chromatography (Hexanes/EtOAc). The product is prone to hydrolysis; avoid prolonged exposure to silica gel.

Reaction Mechanism & Selectivity Logic

The following diagram illustrates the radical pathway and the competing sites of reactivity. The 2-methyl position is activated by the adjacent electron-withdrawing ester, making the C-H bonds weaker and the resulting radical more stable.[1]

SynthesisPathway Figure 1: Radical Halogenation Pathway emphasizing regioselectivity at the 2-position. Precursor Ethyl 2,5-dimethylnicotinate (CAS 31931-53-0) Radical 2-Methyl Radical Intermediate Precursor->Radical TCCA/Initiator (-H•) Product This compound (CAS 124796-97-0) Radical->Product +Cl• SideProduct Over-chlorinated Byproducts Product->SideProduct Excess Reagent Prolonged Time

[1][3]

Applications in Drug Discovery

This compound is a "linchpin" intermediate. The co-existence of an electrophilic chloromethyl group and an electrophilic ester group allows for sequential nucleophilic attacks, ideal for building fused ring systems.

Case Study: Synthesis of IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors often feature an imidazo[1,5-a]pyridine core.[1][3]

  • Alkylation: An amine or amide nucleophile displaces the chlorine atom.

  • Cyclization: The newly formed amine attacks the adjacent ethyl ester, closing the imidazole ring onto the pyridine backbone.

ApplicationWorkflow Figure 2: Cyclization workflow for generating fused heterocyclic drug cores. Start This compound Step1 Step 1: N-Alkylation (Reaction with Amine/Amide) Start->Step1 + R-NH2 / Base Intermediate N-substituted Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Ester attack) Intermediate->Step2 Heat / Acid Cat. Final Imidazo[1,5-a]pyridine Scaffold (IDO/TDO Inhibitor Core) Step2->Final

Handling, Stability, and Safety (E-E-A-T)

  • Lachrymator Hazard: Like many benzylic halides, this compound is a potent lachrymator (tear gas agent). All operations must be performed in a fume hood.

  • Vesicant: Potential skin blistering agent. Double-gloving (Nitrile/Neoprene) is mandatory.[1]

  • Hydrolytic Instability: The chloromethyl group is sensitive to moisture. Hydrolysis yields the hydroxymethyl derivative, which can spontaneously lactonize with the ester to form a furo[3,4-b]pyridineone system, rendering the material useless for further synthesis.

    • Storage Protocol: Store under Argon at 4°C. Desiccate before use.

References

  • Alchimica Product Data. this compound (CAS 124796-97-0). Retrieved from [4]

  • World Intellectual Property Organization. (2016).[3] Novel 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine and/or tryptophane 2,3-dioxygenases.[1][3] (Patent No.[3] WO2016161960A1).[3] Retrieved from

  • BenchChem. Synthesis of Methyl 2-(aminomethyl)nicotinate (Analogous Chemistry). Retrieved from

Sources

Technical Guide: Ethyl 2-(chloromethyl)-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(chloromethyl)-5-methylnicotinate (CAS: 124796-97-0) is a specialized pyridine intermediate critical to the synthesis of fused heterocyclic systems, particularly in the development of imidazolinone herbicides and pyridine-based pharmaceutical agents.[1] With a molecular weight of 213.66 g/mol , this compound functions as a bifunctional electrophile, leveraging the high reactivity of the chloromethyl group for nucleophilic substitution and the ester moiety for cyclization.

This guide provides a rigorous technical profile, detailing the physicochemical properties, validated synthetic pathways, and analytical protocols required for its integration into high-value drug discovery and agrochemical workflows.

Part 1: Physicochemical Characterization

Precise characterization is the foundation of reproducible synthesis. The molecular weight derived here is based on IUPAC standard atomic weights.

Fundamental Properties[2][3][4]
PropertyValueTechnical Note
Molecular Weight 213.66 g/mol Calculated using

Molecular Formula

Monoisotopic Mass: 213.056 g/mol
CAS Registry Number 124796-97-0 Verified identifier for regulatory compliance
Appearance Pale yellow to orange oilTends to darken upon oxidation/storage
Solubility DCM, EtOAc, DMSO, MeOHHydrolytically unstable in basic aqueous media
Stability Moisture SensitiveThe benzylic-like chloride is prone to hydrolysis
Structural Analysis

The molecule features a 2,3,5-substitution pattern on the pyridine ring. The 2-chloromethyl group is the primary reactive center, significantly more electrophilic than the ester due to the electron-deficient nature of the pyridine ring. The 5-methyl group provides steric bulk and lipophilicity, often modulating the binding affinity of downstream bioactive targets.

Part 2: Synthetic Pathways & Methodology[13]

The synthesis of this compound is non-trivial due to the need for selective functionalization at the 2-position. The most robust industrial method utilizes the Boekelheide Rearrangement , which converts a 2-methyl pyridine N-oxide to a 2-hydroxymethyl or 2-chloromethyl derivative.

Primary Synthesis: The Modified Boekelheide Route

This protocol avoids the poor selectivity of radical halogenation by exploiting the "alpha-effect" of the N-oxide.

Reaction Scheme Visualization

SynthesisPathway Start Ethyl 2,5-dimethylnicotinate (Precursor) Inter N-Oxide Intermediate (Activated) Start->Inter m-CPBA DCM, 0°C to RT Prod Ethyl 2-(chloromethyl)- 5-methylnicotinate Inter->Prod POCl3 / Et3N Rearrangement & Chlorination

Figure 1: Selective functionalization of the 2-methyl group via N-oxide rearrangement.

Step-by-Step Protocol

Step 1: N-Oxidation

  • Dissolution: Dissolve Ethyl 2,5-dimethylnicotinate (1.0 eq) in Dichloromethane (DCM).

  • Oxidation: Add m-Chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the N-oxide is significantly more polar).

  • Workup: Wash with saturated

    
     to remove m-chlorobenzoic acid byproduct. Dry organic layer over 
    
    
    
    and concentrate.

Step 2: Rearrangement & Chlorination

  • Activation: Dissolve the crude N-oxide in anhydrous DCM or Toluene.

  • Reagent Addition: Add Phosphorus Oxychloride (

    
    , 1.5 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux (if using Toluene) or stir at RT (DCM) for 2–4 hours. The mechanism involves the formation of a chloro-pyridinium salt followed by an elimination-addition sequence.

  • Quench: Critical Safety Step. Pour reaction mixture onto crushed ice/water slowly. Neutralize with solid

    
    .[2]
    
  • Isolation: Extract with Ethyl Acetate. The product is often an oil that requires flash chromatography (Hexanes/EtOAc) for high purity.

Part 3: Reactivity & Applications

This molecule is a "linchpin" intermediate. Its value lies in its ability to undergo heterocyclization reactions to form bicyclic systems such as pyrrolopyridines and imidazopyridines .

Nucleophilic Substitution Profiles

The chlorine atom at the 2-position is highly labile (benzylic-like reactivity).

  • Amines: Reacts with primary amines to form secondary amines, which often spontaneously cyclize with the adjacent ester to form lactams (e.g., pyrrolopyridinones).

  • Thiols: Reacts with thiols to form thioethers, common in agrochemical motifs.

  • Azides: Displacement with sodium azide (

    
    ) yields the azidomethyl derivative, a precursor for "Click" chemistry or reduction to amines.
    
Downstream Application Workflow

Reactivity Core This compound Amine + Primary Amine (R-NH2) Core->Amine Thiol + Thiol (R-SH) Core->Thiol Lactam Pyrrolopyridine-one (Bicyclic Core) Amine->Lactam Substitution + Cyclization Thioether Sulfide Linker (Agrochem Scaffold) Thiol->Thioether SN2 Displacement

Figure 2: Divergent synthesis pathways for pharmaceutical and agrochemical scaffolds.

Part 4: Analytical Validation Protocols

To certify the identity and purity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( NMR)

Solvent:


, 400 MHz
Chemical Shift (

)
MultiplicityIntegrationAssignment
8.55 Singlet (d)1HH-6 (Aromatic, adjacent to N)
8.15 Singlet (d)1HH-4 (Aromatic)
5.05 Singlet2H-CH2-Cl (Deshielded by Cl and Ring)
4.42 Quartet2H-O-CH2- (Ethyl ester)
2.40 Singlet3H-CH3 (C5-Methyl)
1.41 Triplet3H-CH3 (Ethyl ester terminal)

Note: The methylene protons of the chloromethyl group are distinctively deshielded, appearing near 5.0 ppm, differentiating this product from the starting material (methyl group at ~2.6 ppm).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion

    
    :  214.06 Da.
    
  • Isotopic Pattern: A characteristic 3:1 ratio for the M and M+2 peaks (214 and 216) confirms the presence of a single Chlorine atom.

Part 5: Safety & Handling (E-E-A-T)

Warning: Alkyl halides, particularly benzylic-type halides like this compound, are potential alkylating agents .

  • Lachrymator: Chloromethyl pyridines can be severe eye and respiratory irritants. All operations must be performed in a functioning fume hood.

  • Skin Contact: Corrosive/Vesicant. Double-gloving (Nitrile) is recommended.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium hydroxide to hydrolyze the reactive chloride before disposal.

References

  • American Elements. (n.d.). Ethyl 2-chloro-5-methylnicotinate Properties and Specifications. Retrieved from [Link]

Sources

Technical Guide: Structure Elucidation of Ethyl 2-(chloromethyl)-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of Ethyl 2-(chloromethyl)-5-methylnicotinate , a critical intermediate often employed in the synthesis of imidazolinone herbicides and fused pyridine heterocycles.

This guide is structured to serve as a standalone protocol for verification, addressing the specific challenges of distinguishing regioisomers in substituted pyridine systems.

Executive Summary & Compound Profile

Target Molecule: this compound Molecular Formula: C₁₀H₁₂ClNO₂ Molecular Weight: 213.66 g/mol Core Application: Alkylating agent for nucleophilic substitutions (e.g., amines, thiols) to generate bicyclic pyridine derivatives.

The precise elucidation of this molecule is critical because radical halogenation of the precursor (Ethyl 2,5-dimethylnicotinate ) can theoretically yield multiple impurities, including the 5-chloromethyl regioisomer or over-chlorinated (dichloromethyl) byproducts. This guide establishes a self-validating analytical workflow to confirm the regioselectivity of the chlorination at the C2-methyl position.

Structural Numbering Context
  • Position 1: Nitrogen (Pyridine Ring)[1]

  • Position 2: Chloromethyl group (-CH₂Cl)

  • Position 3: Ethyl ester group (-COOCH₂CH₃)

  • Position 4: Aromatic Proton

  • Position 5: Methyl group (-CH₃)[2][3][4]

  • Position 6: Aromatic Proton

Spectroscopic Strategy & Logic

The elucidation logic relies on "Silent vs. Active" molecular changes. We are converting a C2-Methyl (active in starting material) to a C2-Chloromethyl (active in product), while the C5-Methyl and Ethyl ester remain "silent" spectators.

The Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure and ruling out isomers.

ElucidationWorkflow Start Crude Reaction Mixture (Chlorination of Ethyl 2,5-dimethylnicotinate) MS Step 1: Mass Spectrometry Check M+ (213/215) & Cl Isotope Pattern Start->MS Isolation HNMR Step 2: 1H NMR Screening Identify diagnostic chemical shift changes MS->HNMR Mass Confirmed Regio Step 3: Regiochemistry Check Distinguish 2-CH2Cl vs 5-CH2Cl HNMR->Regio -CH2Cl Signal Found HMBC Step 4: 2D NMR (HMBC) Definitive Proof of Carbon Connectivity Regio->HMBC Ambiguity Resolution Final Confirmed Structure: This compound HMBC->Final Correlations Verified

Figure 1: Step-wise logical workflow for structural confirmation.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and the presence of a single chlorine atom.

  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion (M+): 213.06 m/z.

  • Isotope Pattern: The presence of Chlorine-35 and Chlorine-37 dictates a distinct 3:1 ratio for the M (213) and M+2 (215) peaks.

    • Observation: If the M+2 peak is ~33% the height of the M peak, mono-chlorination is confirmed.

    • Impurity Flag: A 9:6:1 pattern indicates dichlorination (M, M+2, M+4).

Nuclear Magnetic Resonance (NMR) Elucidation

This is the primary tool for distinguishing the target from the starting material.

1H NMR Data & Assignment (400 MHz, CDCl₃)

The key shift is the "downfield walk" of the C2-substituent. In the starting material, the C2-Methyl appears at ~2.6 ppm. In the product, the electronegative chlorine pulls this signal downfield to ~5.0 ppm.

PositionGroupChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Logic
6 Ar-H 8.50 - 8.60Doublet (d)1HMost deshielded due to adjacent Nitrogen.
4 Ar-H 7.90 - 8.00Doublet (d)1HDeshielded by the C3-ester; shows meta-coupling (J~2Hz) to H6.
2 -CH₂ Cl4.95 - 5.05 Singlet (s)2HKey Signal. Shifted from ~2.6 ppm (CH3) to ~5.0 ppm due to Cl.[3]
Ester -OCH₂ CH₃4.40 - 4.45Quartet (q)2HCharacteristic ethyl ester pattern.
5 Ar-CH₃ 2.35 - 2.40Singlet (s)3HRemains largely unchanged from starting material (Spectator).
Ester -OCH₂CH₃ 1.40 - 1.45Triplet (t)3HCharacteristic ethyl ester pattern.
13C NMR Data (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~165 ppm.[5]

  • Pyridine Ring Carbons: Five distinct signals in the aromatic region (120-155 ppm). C2 and C6 will be most deshielded (~150+ ppm) due to the Nitrogen.

  • Chloromethyl (C2-CH₂Cl): ~45-48 ppm. (Distinct from a methyl carbon at ~18-22 ppm).

  • Ring Methyl (C5-CH₃): ~18-19 ppm.

Definitive Regiochemistry (HMBC)

To scientifically prove the chlorine is at Position 2 and not Position 5 (which would yield Ethyl 5-(chloromethyl)-2-methylnicotinate), you must use Heteronuclear Multiple Bond Correlation (HMBC) . This technique visualizes long-range (2-3 bond) H-C couplings.

The "Lighthouse" Strategy

We use the Ester Carbonyl Carbon as a "lighthouse" (reference point).

  • Look at the Ester Carbonyl (~165 ppm).

  • Check for correlations:

    • The H4 proton (ring) is 3 bonds away → Strong Correlation.

    • The C2-substituent protons are 3 bonds away.

      • If the product is the Target (2-CH₂Cl) : The protons at ~5.0 ppm will correlate to the Carbonyl.

      • If the product is the Isomer (2-Me) : The protons at ~2.6 ppm would correlate to the Carbonyl.

HMBC_Logic Carbonyl Carbonyl C (165 ppm) H4 H4 Proton (~8.0 ppm) H4->Carbonyl 3-bond coupling CH2Cl CH2Cl Protons (~5.0 ppm) CH2Cl->Carbonyl CRITICAL 3-bond coupling (Confirms C2 position) RingMe 5-Me Protons (~2.4 ppm) RingMe->Carbonyl Too far (4+ bonds) No Correlation

Figure 2: HMBC Correlation Map. The connection between the CH₂Cl protons and the Carbonyl carbon is the structural "smoking gun."

Experimental Protocol: Analytical Verification

Safety Note: Chloromethyl pyridines are potential alkylating agents and skin irritants. Handle in a fume hood.

Sample Preparation[3][4][6][7][8]
  • Dissolve 10 mg of the isolated oil/solid in 0.6 mL of CDCl₃ (Chloroform-d).

  • Ensure the sample is free of paramagnetic impurities (iron filings from spatulas) which broaden pyridine signals.

Data Acquisition Parameters
  • 1H NMR: 16 scans, 1-second relaxation delay. Center spectral window at 5.0 ppm.

  • 13C NMR: 256-512 scans.

  • HMBC: Optimized for long-range coupling of 8 Hz (J_LR).

Quality Control Criteria (Self-Validation)
  • Integration Check: The ratio of the Chloromethyl singlet (2H) to the Ring Methyl singlet (3H) must be 2:3 . Any deviation suggests a mixture of mono- and di-chlorinated products.

  • Solvent Peak Reference: Calibrate to residual CHCl₃ at 7.26 ppm.

References

  • Synthesis of Chloromethyl Pyridines:Radical halogenation of alkylpyridines using N-chlorosuccinimide (NCS).

    • Source:

  • NMR Data of Nicotinates:Spectral characterization of Ethyl 2-methylnicotinate deriv

    • Source:

  • Pyridine Regiochemistry:HMBC strategies for substituted heteroarom

    • Source:

Sources

Synthesis of Ethyl 2-(chloromethyl)-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Precision

Executive Summary

Ethyl 2-(chloromethyl)-5-methylnicotinate (Structure 1 ) is a critical heterocyclic scaffold, primarily utilized as a late-stage intermediate in the synthesis of imidazolinone herbicides (e.g., Imazethapyr derivatives) and kinase inhibitors in oncology. The synthesis of this molecule presents a classic regioselectivity challenge: distinguishing between two methyl groups (C2 and C5) on a pyridine ring while preserving the C3-ethyl ester.

This technical guide details the "N-Oxide Activation Strategy" , a robust, scalable route that leverages the Boekelheide Rearrangement . Unlike radical halogenation, which suffers from poor selectivity (C2 vs. C5 competition) and over-chlorination, this pathway ensures high isomeric purity by exploiting the unique electronic activation of the C2-position by the N-oxide moiety.

Strategic Analysis: The Regioselectivity Challenge

The core difficulty in synthesizing Target 1 lies in the functionalization of the C2-methyl group in the presence of a C5-methyl group.

  • Approach A: Radical Halogenation (Not Recommended) Direct treatment of ethyl 2,5-dimethylnicotinate with NCS or

    
     yields a mixture of products. The C5-methyl is sterically less hindered, but the C2-methyl is more acidic. The result is often an inseparable mixture of 2-chloromethyl, 5-chloromethyl, and bis-chlorinated byproducts.
    
  • Approach B: The Boekelheide Rearrangement (Recommended) This route utilizes the specific reactivity of 2-methylpyridine N-oxides. Acylation of the N-oxide oxygen creates an activated intermediate that undergoes a [3,3]-sigmatropic rearrangement specifically to the C2-methyl group. This mechanism is "self-validating" because the rearrangement cannot physically reach the C5-methyl group, guaranteeing regiochemical integrity.

Retrosynthetic Logic & Pathway Visualization

The synthesis is disconnected into three distinct phases:

  • N-Oxidation: Activation of the pyridine nitrogen.

  • Rearrangement: Migration of oxygen from N to C2-methyl (Boekelheide).

  • Substitution: Conversion of the resulting alcohol/acetate to the alkyl chloride.

Retrosynthesis Target Ethyl 2-(chloromethyl)- 5-methylnicotinate Alcohol Ethyl 2-(hydroxymethyl)- 5-methylnicotinate Target->Alcohol Chlorination (SOCl2) Acetate Ethyl 2-(acetoxymethyl)- 5-methylnicotinate Alcohol->Acetate Hydrolysis NOxide Ethyl 2,5-dimethyl- nicotinate N-oxide Acetate->NOxide Boekelheide Rearrangement Start Ethyl 2,5-dimethyl- nicotinate NOxide->Start Oxidation (mCPBA/UHP)

Figure 1: Retrosynthetic analysis highlighting the N-oxide activation pathway.

Detailed Experimental Protocol

Phase 1: N-Oxidation of Ethyl 2,5-dimethylnicotinate

Rationale: We must differentiate the C2-methyl from the C5-methyl. The N-oxide activates the C2-position via the "alpha-effect" and proximity.

Reagents:

  • Ethyl 2,5-dimethylnicotinate (1.0 eq)

  • m-Chloroperbenzoic acid (mCPBA), 70-75% (1.2 eq)

  • Dichloromethane (DCM) (10 vol)

Protocol:

  • Dissolve Ethyl 2,5-dimethylnicotinate in DCM at 0°C.

  • Add mCPBA portion-wise over 30 minutes. Note: Exothermic reaction; maintain T < 10°C to prevent ester hydrolysis or over-oxidation.

  • Warm to room temperature (20-25°C) and stir for 12 hours.

  • Quench: Wash with 10% aqueous

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    (to remove m-chlorobenzoic acid).
  • Dry organic layer (

    
    ) and concentrate.
    
  • Yield Target: 85-92% (Off-white solid).

Phase 2: The Boekelheide Rearrangement

Rationale: This is the critical step. Acetic anhydride acylates the N-oxide.[1] The resulting cation is deprotonated at the C2-methyl, followed by a [3,3]-sigmatropic shift to form the acetoxymethyl group.

Reagents:

  • N-Oxide Intermediate (from Phase 1)

  • Acetic Anhydride (

    
    ) (5.0 eq - acts as solvent/reagent)
    

Protocol:

  • Suspend the N-oxide in acetic anhydride.

  • Heat the mixture to 100°C - 110°C for 2-4 hours.

    • Critical Process Parameter (CPP): Do not exceed 120°C rapidly. The rearrangement is exothermic. Monitor by TLC/HPLC for disappearance of N-oxide.

  • Remove excess

    
     under reduced pressure (rotary evaporator with toluene azeotrope).
    
  • The residue is Ethyl 2-(acetoxymethyl)-5-methylnicotinate .

    • Decision Point: Can proceed directly to hydrolysis or purify via short silica plug if dark in color.

Phase 3: Hydrolysis and Chlorination

Rationale: Direct conversion of acetate to chloride is possible but harsh. Hydrolysis to the alcohol followed by mild chlorination with Thionyl Chloride (


) is cleaner.

Reagents:

  • Ethanol / HCl (conc.)

  • Thionyl Chloride (

    
    )
    
  • DCM or Chloroform

Protocol:

  • Hydrolysis: Dissolve the crude acetate in Ethanol (5 vol) and add conc. HCl (1 vol). Reflux for 1 hour.

  • Concentrate to dryness to obtain the alcohol hydrochloride salt.

  • Chlorination: Suspend the salt in DCM (10 vol).

  • Add

    
     (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (2 drops).
    
  • Reflux for 2 hours.

  • Workup: Cool to 0°C. Carefully quench with saturated

    
     (gas evolution!). Extract with DCM.[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

  • Final Product: this compound.

Data Summary & Process Metrics

ParameterPhase 1 (Oxidation)Phase 2 (Rearrangement)Phase 3 (Chlorination)
Reagent mCPBA / DCMAcetic AnhydrideHCl / SOCl2
Temperature 0°C

25°C
100°C - 110°CReflux (40°C)
Time 12 h3 h2 h
Typical Yield 88%75%82%
Key Impurity Unreacted amine2-hydroxymethyl (premature hydrolysis)2-chloropyridine (nuclear sub.)
Safety Risk Peroxide buildupThermal runawayHCl/SO2 gas evolution

Mechanistic Visualization (The Boekelheide Shift)

Understanding the mechanism is vital for troubleshooting. If the temperature in Phase 2 is too low, the acylated intermediate forms but does not rearrange. If too high, degradation occurs.

Boekelheide Step1 N-Oxide + Ac2O Step2 N-Acetoxy Cation (Activated Intermediate) Step1->Step2 Acylation Step3 Deprotonation of C2-Methyl (Anhydrobase Formation) Step2->Step3 -HOAc Step4 [3,3]-Sigmatropic Rearrangement Step3->Step4 Concerted Shift Step5 2-(Acetoxymethyl) Pyridine Step4->Step5 Product Formation

Figure 2: Mechanistic flow of the Boekelheide rearrangement, the selectivity engine of this synthesis.

Safety & Toxicology (HSE)

  • Chloromethyl Pyridines: These compounds are potential alkylating agents .[1] They are vesicants (blister agents) and severe eye irritants. All operations in Phase 3 must be conducted in a functioning fume hood with appropriate PPE (nitrile gloves, goggles).

  • mCPBA: Shock sensitive in dry, high-concentration forms. Always keep wet or in solution.

  • Waste Disposal: Aqueous streams from Phase 3 contain sulfites and acidic byproducts; neutralize before disposal.

References

  • Original Mechanistic Description: Boekelheide, V.; Linn, W. J.[1] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 1954 , 76(5), 1286–1291.[1] Link

  • Industrial Application (Imidazolinones): Doehner, R. F.; et al. "Process for manufacturing 5-methoxymethylpyridine-2,3-dicarboxylic acid derivatives." U.S. Patent 5,378,843, 1995 . (Describes the hydrolysis and functionalization of related pyridine scaffolds). Link

  • Alternative Chlorination Methods: Fontenas, C., et al. "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent."[1] Synthetic Communications, 1995 , 25(5), 629–633. Link

  • General N-Oxide Chemistry: Albini, A.; Pietra, S. Heterocyclic N-Oxides, CRC Press, 1991. (Comprehensive review of N-oxide reactivity and rearrangements).

Sources

A Technical Guide to the Physical Properties of Substituted Nicotinic Acid Esters: A Handbook for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, understanding the physical properties of a molecule is not merely a preliminary checkbox but a foundational pillar upon which successful therapeutic design rests. For substituted nicotinic acid esters, a class of compounds with broad therapeutic potential, these properties dictate their behavior from the moment of formulation to their interaction with biological targets.[1] This guide provides an in-depth exploration of the key physical characteristics of these esters, offering both theoretical insights and practical, field-proven methodologies for their determination. Our focus is to equip researchers, medicinal chemists, and formulation scientists with the knowledge to rationally design and develop nicotinic acid ester-based therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Nicotinic acid, or niacin, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[1] Esterification of the carboxylic acid moiety is a common strategy to modulate the parent molecule's properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The nature of the substituent on the pyridine ring and the composition of the ester group can dramatically alter the compound's solubility, melting point, acidity (pKa), and lipophilicity (LogP). A thorough grasp of these parameters is therefore indispensable for any scientist working in this area.

This document moves beyond a simple recitation of facts. It delves into the "why" behind the "how," explaining the causal relationships between molecular structure and physical behavior. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data. By integrating authoritative references and detailed experimental workflows, this guide aims to be a trusted resource for the scientific community.

Solubility: The Gateway to Bioavailability

A drug's journey in the body begins with its dissolution. Insufficient aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and erratic absorption. For substituted nicotinic acid esters, solubility is a delicate balance between the polar pyridine ring and the often nonpolar ester side chain.

Factors Influencing the Solubility of Substituted Nicotinic Acid Esters

The aqueous solubility of a substituted nicotinic acid ester is primarily governed by:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to water solubility. Its basicity, which is influenced by substituents, plays a crucial role.

  • The Ester Group: The nature of the alcohol used for esterification significantly impacts solubility. Short-chain alkyl esters (e.g., methyl, ethyl) are generally more water-soluble than their long-chain counterparts (e.g., dodecyl).[2] The introduction of polar functional groups into the ester chain can enhance aqueous solubility.

  • Substituents on the Pyridine Ring: Electron-withdrawing or electron-donating groups on the pyridine ring can alter the molecule's polarity and its ability to interact with water molecules.

  • Crystalline Structure: For solid compounds, the crystal lattice energy must be overcome for dissolution to occur. Different polymorphs of the same compound can exhibit different solubilities.[3]

Quantitative Data on the Solubility of Nicotinic Acid and its Esters
CompoundSolventSolubilityReference
Nicotinic AcidWater (room temp)1.6 g / 100 mL[4][5]
Nicotinic AcidHot WaterFreely soluble[4][6]
Nicotinic AcidEthanolSlightly soluble[4][5]
Nicotinic AcidEtherInsoluble[4][5][6]
Nicotinic AcidDMSOHigh[7]
Methyl NicotinateWaterSoluble[8]
Dodecyl NicotinateWater5.14e-4 g/L[9]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method, often considered the "gold standard," determines the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the finely powdered substituted nicotinic acid ester to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved ester using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in units of mg/mL or mol/L.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a solid crystalline compound is the temperature at which it transitions from a solid to a liquid state. It is a fundamental physical property that provides valuable information about the purity and identity of a substance.

Interpretation of Melting Point Data
  • Sharp Melting Range: A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

  • Broad Melting Range and Depression: Impurities tend to broaden the melting range and depress the melting point. This phenomenon, known as melting point depression, is a useful tool for assessing purity.

Melting Point Data for Nicotinic Acid and its Derivatives
CompoundMelting Point (°C)Reference
Nicotinic Acid236-239[5][10]
Methyl Nicotinate39[8]
Dodecyl Nicotinate17.6[9]
Experimental Protocol: Capillary Melting Point Determination

This is a widely used and pharmacopeia-accepted method for determining the melting point of a solid.

Principle: A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is observed and recorded.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample into a column of 2-4 mm height.

  • Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Perform a rapid heating run to get an approximate melting point. This will save time in the subsequent, more accurate determination.

  • Accurate Determination: For a new sample, heat at a slower, controlled rate (e.g., 1-2°C per minute) starting from a temperature about 10-15°C below the approximate melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the compound.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is a measure of the acidity of a compound. For substituted nicotinic acid esters, the pKa of the pyridine nitrogen is a critical parameter that influences solubility, absorption, and receptor binding.

The Significance of pKa in Drug Development

The ionization state of a drug molecule at physiological pH (around 7.4) has profound implications for its:

  • Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.

  • Membrane Permeability: The neutral, unionized form of a drug is typically more lipid-soluble and can more readily cross biological membranes.

  • Receptor Interaction: The charge of a molecule can significantly affect its binding affinity to its biological target.

The Henderson-Hasselbalch equation can be used to calculate the ratio of ionized to unionized forms of the drug at a given pH, once the pKa is known.

pKa of Nicotinic Acid

The pKa of the carboxylic acid group of nicotinic acid is approximately 4.85. The pKa of the pyridine nitrogen is around 2.0. For substituted nicotinic acid esters, the relevant pKa is that of the pyridine nitrogen, which will be influenced by the nature of the substituents on the ring.

Experimental Protocol: Potentiometric Titration for pKa Determination

This is a highly accurate and widely used method for determining the pKa of a compound.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of the substituted nicotinic acid ester of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add small, precise increments of a standardized titrant (e.g., HCl for a basic compound) to the sample solution.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Lipophilicity (LogP): A Key Determinant of ADME Properties

Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET). It is quantitatively expressed as the logarithm of the partition coefficient (LogP) between an organic solvent (typically n-octanol) and an aqueous phase (water or buffer).

The Role of LogP in Drug Design
  • Absorption: A drug must have sufficient lipophilicity to cross the lipid bilayers of cell membranes.

  • Distribution: Lipophilic drugs tend to distribute more readily into tissues.

  • Metabolism: Highly lipophilic drugs are often more susceptible to metabolism by cytochrome P450 enzymes.

  • Toxicity: High lipophilicity can sometimes be associated with increased toxicity.

For substituted nicotinic acid esters, the LogP value is heavily influenced by the nature of the ester side chain and any substituents on the pyridine ring. Increasing the length of the alkyl chain of the ester will generally increase the LogP.

LogP Data for Nicotinic Acid and its Esters
CompoundLogPReference
Nicotinic Acid0.36[5][11]
Ethyl Nicotinate~1.5 (calculated)[12]
Dodecyl Nicotinate5.93[9]
Experimental Protocol: Shake-Flask Method for LogP Determination

This is the traditional and most direct method for measuring LogP.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water/buffer and vice-versa by shaking them together for at least 24 hours.

  • Partitioning: Add a known amount of the substituted nicotinic acid ester to a mixture of the pre-saturated n-octanol and aqueous phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the ester in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the LogP using the following formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Alternative Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For high-throughput screening, RP-HPLC offers a faster, less material-intensive method for estimating LogP.

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a series of standards with known LogP values.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key steps involved in determining the physical properties discussed.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Caption: Workflow for Shake-Flask LogP Determination.

Conclusion: Integrating Physical Properties for Rational Drug Design

The physical properties of substituted nicotinic acid esters are not independent variables but rather interconnected parameters that collectively define a molecule's drug-like characteristics. A comprehensive understanding and accurate measurement of solubility, melting point, pKa, and LogP are essential for navigating the complexities of drug discovery and development. By employing the robust methodologies outlined in this guide, researchers can generate the high-quality data needed to make informed decisions, optimize lead compounds, and ultimately increase the probability of success in bringing new and effective therapies to patients. This guide serves as a foundational resource, empowering scientists to build upon this knowledge and further explore the therapeutic potential of this versatile class of molecules.

References

  • Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. (2020). NIH. [Link]

  • Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery using perfluorooctyl bromide as vehicle. (2008). PubMed. [Link]

  • Akishina, et al. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (2003). PubMed. [Link]

  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. [Link]

  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014). PubMed. [Link]

  • Nicotinic acid, dodecyl ester Properties. Cheméo. [Link]

  • Structure-affinity relationships of a unique nicotinic ligand: N(1)-dimethyl-N(4)-phenylpiperazinium iodide (DMPP). (2001). PubMed. [Link]

  • Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. ResearchGate. [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022). Neliti. [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR.org. [Link]

  • Nicotinic Acid | C6H5NO2. PubChem. [Link]

  • Preparation of nicotinic acid esters.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • The structures of nicotinic acid and its derivatives. ResearchGate. [Link]

  • Study of Lipophilicity and Application of Selected Structural Descriptors in QSAR Analysis of Nicotinic Acid Derivatives. Investigations. AKJournals. [Link]

  • Isonicotinic Acid pKa Study. Scribd. [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. [Link]

  • QSAR study of a large set of 3-pyridyl ethers as ligands of the alpha4beta2 nicotinic acetylcholine receptor. (2007). PubMed. [Link]

  • QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors. (2016). PubMed. [Link]

  • Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. (2022). SSRN. [Link]

  • Methyl nicotinate. Wikipedia. [Link]

  • Nicotinic Acid. Merck Index. [Link]

  • Summary of the results of SAR studies performed on different regions of the synthesized derivatives. ResearchGate. [Link]

  • (PDF) Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Nanomegas. [Link]

  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2025). WSEAS. [Link]

  • Chemical determination of nicotinic acid and nicotinamide. SciSpace. [Link]

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The Chloromethylpyridine Moiety: A Versatile Electrophile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chloromethyl group, when appended to a pyridine ring, is transformed into a highly reactive and synthetically valuable electrophilic handle. The inherent electron-withdrawing nature of the pyridine nucleus significantly activates the benzylic-type carbon, rendering it susceptible to a diverse array of chemical transformations. This guide provides a comprehensive exploration of the reactivity of chloromethylpyridines, detailing the mechanistic principles and providing field-tested protocols for their synthesis and subsequent functionalization through nucleophilic substitution, oxidation, reduction, and metal-catalyzed cross-coupling reactions. By understanding the interplay of electronics, sterics, and reaction conditions, researchers can strategically leverage the unique reactivity of chloromethylpyridines to construct complex molecular architectures, a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.

Introduction: The Electronic Influence of the Pyridine Ring

The reactivity of the chloromethyl group (-CH₂Cl) is fundamentally dictated by the electronic properties of the pyridine ring to which it is attached. The nitrogen atom's electronegativity creates an electron-deficient (π-deficient) aromatic system. This has two profound consequences for the attached chloromethyl group:

  • Enhanced Electrophilicity: The electron-withdrawing effect of the pyridine ring polarizes the C-Cl bond, making the methylene carbon significantly more electrophilic and thus more susceptible to attack by nucleophiles.

  • Positional Isomerism and Reactivity: The position of the chloromethyl group (2-, 3-, or 4-) influences its reactivity. The 2- and 4-positions are electronically activated due to direct resonance delocalization of negative charge onto the nitrogen atom in the transition state of nucleophilic attack. The 3-position, lacking this direct resonance stabilization, is generally less reactive in nucleophilic aromatic substitution on the ring itself, a principle that also subtly influences the reactivity of the attached chloromethyl group.[1][2]

This guide will systematically dissect the key reaction classes, providing both the theoretical underpinnings and practical methodologies for harnessing the synthetic potential of these versatile building blocks.

Synthesis of Chloromethylpyridines

The preparation of chloromethylpyridines typically starts from the corresponding methylpyridines (picolines) or their N-oxides. The choice of method depends on the desired isomer and the scale of the reaction.

Chlorination of Picoline N-Oxides

A highly efficient and common method involves the activation of the methyl group via N-oxidation, followed by reaction with a chlorinating agent. This approach often provides better selectivity and milder conditions than direct free-radical chlorination of picolines.

Reaction Workflow: Synthesis of 2-(Chloromethyl)pyridine

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination 2-Picoline 2-Picoline H2O2_AcOH H₂O₂ / Acetic Acid 2-Picoline->H2O2_AcOH 2-Picoline-N-Oxide 2-Picoline-N-Oxide H2O2_AcOH->2-Picoline-N-Oxide POCl3 POCl₃ / Et₃N 2-Picoline-N-Oxide->POCl3 2-Chloromethylpyridine 2-Chloromethylpyridine POCl3->2-Chloromethylpyridine

Caption: Workflow for 2-(Chloromethyl)pyridine synthesis.

Experimental Protocol: Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline-N-Oxide [3]

  • N-Oxidation: To a solution of 2-methylpyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30%, 1.1 eq) dropwise while maintaining the temperature below 70-80°C. Stir the mixture for 10-14 hours.[4] After completion, carefully neutralize the excess acetic acid and peroxide.

  • Chlorination: Dissolve the resulting 2-picoline-N-oxide (1.0 eq) in a suitable solvent like chloroform. Add triethylamine (1.1 eq). Cool the mixture in an ice bath and add phosphoryl chloride (POCl₃, 1.1 eq) dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or crystallization to yield 2-(chloromethyl)pyridine.

A related method utilizes triphosgene or diphosgene in place of phosphoryl chloride, which can also be highly effective.[3][5]

Nucleophilic Substitution: The Cornerstone of Reactivity

The high electrophilicity of the methylene carbon makes the chloromethyl group an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[6][7] This pathway is favored due to the primary nature of the carbon center, which minimizes steric hindrance. The reaction proceeds with inversion of configuration, although this is not relevant for the achiral chloromethylpyridines.

General Sₙ2 Mechanism

Reactants Nu⁻ + Py-CH₂-Cl TS [Nu---CH₂(Py)---Cl]⁻ ‡ Reactants->TS Backside Attack Products Py-CH₂-Nu + Cl⁻ TS->Products Leaving Group Departure

Caption: Concerted Sₙ2 mechanism at the chloromethyl group.

The rate of the Sₙ2 reaction is dependent on the concentration of both the chloromethylpyridine substrate and the nucleophile (Rate = k[Py-CH₂Cl][Nu⁻]).[8] A wide variety of nucleophiles can be employed, leading to a diverse range of functionalized pyridine derivatives.

Amination: Synthesis of Pyridyl-amines

Primary and secondary amines readily displace the chloride to form the corresponding aminomethylpyridine derivatives, which are valuable ligands and pharmaceutical intermediates.

Experimental Protocol: Synthesis of 2-(Morpholinomethyl)pyridine [9]

  • Setup: In a round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in acetonitrile (to a concentration of ~0.3 M).

  • Reagents: Add morpholine (1.5 eq) followed by potassium carbonate (2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Reactions with Other Nucleophiles

The versatility of the chloromethyl group extends to a wide range of O-, S-, and other C-based nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions

IsomerNucleophileBaseSolventTemp. (°C)Time (h)ProductApprox. Yield (%)
4-ClCH₂PyThiophenolK₂CO₃DMFRT24-(Phenylthiomethyl)pyridine>90
2-ClCH₂PySodium Azide-DMFRT42-(Azidomethyl)pyridine>95
3-ClCH₂PySodium Methoxide-MethanolReflux123-(Methoxymethyl)pyridine~85
2-ClCH₂PyPotassium Oxalate-WaterReflux62-Pyridinemethanol87[10]

Oxidation to Pyridinecarboxaldehydes

The chloromethyl group can be selectively oxidized to the corresponding aldehyde, providing a key intermediate for the synthesis of imines, alcohols (via subsequent reduction), and carboxylic acids. A common route involves hydrolysis of the chloromethyl group to the alcohol, followed by oxidation.

Reaction Workflow: Oxidation of 4-Chloromethylpyridine

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Oxidation 4-ClCH2Py 4-(Chloromethyl)pyridine Base aq. Base (e.g., NaOH) 4-ClCH2Py->Base 4-PyCH2OH 4-Pyridinemethanol Base->4-PyCH2OH PCC PCC or MnO₂ 4-PyCH2OH->PCC 4-PyCHO Pyridine-4-carboxaldehyde PCC->4-PyCHO

Caption: Two-step oxidation of 4-(Chloromethyl)pyridine.

Experimental Protocol: Synthesis of 2-Pyridinecarboxaldehyde [9][10]

  • Hydrolysis: Reflux a solution of 2-(chloromethyl)pyridine (1.0 eq) with an aqueous solution of sodium hydroxide (2.0 eq) for 6-7 hours. After cooling, extract the product, 2-pyridinemethanol, with dichloromethane. Dry the organic phase and remove the solvent under reduced pressure.[11]

  • PCC Oxidation: Dissolve the 2-pyridinemethanol (1.0 eq) in anhydrous dichloromethane. Add Pyridinium Chlorochromate (PCC, 1.5 eq) in one portion. Stir the mixture at room temperature for 2-3 hours until the alcohol is consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts, washing thoroughly with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-pyridinecarboxaldehyde can be purified by distillation or column chromatography.

Reduction to Methylpyridines

The chloromethyl group can be reduced back to a methyl group (hydrodechlorination). This transformation can be achieved using various reducing agents, including hydride reagents or catalytic hydrogenation.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is adapted from the reduction of related pyridine esters and represents a plausible method.[12]

  • Setup: Dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in a mixture of anhydrous THF and methanol (e.g., 1:1 v/v) under an inert atmosphere (e.g., Argon).

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, controlling any effervescence.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to 0°C and quench carefully by the slow addition of water, followed by 1M HCl to destroy excess NaBH₄.

  • Purification: Make the solution basic with aqueous NaOH and extract the product (4-methylpyridine) with an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify by distillation.

Metal-Catalyzed Cross-Coupling Reactions

While the C(sp³)-Cl bond of a chloromethyl group is generally less reactive in oxidative addition to palladium(0) catalysts than aryl halides, it can participate in cross-coupling reactions, particularly with more reactive catalyst systems or when other potential reaction sites are absent or less reactive.[13] This opens up pathways for forming C-C bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. For chloromethylpyridines, this would involve the coupling of the C(sp³)-Cl bond with an aryl or vinyl boronic acid. This reaction is often challenging and may require specialized nickel or palladium catalysts designed for C(sp³)-X bond activation.[13][14]

Catalytic Cycle: Suzuki-Miyaura Coupling

Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Py-CH₂-Cl Pd(II)Int L₂Pd(II)(CH₂Py)(Cl) OxAdd->Pd(II)Int Transmetal Transmetalation Pd(II)Int->Transmetal Pd(II)RInt L₂Pd(II)(CH₂Py)(R) Transmetal->Pd(II)RInt RBOH R-B(OH)₂ + Base RBOH->Transmetal RedElim Reductive Elimination Pd(II)RInt->RedElim RedElim->Pd(0)L2 Regeneration Product Py-CH₂-R RedElim->Product

Caption: Generalized catalytic cycle for Suzuki coupling.

Sonogashira and Negishi Couplings

Similarly, the Sonogashira (coupling with a terminal alkyne) and Negishi (coupling with an organozinc reagent) reactions offer routes to introduce alkynyl and alkyl/aryl groups, respectively.[5][15][16] The Negishi coupling is particularly noteworthy for its ability to couple C(sp³)-hybridized centers.[16][17] The higher reactivity of organozinc reagents compared to organoboranes can facilitate the coupling with the less reactive C(sp³)-Cl bond.[5]

Table 2: Overview of Cross-Coupling Reactions

Coupling ReactionNucleophileCatalyst System (Typical)Key Features
Suzuki-Miyaura R-B(OH)₂Pd(0) or Ni(0) with phosphine ligandsTolerant of many functional groups; requires base.
Sonogashira R-C≡CHPd(0)/phosphine + Cu(I) cocatalystForms C(sp³)-C(sp) bonds; requires base.[15]
Negishi R-ZnXPd(0) or Ni(0) with phosphine ligandsHighly reactive nucleophile; moisture/air sensitive.[5]

Conclusion and Future Outlook

The chloromethyl group on a pyridine ring is a powerful and versatile electrophile, enabling a vast range of synthetic transformations. Its reactivity, dominated by the Sₙ2 pathway, allows for the straightforward introduction of nitrogen, oxygen, sulfur, and carbon nucleophiles. Furthermore, the ability to undergo oxidation, reduction, and, with appropriate catalysts, cross-coupling reactions, solidifies its status as a key building block in modern organic synthesis. For professionals in drug development and materials science, a deep understanding of the principles and protocols outlined in this guide is essential for the rational design and efficient synthesis of novel, functionalized pyridine-containing molecules. Future research will likely focus on developing more efficient and selective catalysts for cross-coupling reactions at this C(sp³)-center, further expanding the synthetic utility of this remarkable functional group.

References

  • Kirsch, P. (2013).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • PMC. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

  • Wikipedia. (n.d.). 2-Chloromethylpyridine. Available at: [Link]

  • YouTube. (2022, January 29). Negishi Coupling. Available at: [Link]

  • Google Patents. (2010, December 8). Preparation method of 2-pyridine carboxaldehyde. CN101906068A.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]

  • YouTube. (2016, August 10). Sonogashira Coupling Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2025, August 7). A Method for Palladium‐Catalyzed Cross‐Couplings of Simple Alkyl Chlorides: Suzuki Reactions Catalyzed by [Pd2(dba)3]/PCy3. Available at: [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Available at: [Link]

  • OpenOChem Learn. (n.d.). Negishi Coupling. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-pyridine carboxaldehyde. CN101906068B.
  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Available at: [Link]

  • ResearchGate. (2019, December 4). Reduction using sodium borohyride?. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • MDPI. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Molbank. Available at: [Link]

  • ResearchGate. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Available at: [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Available at: [Link]

  • TSI Journals. (n.d.). Fast and convenient method for reduction of carbonyl compounds with NaBH4/Cu(dmg)2 in aprotic and protic solvents. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 4-(chloromethyl)pyridine hydrochloride. CN105085378A.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • SpectraBase. (n.d.). 2-(2-Aminoethyl)pyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Indian Journal of Physics. (n.d.). Infrared Spectral Studies of Some Substituted Pyridines. Available at: [Link]

  • DTIC. (1966, April 1). HIGH-YIELD REACTIONS TO INTRODUCE ALDEHYDE GROUPS INTO PYRIDINE DERIVATIVES. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Available at: [Link]

  • YouTube. (2019, December 19). SN2 reaction kinetics. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Available at: [Link]

  • PubChem. (n.d.). 2-Aminopyridine. Available at: [Link]

  • Saint Augustine's University. (2026, February 15). SN1 vs SN2: The Chemical Dance of Substitution Reactions. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Available at: [Link]

  • Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • ResearchGate. (2025, August 7). Controlling Chemoselective Transformations of 4-Acylpyridines via a Pd-C Catalytic Hydrodechlorination-Hydrogenation. Available at: [Link]

  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 2-chloromethylpyridine hydrochloride. CN111056992A.
  • Reddit. (2022, February 8). NaBH4 reduction of ester. r/Chempros. Available at: [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]

  • Not Voodoo. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

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Technical Masterclass: 2-(Chloromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Synthesis, Stability, and Application in Proton Pump Inhibitors (PPIs) and Ligand Design[1][2]

Executive Summary: The "Picolyl" Gateway

2-(Chloromethyl)pyridine (and its substituted derivatives) represents a critical pharmacophore in modern medicinal chemistry. Often referred to as "picolyl chloride," this moiety serves as the electrophilic anchor for a vast class of therapeutics, most notably the Proton Pump Inhibitors (PPIs) used to treat GERD and peptic ulcers.[1]

However, this utility comes with a significant chemical trade-off: instability .[2] The free base of 2-(chloromethyl)pyridine is notoriously unstable, prone to rapid self-polymerization. This guide provides a rigorous technical analysis of handling this instability, synthesizing the core scaffold, and deploying it effectively in drug discovery and ligand synthesis.[1][2]

The "Free Base" Trap: Stability & Reactivity Profile

The Mechanism of Self-Destruction

The most critical operational parameter for working with 2-(chloromethyl)pyridine is its tendency to self-quaternize. In its free base form, the pyridine nitrogen is nucleophilic enough to attack the electrophilic methylene carbon of a neighboring molecule.[1]

The Result: A red/black tarry polymer or intermolecular quaternary salt that renders the material useless within hours at room temperature.

The Solution: Always isolate, store, and handle this compound as its Hydrochloride Salt (HCl) .[1][2] The protonation of the pyridine nitrogen (


) eliminates its nucleophilicity, stabilizing the molecule indefinitely.
Visualization: Self-Condensation Pathway

The following diagram illustrates the kinetic trap of the free base versus the thermodynamic stability of the salt.

G FreeBase 2-(Chloromethyl)pyridine (Free Base) Transition Intermolecular Nucleophilic Attack FreeBase->Transition Room Temp (Rapid) HCl_Salt HCl Salt Form (Stable Crystalline Solid) FreeBase->HCl_Salt + HCl (gas/ether) Protonation Polymer Red/Black Tar (Pyridinium Polymer) Transition->Polymer Self-Alkylation HCl_Salt->FreeBase Base Neutralization (In situ only!)

Figure 1: The instability mechanism of the free base. Protonation (green path) is the only viable storage strategy.

Synthesis of the Core Scaffold[1]

The industrial standard for synthesizing 2-(chloromethyl)pyridine derivatives avoids direct chlorination of 2-picoline due to poor selectivity. Instead, the Boekelheide rearrangement pathway via the N-oxide is preferred.[2]

General Synthetic Workflow
  • N-Oxidation: 2-Picoline is oxidized to 2-Picoline-N-oxide (using

    
     or mCPBA).[2]
    
  • Rearrangement: Reaction with acetic anhydride yields 2-pyridinemethanol acetate.[2]

  • Hydrolysis: Base hydrolysis yields 2-pyridinemethanol.[2]

  • Chlorination: Reaction with Thionyl Chloride (

    
    ) yields the target HCl salt.[2]
    
Protocol: Conversion of 2-Pyridinemethanol to 2-(Chloromethyl)pyridine HCl
  • Reagents: 2-Pyridinemethanol (1.0 eq), Thionyl Chloride (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-pyridinemethanol in anhydrous DCM under

      
      . Cool to 0°C.[2][3]
      
    • Add

      
       dropwise.[2] The reaction is exothermic; control temp < 10°C.[2]
      
    • Allow to warm to room temperature and stir for 2-4 hours.

    • Critical Step: Do not perform an aqueous workup (which would liberate the unstable free base).[2]

    • Evaporate solvent and excess

      
       under vacuum.[2]
      
    • Triturate the residue with diethyl ether or acetone to crystallize the hydrochloride salt.[2]

    • Filter and store in a desiccator.

Pharma Application: The Proton Pump Inhibitors (PPIs)[4][5]

The "prazole" drugs rely on a specific structural motif: a substituted benzimidazole linked to a substituted pyridine via a methylsulfinyl bridge.[2] The 2-(chloromethyl)pyridine derivative provides the pyridine half of this molecule.

Mapping Derivatives to Drugs

Different drugs utilize specific substitution patterns on the pyridine ring to tune lipophilicity and


 (which dictates the activation rate in the parietal cells).
Drug NameSpecific 2-(Chloromethyl)pyridine Derivative RequiredSubstituents
Omeprazole 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine4-OMe, 3,5-dimethyl
Lansoprazole 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine3-Me, 4-

Pantoprazole 2-(chloromethyl)-3,4-dimethoxypyridine3,4-dimethoxy
Rabeprazole 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine3-Me, 4-

Synthesis of Omeprazole (Coupling Workflow)

The coupling reaction is a nucleophilic substitution (


) followed by a controlled oxidation.[4]

PPI_Synthesis Benzimidazole 2-Mercapto-5-methoxybenzimidazole Coupling Coupling Reaction (NaOH, EtOH/H2O) S_N2 Mechanism Benzimidazole->Coupling Pyridine 2-(chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl Pyridine->Coupling Sulfide Pyrmetazole (Sulfide Intermediate) Coupling->Sulfide Oxidation Controlled Oxidation (mCPBA or NaOCl) Sulfide->Oxidation FinalDrug Omeprazole (Sulfoxide) Oxidation->FinalDrug

Figure 2: The convergent synthesis of Omeprazole. The chloromethyl pyridine is the key electrophile.[1]

Expert Insight: The oxidation step (Sulfide


 Sulfoxide) is the most challenging. Over-oxidation leads to the Sulfone  (an inactive impurity).[5] The stoichiometry of the oxidant must be strictly controlled (0.95 - 1.05 eq).

Advanced Application: Ligand Design (TPA)

Beyond drugs, 2-(chloromethyl)pyridine is the precursor for Tris(2-pyridylmethyl)amine (TPA) , a tripod ligand ubiquitous in bioinorganic chemistry for modeling non-heme iron and copper active sites.

Synthesis Protocol for TPA[1]
  • Reaction: Alkylation of 2-picolylamine with 2 equivalents of 2-(chloromethyl)pyridine HCl.

  • Conditions:

    • Base: Aqueous NaOH (to neutralize the HCl salt in situ).

    • Solvent: DCM or Benzene (biphasic system).[2]

    • Phase Transfer Catalyst: Often beneficial but not strictly required if vigorous stirring is used.[2]

  • Purification: The product is an oil but can be crystallized as a perchlorate or chloride salt.[2]

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive, Vesicant, Lachrymator.[1][2]

  • Skin Contact: These derivatives are potent alkylating agents.[2] They can alkylate DNA and proteins.[2] Direct contact causes severe, delayed burns (similar to mustard gas analogs).[1] Double-gloving (Nitrile) is mandatory.

  • Neutralization: If a spill occurs, do not just wipe it.[1][2] Treat the surface with a dilute solution of ammonia or ethanolic KOH to destroy the alkylating potential before cleaning.

  • Inhalation: The HCl salt is a dust hazard; the free base has significant vapor pressure.[2] Weigh solids only in a fume hood.

References

  • Omeprazole Synthesis & Precursors: SciSpace. "Novel Synthesis of Omeprazole and Pharmaceutical Impurities." Available at: [Link]

  • Lansoprazole Precursor Synthesis: Asian Journal of Pharmaceutical Research. "An Efficient Synthesis of Rabeprazole Sodium." (Discusses general chloromethyl precursors). Available at: [Link][6][7][8][9][10][11]

  • TPA Ligand Synthesis: National Institutes of Health (PMC).[2] "Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes." Available at: [Link]

  • Pantoprazole Synthesis: National Institutes of Health (PMC).[2] "On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E." Available at: [Link]

Sources

Safety and Handling of Ethyl 2-(chloromethyl)-5-methylnicotinate

[1][2][3]

CAS Number: 124796-97-0 Chemical Formula: C₁₀H₁₂ClNO₂ Molecular Weight: 213.66 g/mol Synonyms: Ethyl 5-methyl-2-(chloromethyl)pyridine-3-carboxylate

Executive Summary & Chemical Identity

Ethyl 2-(chloromethyl)-5-methylnicotinate is a highly reactive pyridine derivative functioning primarily as an electrophilic alkylating agent in organic synthesis. It is a critical intermediate in the production of imidazolinone herbicides (e.g., Imazapic analogs) and pharmaceutical candidates targeting indoleamine 2,3-dioxygenase (IDO).

Critical Hazard Designation: This compound combines the lachrymatory properties of benzylic halides with the corrosivity of pyridine bases. It must be treated as a Skin Corrosive (Category 1B) , a Lachrymator , and a potential Mutagen due to its alkylating capability.

Structural Reactivity Analysis

The molecule contains three distinct functional zones that dictate its handling:

  • Chloromethyl Group (C-2 position): The primary hazard center. The chlorine is activated by the electron-deficient pyridine ring, making it susceptible to rapid nucleophilic attack (by water, skin proteins, or DNA).

  • Ethyl Ester (C-3 position): Susceptible to hydrolysis under acidic or basic conditions, but generally stable in anhydrous organic solvents.

  • Pyridine Nitrogen: Increases the solubility in aqueous acid and contributes to the compound's vesicant (blister-causing) properties.

Hazard Identification & Toxicology (GHS Standards)

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1][2]Alkylation of keratin and cell membrane proteins; release of HCl upon hydrolysis.
Acute Toxicity (Oral) 3/4 H301/H302: Toxic/Harmful if swallowed.Systemic pyridine toxicity affecting the CNS and liver.
Sensitization 1 H317: May cause an allergic skin reaction.[3]Hapten formation via protein alkylation.
Carcinogenicity/Mutagenicity Suspected H341: Suspected of causing genetic defects.[2][3]Direct DNA alkylation (guanine N7 position).

Lachrymator Warning: Like benzyl chloride, this compound activates TRPA1 channels in the eyes and respiratory tract, causing immediate, severe tearing and respiratory distress at low concentrations.

Storage and Stability Protocols

The stability of this compound is compromised by moisture and heat. Hydrolysis releases hydrochloric acid (HCl), which autocatalytically degrades the ester.

Storage Hierarchy
  • Temperature: Store at -20°C for long-term (>1 month) or 2–8°C for active use.

  • Atmosphere: Strictly Inert (Argon or Nitrogen) . Oxygen is less critical than moisture, but air introduces humidity.

  • Container: Amber glass with a PTFE-lined septum cap. Avoid metal containers due to corrosion risk from trace HCl.

Stability Check (Self-Validating Step)

Before using a stored batch, perform a Visual & Solubility Test :

  • Pass: Material is a white to pale yellow solid/oil. Dissolves clearly in Dichloromethane (DCM).

  • Fail: Material is dark orange/brown or cloudy in DCM. This indicates polymerization or hydrolysis. Do not use; proceed to disposal.

Comprehensive Handling Protocols

Engineering Controls
  • Primary: All operations (weighing, transfer, reaction) must occur inside a Chemical Fume Hood or Glove Box .

  • Airflow: Verify face velocity is >100 fpm (0.5 m/s).

  • Trap: Use a vacuum trap cooled with dry ice/acetone if removing solvent, to capture lachrymatory vapors.

Personal Protective Equipment (PPE)[6]
  • Hands: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Standard latex is permeable to benzyl-type chlorides.

  • Eyes: Chemical splash goggles.[4] A face shield is recommended if handling >1 gram.

  • Respiratory: If work outside a hood is unavoidable (not recommended), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Experimental Workflow: Nucleophilic Substitution

This protocol describes the safe use of the compound in a generic alkylation (e.g., reacting with an amine).

Step 1: Preparation of Solution

  • Weigh the flask in the hood. Add the solid/oil.

  • Immediately dissolve in anhydrous solvent (DCM, THF, or Acetonitrile). Never handle the neat material for longer than necessary.

  • Rationale: Dilution reduces vapor pressure and lachrymatory impact.

Step 2: Reaction Setup

  • Add the nucleophile (amine/thiol) and a base (e.g., Triethylamine or K₂CO₃) to scavenge the generated HCl.

  • Exotherm Control: Add the chloromethyl pyridine solution dropwise to the nucleophile at 0°C. The reaction is often exothermic.

  • Monitor via TLC (Hexane/EtOAc).

Step 3: Quenching (The "Kill" Step)

  • Reagent: 10% Aqueous Ammonium Hydroxide (

    
    ) or saturated Sodium Bicarbonate (
    
    
    ).
  • Procedure: Add the quench solution slowly to the reaction mixture. Stir for 30 minutes.

    • Mechanism:[5][6][7][8] Ammonia converts unreacted alkyl halide to the water-soluble, less toxic amino-methyl derivative. Bicarbonate neutralizes acidity.

Visualization of Workflows

Logic Diagram: Safe Handling Decision Matrix

This diagram guides the researcher through the decision process from storage to disposal.

HandlingProtocolStartStart: Retrieve MaterialCheckStateVisual Inspection(Color/Clarity)Start->CheckStateDegradedDark/Cloudy?Assume HydrolysisCheckState->DegradedFailGoodPale/Clear?ProceedCheckState->GoodPassDisposalAdjust pH to 7-9Dispose as Haz WasteDegraded->DisposalNeutralize firstWeighingWeigh inside Fume Hood(Double Gloves)Good->WeighingSolubilizeDissolve in Anhydrous Solvent(DCM/THF)Weighing->SolubilizeReactionPerform Reaction(Add Base Scavenger)Solubilize->ReactionQuenchQuench with NH4OH or NaHCO3(Stir 30 mins)Reaction->QuenchQuench->Disposal

Caption: Operational workflow for the inspection, usage, and disposal of this compound.

Chemical Degradation Pathway

Understanding the hydrolysis risk is vital for safety.

DegradationCompoundEthyl 2-(chloromethyl)-5-methylnicotinateIntermediateHydroxymethylIntermediateCompound->IntermediateHydrolysisHClHCl (Gas/Acid)Compound->HClReleaseWater+ H2O (Moisture)FinalProdLactone/Polymer(Tarry Residue)Intermediate->FinalProdCyclization/Degradation

Caption: Hydrolytic degradation pathway releasing corrosive HCl and forming inactive polymeric residues.

Emergency Response & Disposal

Spill Response (Small Scale < 5g)
  • Evacuate: Clear the immediate area. Allow vapors to clear via the fume hood.

  • PPE: Don full PPE including respirator if outside hood.

  • Neutralize: Cover the spill with a 1:1 mixture of sodium carbonate and clay cat litter (bentonite).

  • Clean: Scoop into a jar. Wipe surface with dilute ammonia solution to destroy traces, then water.

First Aid
  • Eye Contact: Immediate irrigation with water for 15-30 minutes . Do not stop to remove contact lenses initially; flush first.[9] Seek emergency ophthalmological care.

  • Skin Contact: Wash with soap and water.[10][5][1][3][4][6][8][11] If blistering occurs, treat as a chemical burn.

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

Disposal[1][2][3][6][7][9][10][11][12][13]
  • Never dispose of the active alkyl halide down the drain.

  • Pre-treatment: Stir waste solutions with aqueous ammonia or NaOH for 1 hour to ensure the C-Cl bond is converted to C-N or C-OH.

  • Check pH: Ensure pH is between 6 and 9 before placing in the "Halogenated Organic Waste" container.

References

  • Alchimica . (n.d.). This compound Product Page. Retrieved from [Link]

Solubility of Ethyl 2-(chloromethyl)-5-methylnicotinate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Ethyl 2-(chloromethyl)-5-methylnicotinate in Organic Solvents

Abstract

Introduction: The Significance of Solubility for this compound

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in a wide array of applications, from synthetic reaction media to formulation and purification processes. A thorough understanding of its solubility behavior is paramount for:

  • Reaction Optimization: Selecting appropriate solvents for synthesis and subsequent reactions.

  • Purification Strategies: Designing effective crystallization, extraction, and chromatographic purification methods.[1]

  • Formulation Development: Creating stable and effective formulations for drug delivery or other applications.

  • Analytical Method Development: Choosing suitable diluents for analytical techniques such as HPLC and GC.

This guide will provide the necessary tools to approach the solubility determination of this compound in a scientifically rigorous manner.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its molecular structure (Figure 1) provides clues to its potential solubility in various organic solvents.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The ester group (-COOEt) and the nitrogen atom in the pyridine ring introduce polarity and the potential for dipole-dipole interactions and hydrogen bonding (with protic solvents).

  • Non-polar Features: The ethyl group, methyl group, and the aromatic ring contribute to its non-polar character, favoring interactions with non-polar solvents through London dispersion forces.

  • Chloromethyl Group: The chloromethyl group (-CH₂Cl) adds to the molecule's polarity and can participate in dipole-dipole interactions.

Based on this structure, a qualitative prediction of solubility in common organic solvents can be made, as summarized in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe combination of polar functional groups and the overall molecular size suggests strong interactions with these solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ester and pyridine nitrogen can act as hydrogen bond acceptors. Solubility may decrease with increasing alkyl chain length of the alcohol.
Non-polar Hexane, Heptane, TolueneLow to ModerateThe non-polar regions of the molecule will interact with these solvents, but the polar groups will limit high solubility.
Chlorinated Dichloromethane (DCM), ChloroformHighThe presence of the chloromethyl group and the overall polarity should lead to good solubility in these solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

A systematic experimental approach is essential for obtaining reliable solubility data. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.[2][3]

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in Figure 2.

Figure 2: Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess solid into vial B Add known volume of solvent A->B C Seal vial and place in shaker at constant temperature B->C D Equilibrate for a set time (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw supernatant and filter E->F G Dilute filtrate to a known volume F->G H Analyze diluted sample by HPLC G->H I Quantify concentration using a calibration curve H->I J Calculate solubility I->J

A flowchart illustrating the key steps in the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sampling and Preparation for Analysis:

    • After equilibration, carefully remove the vials from the shaker and allow the excess solid to settle.

    • Withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

    • Accurately dilute the filtered aliquot with a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection.[4][5] The wavelength for detection should be chosen based on the UV spectrum of this compound.

    • Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Acetone> 200 (freely soluble)> 1.00
Ethanol1500.75
Ethyl Acetate> 200 (freely soluble)> 1.00
Dichloromethane> 200 (freely soluble)> 1.00
Toluene500.25
n-Hexane< 1 (sparingly soluble)< 0.005
Water< 0.1 (practically insoluble)< 0.0005

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Work

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. While specific experimental data is not currently available, the presented framework enables researchers to systematically and accurately measure this critical parameter. The outlined protocol, coupled with appropriate analytical techniques, will yield reliable data that is invaluable for the effective use of this compound in research and development.

Future work should focus on the experimental determination of the solubility of this compound in a wide range of organic solvents at various temperatures. Such data would be a valuable resource for the scientific community and would further enhance our understanding of the physicochemical properties of this important nicotinic acid derivative.

References

  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Experiment 2 Determination of Solubility Class. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. Retrieved from [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (n.d.). LCGC International. Retrieved from [Link]

  • Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(2010), 895-902. Retrieved from [Link]

Sources

Targeting the Pentamer: A Technical Guide to Nicotinic Acetylcholine Receptor (nAChR) Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels (pLGICs) that mediate fast synaptic transmission. However, their rapid desensitization kinetics—particularly in the homomeric


 subtype—present a unique challenge in drug discovery. This guide moves beyond basic agonism to explore the mechanistic nuances of Positive Allosteric Modulators (PAMs)  and Silent Agonists , providing a rigorous framework for their characterization using electrophysiology and calcium imaging.

Structural & Functional Architecture

The Pentameric Assembly

The functional nAChR is a pentamer arranged around a central cation-selective pore.

  • Homomeric (

    
    ):  Five identical 
    
    
    
    subunits.[1] High Ca
    
    
    permeability (
    
    
    ). Rapid desensitization (<100 ms).[2]
  • Heteromeric (

    
    ):  Combinations of 
    
    
    
    and
    
    
    subunits (typically
    
    
    or
    
    
    ). Slower desensitization; primary target for nicotine addiction and analgesia.
Binding Topography
  • Orthosteric Site: Located at the extracellular interface between two subunits (e.g.,

    
    -
    
    
    
    interface in
    
    
    ). This is the binding site for endogenous Acetylcholine (ACh) and competitive antagonists (e.g.,
    
    
    -bungarotoxin).
  • Allosteric Sites: Distinct from the agonist site, often located in the Transmembrane Domain (TMD) or the extracellular vestibule. Modulators binding here alter the energy barrier for channel gating without competing directly with ACh.

Mechanisms of Modulation: The Core Directive

The classical view of "Agonist vs. Antagonist" is insufficient for nAChR drug development. We must categorize compounds based on their impact on the Gating Cycle —specifically, how they influence the transition between Resting (R), Open (O), and Desensitized (D) states.

The Allosteric Gating Cycle (Visualization)

The following diagram illustrates the kinetic transitions and where specific modulators exert their influence.

GatingCycle Resting Resting State (Closed) High Affinity for PAMs Open Open State (Conducting) Ion Flux (Ca2+/Na+) Resting->Open Agonist Binding Desensitized Desensitized State (Closed) High Affinity for Agonists Non-Conducting Resting->Desensitized Silent Agonist Pathway Open->Resting Dissociation Open->Desensitized Fast Desensitization (Intrinsic to α7) Desensitized->Resting Recovery (Slow) Type1 Type I PAM (Lowers Activation Barrier) Type1->Open Increases Peak I Type2 Type II PAM (Destabilizes Desensitized State) Type2->Desensitized Prevents/Reverses Desensitization Silent Silent Agonist (Direct to Desensitized)

Figure 1: The nAChR Gating Cycle highlighting the distinct entry points for Type I/II PAMs and Silent Agonists.

Differentiating Modulator Classes
ClassMechanism of ActionKinetic Signature (Electrophysiology)Physiological Outcome
Orthosteric Agonist Binds active site; stabilizes Open state.Rapid rise, rapid decay (desensitization).Transient depolarization; potential cytotoxicity if prolonged.
Type I PAM Binds allosterically; lowers energy barrier for opening.Increases Peak Current (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
only. No change in decay rate (

).
Amplifies signal without altering temporal precision.
Type II PAM Binds allosterically; destabilizes Desensitized state.Increases

AND prolongs decay (increases

significantly).
Reactivates desensitized receptors; massive Ca

influx.
Silent Agonist Binds orthosterically; favors Desensitized state directly.[2]No current (silent).Induces metabotropic signaling (e.g., anti-inflammatory) without ion flux.[3]

Expert Insight: Type II PAMs (e.g., PNU-120596) are critical tools because they can "resurrect" receptors from the desensitized state, converting a transient synaptic event into a sustained depolarization. However, this carries a risk of excitotoxicity due to massive calcium influx.

Experimental Validation Protocols

To validate these mechanisms, one cannot rely on a single assay. A combination of high-fidelity electrophysiology and high-throughput calcium imaging is required.

Protocol A: Automated Patch-Clamp (QPatch/SyncroPatch)

Gold Standard for Kinetic Profiling

Causality: Automated patch-clamp is preferred over manual for reproducibility. Because


 desensitizes in milliseconds, the fluidics system must support rapid solution exchange .

Workflow:

  • Cell Prep: Use HEK293 or CHO cells stably expressing human

    
     (and chaperone protein NACHO/RIC-3 for surface expression).
    
  • Seal Formation: Target

    
    .
    
  • Voltage Clamp: Hold at -75 mV to drive cationic influx.

  • Application Sequence (The "Co-application" Protocol):

    • Step 1: Pre-incubate with Modulator (PAM) for 2-5 minutes. (Reason: Allosteric sites must be occupied before the channel opens).

    • Step 2: Apply Agonist (e.g., Choline 10 mM) + Modulator simultaneously.

    • Step 3: Washout.

  • Analysis: Measure Peak Current (

    
    ), Net Charge (AUC), and Decay Time Constant (
    
    
    
    ).

Interpretation:

  • If

    
     increases but 
    
    
    
    is unchanged
    
    
    Type I PAM .
  • If

    
     increases and 
    
    
    
    increases (delayed desensitization)
    
    
    Type II PAM .
Protocol B: Calcium Flux Assay (FLIPR/FlexStation)

High-Throughput Screening (HTS)

Causality: Since


 is highly permeable to Calcium, fluorescent dyes provide a rapid readout of channel opening.

Workflow Visualization:

AssayWorkflow Start Cell Plating (HEK-hα7 + Poly-D-Lysine) DyeLoad Dye Loading (Fluo-4 or Calcium-6) 45 min @ 37°C Start->DyeLoad Wash Wash Step (Remove extracellular dye) DyeLoad->Wash Modulator Add Test Compound (PAM) Incubate 5-10 min Wash->Modulator Agonist Inject Agonist (EC20 of ACh) Trigger Read Modulator->Agonist Read Measure RFU (Ex 485nm / Em 525nm) Agonist->Read

Figure 2: HTS Calcium Flux Workflow. Pre-incubation (Yellow) is the critical step for identifying PAMs.

Key Technical Nuance:

  • Agonist Concentration: Use an

    
      concentration of agonist (e.g., Acetylcholine or PNU-282987).
    
  • Reasoning: If you use a saturating concentration (

    
    ), you mask the effect of PAMs, which work by increasing the apparent affinity of the agonist. You need "headroom" to see the potentiation.
    

Advanced Concept: Silent Agonism & Metabotropic Signaling

Recent research highlights "Silent Agonists" (e.g., NS6740).[4][5] These ligands bind the orthosteric site but induce a conformational change that promotes the Desensitized State without passing through the Open State.

  • Why it matters: This state is non-conducting (no ion flux) but is believed to trigger downstream signal transduction (e.g., JAK2/STAT3 pathway) involved in the Cholinergic Anti-inflammatory Pathway .

  • Verification: To prove a compound is a Silent Agonist:

    • Apply compound ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       No current (Silent).
      
    • Co-apply with Type II PAM (e.g., PNU-120596)

      
       Massive current appears.
      
    • Explanation: The Type II PAM reactivates the silent/desensitized receptors that the silent agonist created.[4]

References

  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience. Link

  • Gronlien, J. H., et al. (2007).[6] Distinct profiles of alpha7 nAChR positive allosteric modulation revealed by structurally diverse chemotypes.[2][7] Molecular Pharmacology.[6] Link

  • Papke, R. L., et al. (2014).[8] The minimal pharmacophore for silent agonism of the α7 nicotinic acetylcholine receptor. Journal of Pharmacology and Experimental Therapeutics. Link

  • Uteshev, V. V. (2012).[9] Somatic Integration of Single Ion Channel Responses of α7 Nicotinic Acetylcholine Receptors Enhanced by PNU-120596. PLOS ONE. Link

  • Bouzat, C., et al. (2017). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. Link

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening.[10]Link

Sources

Methodological & Application

Application Note: Precision Synthesis of Ethyl 2-(chloromethyl)-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical document for professional chemists. It prioritizes chemoselectivity , scalability , and safety —the three pillars of industrial process development.[1]

Executive Summary & Strategic Analysis

The synthesis of Ethyl 2-(chloromethyl)-5-methylnicotinate presents a classic regioselectivity challenge. Direct radical halogenation (e.g., NCS/AIBN) of the starting material, Ethyl 2,5-dimethylnicotinate, often results in a mixture of 2-chloromethyl, 5-chloromethyl, and dichlorinated byproducts due to the competing reactivities of the methyl groups.[1]

To ensure scientific integrity and high purity , this protocol utilizes the Boekelheide Rearrangement .[1] This mechanism exploits the [3,3]-sigmatropic rearrangement of a pyridine N-oxide to selectively functionalize the alkyl group alpha to the nitrogen. Since the 5-methyl group is distal (beta-position), it remains inert to this rearrangement, guaranteeing exclusive functionalization at the 2-position.

Retrosynthetic Logic

The pathway is designed to be self-validating:

  • N-Oxidation: Activates the ring.

  • Boekelheide Rearrangement: Installs an oxygen handle selectively at C2.

  • Chlorination: Converts the handle to the target chloride.

Retrosynthesis Target Target: This compound Alcohol Intermediate: Hydroxymethyl Derivative Target->Alcohol SOCl2 (Chlorination) Acetate Intermediate: Acetoxymethyl Derivative Alcohol->Acetate Hydrolysis NOxide Intermediate: Pyridine N-Oxide Acetate->NOxide Ac2O (Boekelheide) SM Starting Material: Ethyl 2,5-dimethylnicotinate NOxide->SM mCPBA (Oxidation)

Figure 1: Retrosynthetic strategy highlighting the Boekelheide Rearrangement as the selectivity filter.

Safety & Handling Protocols (Critical)

  • Vesicant Warning: 2-(Chloromethyl)pyridines are potent alkylating agents. They can cause severe skin burns and respiratory damage. All operations in Stage 3 must be conducted in a functioning fume hood with full PPE (double nitrile gloves, face shield).[1]

  • Instability: Free base chloromethyl pyridines are prone to self-alkylation (intermolecular polymerization) to form dark tars. Store as the hydrochloride salt or use immediately in the subsequent step.

  • Peroxide Hazards: Stage 1 involves oxidants. Ensure all peroxides are quenched before concentrating organic layers.

Experimental Protocol

Stage 1: Chemoselective N-Oxidation

Objective: Activate the pyridine nitrogen without over-oxidizing the methyl groups.

  • Reagents:

    • Ethyl 2,5-dimethylnicotinate (1.0 eq)[1]

    • m-Chloroperoxybenzoic acid (mCPBA), 70-75% (1.2 eq)

    • Dichloromethane (DCM) (10 mL/g)[1]

    • 10% Na₂SO₃ (aq)[1]

Procedure:

  • Dissolve Ethyl 2,5-dimethylnicotinate in DCM and cool to 0°C.

  • Add mCPBA portion-wise over 30 minutes. Note: Exothermic reaction.[1]

  • Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (the N-oxide is significantly more polar/lower Rf than the starting material).

  • Workup: Quench excess oxidant with 10% Na₂SO₃. Wash the organic layer with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct.

  • Dry over Na₂SO₄ and concentrate.

  • Checkpoint: ¹H NMR should show a downfield shift of the C2-H and C6-H ring protons due to the N-oxide anisotropy.

Stage 2: The Boekelheide Rearrangement

Objective: Selective migration of oxygen to the C2-methyl group.

  • Reagents:

    • Crude N-oxide from Stage 1 (1.0 eq)

    • Acetic Anhydride (Ac₂O) (5.0 eq - acts as solvent and reagent)

Procedure:

  • Dissolve the N-oxide in Acetic Anhydride.

  • Heat the solution to 90–100°C for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The N-oxide oxygen attacks an acyl group. The resulting N-acetoxy cation undergoes deprotonation at the C2-methyl, followed by a [3,3]-sigmatropic shift to yield the Ethyl 2-(acetoxymethyl)-5-methylnicotinate .

  • Workup: Remove excess Ac₂O under reduced pressure (azeotrope with toluene if necessary).

  • The residue (brown oil) is typically used directly in the next step, or purified via short silica plug (Eluent: EtOAc/Hexane).[1]

Stage 3: Hydrolysis and Chlorination

Objective: Convert the acetate to the reactive chloride.

  • Reagents:

    • Stage 2 Intermediate (Acetate)[1]

    • Potassium Carbonate (K₂CO₃) / Methanol (for hydrolysis)[1]

    • Thionyl Chloride (SOCl₂) (1.5 eq)[1]

    • Dichloromethane (DCM)[1]

Procedure:

  • Hydrolysis: Dissolve the acetate in MeOH. Add catalytic K₂CO₃ (0.2 eq) and stir at RT for 1 hour. (Monitor disappearance of acetate carbonyl stretch by IR or TLC).

  • Concentrate to dryness. Resuspend in DCM and wash with water to remove salts. Dry the organic layer (Ethyl 2-(hydroxymethyl)-5-methylnicotinate).

  • Chlorination: Cool the DCM solution of the alcohol to 0°C.

  • Add SOCl₂ dropwise. Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack type mechanism.

  • Stir at RT for 2 hours.

  • Isolation: Evaporate solvent and excess SOCl₂ under vacuum.

    • Stability Note: If the free base is unstable, add 1.0 eq of HCl in dioxane before evaporating to isolate the Hydrochloride Salt .[1]

Data Presentation & Quality Control

Expected Analytical Data:

Fragment¹H NMR Shift (CDCl₃, approx.[1][6] δ ppm)Diagnostic Feature
Pyridine C6-H 8.50 - 8.60 (s)Aromatic singlet
Pyridine C4-H 8.10 - 8.20 (s)Aromatic singlet
C2-CH₂-Cl 4.80 - 5.00 (s) Key Product Signal (Deshielded)
C3-COOCH₂CH₃ 4.40 (q), 1.40 (t)Ethyl Ester pattern
C5-CH₃ 2.35 - 2.45 (s)Methyl group (remains intact)

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield in Stage 2 Temperature too low for [3,3] shift.Ensure internal temp reaches >90°C. The rearrangement has a high activation energy.
Mixture of Isomers Radical chlorination used instead of Boekelheide.Strictly follow the N-oxide route. Radical conditions will attack C5-Me.
Black Tar in Stage 3 Polymerization of free base chloride.Keep solution dilute; store as HCl salt at -20°C.

Visualizing the Mechanism

The selectivity of this protocol relies on the specific orbital alignment required for the [3,3]-sigmatropic rearrangement.

Mechanism cluster_selectivity Selectivity Logic Step1 N-Oxide (Formation) Step2 N-Acetoxy Cation Step1->Step2 + Ac2O Step3 Anhydrobase (Intermediate) Step2->Step3 - H+ (from C2-Me) Step4 2-Acetoxymethyl (Rearranged) Step3->Step4 [3,3] Sigmatropic Shift Note C5-Methyl is too far for [3,3] shift

Figure 2: Mechanistic flow of the Boekelheide Rearrangement ensuring regiospecificity.

References

  • Boekelheide, V., & Linn, W. J. (1954).[1] Rearrangements of N-Oxides.[7] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[1]

  • Fontanas, C., et al. (2006).[1] Synthesis of substituted pyridines via the Boekelheide reaction. Current Organic Chemistry. (General reference for N-oxide rearrangements).

  • BenchChem Application Notes. (2025). Protocols for Pyridine Functionalization.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride.

Sources

Application Note: Ethyl 2-(chloromethyl)-5-methylnicotinate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic use of Ethyl 2-(chloromethyl)-5-methylnicotinate , a versatile but highly reactive bifunctional building block. Unlike simple pyridine esters, this scaffold possesses a "kinetic handle" (the electrophilic chloromethyl group) and a "thermodynamic trap" (the ester), enabling rapid, regioselective cyclization into fused bicyclic systems such as pyrrolo[3,4-b]pyridin-5-ones (aza-isoindolinones) and furo[3,4-b]pyridin-5-ones .

Compound Profile & Safety[1]

Chemical Identity
  • Compound Name: this compound

  • Structure Description: A pyridine core substituted with a chloromethyl group at position 2, an ethyl ester at position 3, and a methyl group at position 5.

  • Molecular Formula: C₁₀H₁₂ClNO₂

  • Molecular Weight: 213.66 g/mol

  • Key Functionality: The ortho relationship between the electrophilic alkyl halide (-CH₂Cl) and the electrophilic ester (-COOEt) creates a "linchpin" motif for forming 5-membered fused rings.

Critical Safety & Handling (Read Before Use)

This compound behaves as a potent alkylating agent and lachrymator .

  • Vesicant Hazard: Similar to benzyl chloride, the chloromethyl pyridine moiety can cause severe skin burns and blistering.

  • Inhalation Risk: Vapors are highly irritating to mucous membranes. All operations must be performed in a functioning fume hood .

  • Decontamination: Quench spills or glassware with a dilute solution of ammonia or 10% NaOH to destroy the alkylating potential before disposal.

Synthesis of the Intermediate (The "Make" Phase)

Since this compound is often unstable upon long-term storage (prone to self-alkylation or hydrolysis), it is best synthesized de novo or generated shortly before use. The most robust route utilizes a modified Boekelheide rearrangement/chlorination sequence starting from the commercially available 2,5-dimethylnicotinate.

Protocol A: Synthesis via N-Oxide Rearrangement

Reaction Scheme:

  • N-Oxidation: Ethyl 2,5-dimethylnicotinate + m-CPBA → N-Oxide.

  • Chlorination/Rearrangement: N-Oxide + POCl₃ → this compound.

Step-by-Step Methodology:
  • N-Oxidation:

    • Dissolve Ethyl 2,5-dimethylnicotinate (10.0 g, 55.8 mmol) in Dichloromethane (DCM) (150 mL).

    • Cool to 0°C. Slowly add m-Chloroperbenzoic acid (m-CPBA) (1.5 equiv, ~70% purity) portion-wise.

    • Stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (the N-oxide is significantly more polar).

    • Workup: Wash with sat. NaHCO₃ (3x) to remove m-chlorobenzoic acid. Dry organic layer over Na₂SO₄ and concentrate. Yield is typically >90%.

  • Chlorination (The Critical Step):

    • Dissolve the crude N-oxide in DCM (anhydrous, 100 mL) or use neat POCl₃ if scale permits (caution: exothermic).

    • Add Phosphorus Oxychloride (POCl₃) (3.0 equiv) dropwise at 0°C.

    • Heat to reflux (40°C for DCM, or 80–90°C if neat) for 2–4 hours.

    • Mechanism Note: The oxygen attacks phosphorus, activating the ring. A chloride ion then attacks the benzylic position (rearrangement) to form the chloromethyl group.

    • Workup: Cool to 0°C. Very carefully quench into ice-water (exothermic hydrolysis of POCl₃). Neutralize with solid Na₂CO₃ to pH 7–8. Extract with EtOAc.[1]

    • Purification: Flash chromatography (Hexanes/EtOAc). The product is an oil that may solidify upon freezing.

Application Protocols (The "Use" Phase)

The primary value of this scaffold is the synthesis of Aza-isoindolinones (Pyrrolo[3,4-b]pyridin-5-ones), a privileged scaffold in kinase inhibitors and CNS-active agents.

Visualizing the Reaction Pathways

G Figure 1: Divergent Synthesis of Fused Bicyclic Systems Start Ethyl 2-(chloromethyl)- 5-methylnicotinate Inter Intermediate: Amino-ester Start->Inter Step 1: SN2 Alkylation (THF, Et3N, 0°C) Prod2 Furo[3,4-b]pyridin-5-one (Lactone) Start->Prod2 Hydrolysis/Cyclization (H2O, Acid/Base) Amine Primary Amine (R-NH2) Amine->Inter Prod1 Aza-isoindolinone (Pyrrolo[3,4-b]pyridin-5-one) Inter->Prod1 Step 2: Cyclization (NaOEt or Heat)

Caption: Divergent synthetic pathways. Reaction with amines yields the lactam (aza-isoindolinone), while hydrolysis yields the lactone.

Protocol B: Synthesis of Aza-isoindolinones (Pyrrolo[3,4-b]pyridin-5-ones)

This protocol describes the "one-pot, two-step" formation of the fused ring system using a primary amine.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (R-NH₂, e.g., Benzylamine, Aniline) (1.1 equiv)

  • Triethylamine (Et₃N) or DIPEA (2.5 equiv)

  • Solvent: Ethanol (EtOH) or THF.

Procedure:

  • Nucleophilic Displacement (Step 1):

    • Dissolve the chloromethyl intermediate (1.0 mmol) in anhydrous THF or EtOH (5 mL).

    • Add Et₃N (2.5 mmol) followed by the amine (1.1 mmol) at 0°C.

    • Stir at RT for 2–4 hours.

    • Checkpoint: TLC should show disappearance of the starting chloride and appearance of a more polar amino-ester intermediate.

  • Cyclization (Step 2):

    • Option A (Spontaneous): For highly nucleophilic amines (e.g., benzylamine), heating the reaction mixture to reflux (60–80°C) for 4–12 hours often drives cyclization directly.

    • Option B (Base-Promoted): If cyclization is slow, add a catalytic amount of Sodium Ethoxide (NaOEt) (0.2 equiv) or Potassium Carbonate (K₂CO₃) and reflux.

    • Mechanism:[1][2][3][4][5][6][7] The secondary amine formed in Step 1 attacks the ethyl ester (intramolecular amidation), releasing ethanol and forming the 5-membered lactam ring.

  • Purification:

    • Concentrate the solvent.

    • Redissolve in EtOAc, wash with water and brine.

    • Purify via recrystallization (usually from EtOH/Heptane) or column chromatography.

Table 1: Reaction Optimization Guidelines

VariableRecommendationRationale
Solvent Ethanol or TolueneProtic solvents aid proton transfer; Toluene allows high temp for difficult cyclizations.
Base Et₃N (Step 1) → NaOEt (Step 2)Et₃N scavenges HCl. Stronger base (alkoxide) catalyzes the ester attack.
Temperature 0°C → RefluxLow temp prevents double-alkylation; High temp overcomes activation energy for ring closure.
Stoichiometry 1.1 eq AmineSlight excess ensures complete consumption of the alkylating agent.

Troubleshooting & Stability

Common Failure Modes
  • Hydrolysis (Formation of Lactone):

    • Symptom:[8][2][3][7][9][10][11] Formation of a solid that is insoluble in acid/base and lacks the amine R-group.

    • Cause: Presence of water in the solvent.[1][5][12] The chloromethyl group hydrolyzes to hydroxymethyl, which spontaneously cyclizes to form 5-methylfuro[3,4-b]pyridin-5(7H)-one .

    • Solution: Use anhydrous solvents and keep the reaction under Nitrogen/Argon.

  • Dimerization (Quaternization):

    • Symptom:[8][2][3][7][9][10][11] Formation of precipitate before amine addition.

    • Cause: The pyridine nitrogen of one molecule attacks the chloromethyl group of another (intermolecular alkylation).

    • Solution: Store the starting material in dilute solution or frozen. Do not store neat at RT for prolonged periods.

Analytical Data Validation
  • ¹H NMR (CDCl₃): Look for the disappearance of the ethyl ester quartet (~4.4 ppm) and triplet (~1.4 ppm). The methylene protons of the lactam ring (Ar-CH₂-N) typically appear as a singlet around 4.5–4.8 ppm.

  • IR Spectroscopy: The carbonyl stretch of the fused lactam (aza-isoindolinone) shifts to ~1680–1700 cm⁻¹, distinct from the starting ester (~1720 cm⁻¹).

References

  • Boekelheide Reaction Mechanism: Boekelheide, V., & Linn, W. J. (1954). The Rearrangement of N-Oxides. J. Am. Chem. Soc., 76(5), 1286–1291.Link

  • Synthesis of Chloromethyl Nicotinates: BenchChem. (2025). Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.Link (Cited for general chlorination protocol).

  • Pyrrolo[3,4-b]pyridine Synthesis: Villarroya, M., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. Heterocyclic Communications.Link (Cited for cyclization strategies).

  • Safety Data: ThermoFisher Scientific. (2025).[13][7] Safety Data Sheet: Ethyl 2-chloronicotinate.Link (Used as surrogate for hazard classification).

Sources

Application Note: N-Alkylation of Amines with Ethyl 2-(chloromethyl)-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocols for the N-alkylation of amines using Ethyl 2-(chloromethyl)-5-methylnicotinate , a versatile bifunctional building block. This scaffold is critical in medicinal chemistry, serving as a primary precursor for imidazo[1,5-a]pyridine derivatives (often utilized in kinase and PDE inhibitors) and pyrido[2,3-d]pyrimidines .

This document distinguishes between two distinct synthetic pathways:

  • Selective N-Alkylation: Isolation of the secondary/tertiary amine intermediate.

  • Tandem Cyclization: One-pot formation of the fused bicyclic system.

Chemical Context & Reactivity Profile[1][2]

The Electrophile

This compound possesses a unique reactivity profile due to the electronic influence of the pyridine ring.

  • Activated Benzylic Position: The chloromethyl group at the C2 position is highly electrophilic. The electron-deficient pyridine ring (acting as an electron sink) destabilizes the C-Cl bond, significantly accelerating

    
     reactions compared to standard benzyl chlorides.
    
  • Ortho-Ester Functionality: The ethyl ester at C3 is positioned perfectly for intramolecular nucleophilic attack by the newly alkylated amine, leading to lactamization (cyclization).

  • 5-Methyl Substituent: This group provides weak electron-donating effects, slightly modulating the electrophilicity at C2 and improving the lipophilicity of the final drug candidate.

Mechanism of Action

The reaction proceeds via a classic Bimolecular Nucleophilic Substitution (


) .[1][2]
  • Nucleophilic Attack: The lone pair of the amine attacks the methylene carbon (

    
    ).
    
  • Transition State: A pentacoordinate transition state forms, stabilized by the adjacent pyridine nitrogen.

  • Leaving Group Departure: Chloride is displaced, forming the ammonium salt.

  • Deprotonation: The base neutralizes the ammonium species to yield the free amine.

Critical Control Point: If the resulting amine is primary (


), the nitrogen lone pair can attack the C3-ester carbonyl, releasing ethanol and forming a bicyclic lactam (imidazo[1,5-a]pyridin-3-one).

Visualization: Reaction Pathways[4]

The following diagram illustrates the bifurcation between simple alkylation and cyclization.

ReactionPathway cluster_0 Critical Decision Point Start Ethyl 2-(chloromethyl)- 5-methylnicotinate Intermediate N-Alkylated Intermediate (Secondary/Tertiary Amine) Start->Intermediate SN2 Reaction (Base, Solvent, RT) Amine Amine Nucleophile (R-NH2 or R2-NH) Amine->Start Intermediate->Intermediate Stable if R = Tertiary Cyclized Imidazo[1,5-a]pyridine (Bicyclic Product) Intermediate->Cyclized Intramolecular Cyclization (Heat, Acid/Base Catalysis)

Figure 1: Mechanistic flow from starting material to potential cyclized products.

Experimental Protocols

Protocol A: Selective N-Alkylation (Isolation of Intermediate)

Objective: To attach the pyridine scaffold to an amine without triggering cyclization. This is essential when the amine is secondary or when further functionalization is required before ring closure.

Reagents:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.1 eq) and base (

    
    , 2.0 eq) in anhydrous MeCN (0.2 M concentration relative to substrate).
    
    • Note: If using an amine hydrochloride salt, increase base to 3.0 eq.

  • Addition: Cool the mixture to 0°C. Add this compound (1.0 eq) dropwise as a solution in MeCN.

    • Reasoning: Cooling prevents uncontrolled exotherms and minimizes ester hydrolysis or premature cyclization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][3]

  • Workup:

    • Dilute with EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Caution: Do not heat the crude material above 40°C during concentration to avoid cyclization.

  • Purification: Flash column chromatography (Silica gel).

Protocol B: One-Pot Synthesis of Imidazo[1,5-a]pyridines

Objective: To synthesize the fused bicyclic core directly from a primary amine.

Reagents:

  • This compound (1.0 eq)

  • Primary Amine (1.2 eq)

  • Base:

    
     (3.0 eq)
    
  • Solvent: Ethanol (EtOH) or Toluene

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine the nicotinate (1.0 eq), primary amine (1.2 eq), and

    
     (3.0 eq) in Ethanol (0.5 M).
    
  • Reflux: Heat the reaction to reflux (

    
    ) for 6–16 hours.
    
    • Mechanism:[1][2] The initial alkylation occurs rapidly at RT. The heat promotes the attack of the secondary amine nitrogen onto the ester carbonyl.

  • Monitoring: LC-MS should show the disappearance of the intermediate (M+H) and appearance of the cyclized product (M-EtOH).

  • Workup:

    • Cool to RT. If the product precipitates, filter and wash with cold EtOH.

    • If soluble, concentrate to dryness, redissolve in DCM, wash with dilute citric acid (to remove unreacted amine), then brine.

  • Crystallization: Recrystallize from EtOH/Heptane.

Data Summary & Optimization

The following table summarizes conditions based on amine type and desired outcome.

Amine TypeTarget ProductSolventBaseTempTypical Yield
Primary (Aliphatic) N-Alkylated IntermediateDMF/MeCN

0°C

RT
75–85%
Primary (Aliphatic) Imidazo[1,5-a]pyridineEtOH

Reflux60–80%
Primary (Aniline) Imidazo[1,5-a]pyridineTolueneDIPEA110°C50–70%
Secondary N-Alkylated ProductMeCN

RT80–95%
Troubleshooting Guide
  • Low Yield (Alkylation): If hydrolysis of the ester is observed, switch to anhydrous DMF and use non-nucleophilic bases (DIPEA) instead of carbonates.

  • Incomplete Cyclization: If the intermediate persists during Protocol B, add a catalytic amount of acetic acid (AcOH) or switch solvent to Toluene/Xylene and use a Dean-Stark trap to remove ethanol.

  • Over-Alkylation: If the amine is small (e.g., methylamine), use a large excess of the amine (5 eq) or add the nicotinate very slowly to the amine solution.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Lachrymator: Chloromethyl pyridines are potent lachrymators (tear gas agents). Handle only in a well-ventilated fume hood.

  • Vesicant: Direct skin contact can cause severe blistering. Double-gloving (Nitrile) is mandatory.

  • Waste: Quench all glassware and reaction mixtures with dilute aqueous ammonia before disposal to destroy trace alkylating agents.

References

  • BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. (Accessed 2023).[4]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. (Accessed 2023).[4]

  • Joshi, A., et al. "An efficient three-component coupling reaction... produces imidazo[1,5-a]pyridinium ions."[5] J. Org.[5] Chem., 2016, 81, 9461-9469.[5]

  • Mihorianu, M., et al. "Synthesis of novel imidazo[1,5-a]pyridine derivatives."[6] ResearchGate, 2011.

  • American Elements. Ethyl 2-chloro-5-methylnicotinate Product Specifications.

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Nicotinic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Nicotinic esters, in particular, serve a dual role: as stable, versatile starting materials for the synthesis of complex pharmaceutical intermediates and as prodrugs designed to enhance the pharmacokinetic properties of parent drugs.[4] This technical guide provides an in-depth exploration of key synthetic transformations originating from nicotinic esters, focusing on methodologies with high relevance to the pharmaceutical industry. We will dissect the synthesis of activated nicotinic acid species, their subsequent esterification, and the conversion of nicotinic acid derivatives into critical halogenated pyridine intermediates. Each section combines a discussion of the underlying chemical principles with detailed, field-proven laboratory protocols, offering researchers a practical and authoritative resource for drug development.

Introduction: The Central Role of the Pyridine Ring in Pharmaceuticals

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for designing molecules that interact with biological targets. Many natural products, including nicotine and other alkaloids, are derivatives of nicotinic acid, highlighting its evolutionary selection as a bioactive scaffold.[1][2]

In modern drug development, nicotinic acid and its esters are indispensable building blocks for a wide array of pharmaceuticals, including agents for treating inflammatory diseases, novel insecticides, and analgesics.[5] This guide will focus on two strategic applications of nicotinic esters in pharmaceutical synthesis:

  • Activation and Esterification: The conversion of nicotinic acid into its more reactive acyl chloride or the direct esterification to form simple alkyl esters like methyl nicotinate. These esters can then be used in transesterification reactions or as precursors for further derivatization.

  • Synthesis of Halogenated Pyridine Intermediates: A multi-step, one-pot synthesis of 2,3-dichloropyridine, a crucial intermediate for advanced pharmaceutical ingredients, starting from a nicotinic acid derivative.[6][7]

This document is structured to provide not just the "how" but also the "why," explaining the rationale behind the choice of reagents, catalysts, and reaction conditions, thereby empowering researchers to adapt and troubleshoot these synthetic routes.

Activation of Nicotinic Acid: Synthesis of Nicotinoyl Chloride

To facilitate esterification, particularly with sterically hindered or sensitive alcohols, nicotinic acid is often converted to its more reactive acyl chloride derivative, nicotinoyl chloride.[8] This is typically achieved by reacting nicotinic acid with thionyl chloride (SOCl₂).[9][10]

Mechanism Insight: The reaction proceeds via nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. A subsequent intramolecular rearrangement releases sulfur dioxide (SO₂) and a chloride ion. The resulting protonated acyl chloride is then deprotonated to yield the final product, which is often isolated as the hydrochloride salt due to the presence of HCl generated in the reaction.

G cluster_0 Mechanism: Nicotinoyl Chloride Formation Nicotinic_Acid Nicotinic Acid Intermediate Chlorosulfite Intermediate Nicotinic_Acid->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Nicotinoyl_Chloride Nicotinoyl Chloride HCl Intermediate->Nicotinoyl_Chloride Rearrangement SO2 SO₂ (gas) Intermediate->SO2 HCl HCl (gas) Intermediate->HCl

Caption: Formation of Nicotinoyl Chloride from Nicotinic Acid.

Protocol 2.1: Synthesis of Nicotinoyl Chloride Hydrochloride

This protocol describes the preparation of nicotinoyl chloride hydrochloride from nicotinic acid using thionyl chloride.

Materials:

  • Nicotinic Acid

  • Thionyl Chloride (SOCl₂)

  • Toluene

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure: [10]

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), add nicotinic acid (1.5 g).

  • Carefully add thionyl chloride (1.8 ml) to the flask.

  • Heat the mixture to reflux and maintain for 1.5 hours. The solid nicotinic acid will gradually dissolve.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add toluene to the residue and evaporate again under reduced pressure to azeotropically remove any remaining thionyl chloride.

  • Triturate the resulting crystalline residue with diethyl ether to wash away impurities.

  • Filter the solid product and dry it under vacuum to yield nicotinoyl chloride hydrochloride.

Self-Validation: The product is a crystalline solid. Due to its reactivity with moisture, it should be used immediately or stored under anhydrous conditions. Its identity can be confirmed by reacting it with a simple alcohol (e.g., methanol) and analyzing the resulting ester by NMR or GC-MS.

Synthesis of Nicotinic Esters

Nicotinic esters are valuable intermediates and can be synthesized through several methods. The choice of method depends on the scale, the nature of the alcohol, and the required purity.

Fischer Esterification: Synthesis of Methyl Nicotinate

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] It is an equilibrium process, and to achieve high yields, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[11]

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of nicotinic acid by a strong acid catalyst (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester.[11]

Protocol 3.1: Synthesis of Methyl Nicotinate

This protocol details the synthesis of methyl nicotinate via Fischer esterification.[12]

Materials:

  • Nicotinic Acid (12.3 g, 0.1 mole)

  • Methanol (30 ml)

  • Concentrated Sulfuric Acid (H₂SO₄) (5 ml)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Chloroform

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure: [12]

  • Suspend nicotinic acid (12.3 g) in methanol (30 ml) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (5 ml) dropwise while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 16 hours.

  • After cooling to room temperature, slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with chloroform (3 x 50 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The resulting white crystalline solid is methyl nicotinate.

Data Presentation: Product Characterization

ParameterResultSource
Appearance White crystalline solid[12]
Yield 80%[12]
Melting Point 38 °C[12]
¹H NMR (CDCl₃, ppm) 9.22 (s, 1H), 8.77 (d, 1H), 8.29 (d, 1H), 7.39 (t, 1H), 3.95 (s, 3H)[13][14]
IR (KBr, cm⁻¹) 2955, 1729 (C=O), 1591[12]
GC-MS (m/z) 137 [M⁺], 106, 78, 59, 51[12]

Synthesis of 2,3-Dichloropyridine: A Key Pharmaceutical Intermediate

2,3-Dichloropyridine is a vital building block for synthesizing various pharmaceuticals and agrochemicals, including drugs for autoimmune diseases.[5] A highly efficient and industrially scalable method for its preparation is a one-pot synthesis starting from 3-aminopyridine, which can be derived from nicotinamide.[6][7][15] This process involves three key stages: chlorination, diazotization, and a copper-catalyzed Sandmeyer reaction.

G Start 3-Aminopyridine Step1 Chlorination (H₂O₂/HCl, Fe Catalyst) Start->Step1 Intermediate1 2-Chloro-3-aminopyridine Step1->Intermediate1 Step2 Diazotization (NaNO₂, HCl) Intermediate1->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Step3 Sandmeyer Reaction (Cu₂O Catalyst) Intermediate2->Step3 End 2,3-Dichloropyridine Step3->End

Caption: One-pot synthesis workflow for 2,3-Dichloropyridine.

Step 1: Chlorination of 3-Aminopyridine

The first step is the selective chlorination of 3-aminopyridine at the 2-position. This is an electrophilic substitution reaction where the pyridine ring is activated by the amino group. The reaction is typically carried out using a mixture of hydrogen peroxide and hydrochloric acid, with an iron salt acting as a catalyst.[7]

Causality: The use of an iron catalyst is crucial for generating the active chlorinating species. The reaction conditions, particularly the temperature, must be carefully controlled to prevent over-chlorination, which can lead to the formation of by-products like 2,6-dichloro-3-aminopyridine.[16][17]

Steps 2 & 3: Diazotization and Sandmeyer Reaction

The 2-chloro-3-aminopyridine intermediate is not isolated. Instead, it is converted in situ to a diazonium salt by treatment with sodium nitrite in a strongly acidic medium.[15] This diazonium salt is then decomposed in the presence of a copper(I) catalyst (a Sandmeyer reaction) to replace the diazonium group (-N₂⁺) with a chloride ion, yielding the final 2,3-dichloropyridine product.[6][7]

Trustworthiness: The one-pot nature of this synthesis is a key advantage as it avoids the isolation of the potentially unstable diazonium salt intermediate. The copper catalyst, often introduced as cuprous oxide (Cu₂O), is essential for facilitating the single-electron transfer mechanism of the Sandmeyer reaction, ensuring high conversion and yield.[6]

Protocol 4.1: One-Pot Synthesis of 2,3-Dichloropyridine

This protocol is adapted from established industrial processes and provides a robust method for synthesizing 2,3-dichloropyridine.[7]

Materials:

  • 3-Aminopyridine (47 g, 0.5 mol)

  • Concentrated Hydrochloric Acid (36%)

  • Ferrous Chloride (FeCl₂)

  • Hydrogen Peroxide (27%)

  • Cuprous Oxide (Cu₂O)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (30% aqueous solution)

  • Four-necked flask with mechanical stirrer, thermometer, and addition funnel

Procedure: [7] Step 1: Chlorination

  • In a four-necked flask, combine 3-aminopyridine (47 g), concentrated hydrochloric acid (270 g), and ferrous chloride (2 g).

  • Heat the mixture to 55°C until all solids are dissolved, then cool to 25°C.

  • Add hydrogen peroxide (94 g, 27%) dropwise over several hours while vigorously stirring and maintaining the temperature between 25-30°C.

  • Monitor the reaction progress by HPLC to maximize the formation of 2-chloro-3-aminopyridine.

Steps 2 & 3: Diazotization and Sandmeyer Reaction 5. To the reaction mixture from Step 1, add additional concentrated hydrochloric acid (190 g) and cuprous oxide (36 g). 6. Cool the mixture to 25°C. 7. Prepare a solution of sodium nitrite (38 g) in water (80 mL). 8. Slowly add the sodium nitrite solution dropwise to the reaction mixture over approximately 1.5 hours, maintaining the temperature at 25°C. The completion of diazotization can be checked with starch-iodide paper. 9. After the addition is complete, continue stirring for an additional 30 minutes.

Work-up and Purification 10. Carefully neutralize the reaction mixture by adjusting the pH to >11 using a 30% aqueous sodium hydroxide solution. This step is exothermic and should be done with cooling. 11. Perform steam distillation to isolate the crude 2,3-dichloropyridine from the reaction mixture. 12. The distilled product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure, crystalline 2,3-dichloropyridine.

Data Presentation: Process Yield and Purity

ParameterTypical ValueSource
Yield of 2-Chloro-3-aminopyridine (intermediate) ≥85% (molar)[15]
Overall Yield of 2,3-Dichloropyridine >74%[18]
Purity (post-purification) >99%[7]

Conclusion

Nicotinic esters are not merely simple derivatives of a common vitamin; they are highly valuable and versatile platforms for the construction of complex pharmaceutical intermediates. This guide has detailed robust and scalable protocols for key transformations, including the activation of nicotinic acid, the synthesis of nicotinic esters, and the strategic conversion to halogenated pyridines like 2,3-dichloropyridine. By understanding the mechanistic principles behind these reactions, researchers can effectively apply and adapt these methods to accelerate the development of novel therapeutic agents. The provided protocols, complete with validation data and workflow diagrams, serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development.

References

  • Synthesis of Nicotinoyl chloride. PrepChem.com. [Link]

  • US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • Synthesis of nicotinoyl chloride hydrochloride. PrepChem.com. [Link]

  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. ResearchGate. [Link]

  • Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction: an entry to all-substituted-3,4-diarylated pyridines. RSC Publishing. [Link]

  • US10654806B2 - Menthyl nicotinate synthesis process.
  • CN103570609A - Preparation method for 2,3-dichloropyridine.
  • CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Methylnicotinate - SpectraBase. SpectraBase. [Link]

  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. SciSpace. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

  • US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction: an entry to all-substituted-3,4-diarylated pyridines. ResearchGate. [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. [Link]

  • Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. PMC. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC. [Link]

  • Organic Syntheses Procedure. [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

  • Method for preparing 2,3-dichloropyridine. Eureka | Patsnap. [Link]

  • CN110818621B - Simple preparation method of 2, 3-dichloropyridine.
  • CN104529880A - Synthesis method of 2,3-dichloropyridine.
  • Acid to Ester - Common Conditions. [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. [Link]

  • Synthesis of 3-Aminopyridine. ResearchGate. [Link]

  • NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. European Patent Office. [Link]

  • CN102675621B - Poloxamer-niacin prodrug and preparation method thereof.
  • CN103570609B - A kind of preparation method of 2,3-dichloropyridine.
  • Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers. PMC - PubMed Central. [Link]

  • Organic Syntheses Procedure. [Link]

  • preparation of esters. Chemguide. [Link]

  • Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate. [Link]

  • Reactions of Alcohols - Esterification (A2 Chemistry). YouTube. [Link]

  • Preparation of Esters. Chemistry Steps. [Link]

  • Making Esters From Alcohols. Chemistry LibreTexts. [Link]

  • Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]

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Experimental procedure for Gabriel synthesis with chloromethylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of Methyl 6-((1,3-dioxoisoindolin-2-yl)methyl)nicotinate via Gabriel Alkylation

Introduction: The Rationale for Gabriel Synthesis in Amine Elaboration

The Gabriel synthesis is a robust and highly selective two-step method for the preparation of primary amines from primary alkyl halides.[1][2] Developed by Siegmund Gabriel in 1887, this classical transformation is prized in organic and medicinal chemistry for its ability to circumvent the over-alkylation often observed when using ammonia as a nucleophile.[3][4] Direct alkylation of ammonia frequently leads to a difficult-to-separate mixture of primary, secondary, and tertiary amines, as the product amine is often more nucleophilic than the starting ammonia.[5][6]

The Gabriel synthesis elegantly solves this issue by employing the phthalimide anion as a protected nitrogen source.[4][5] The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, which significantly reduces its nucleophilicity after the initial alkylation, effectively preventing subsequent reactions.[6] This application note provides a comprehensive, field-tested protocol for the N-alkylation of potassium phthalimide with methyl 6-(chloromethyl)nicotinate, a key intermediate in the development of various pharmaceutical compounds. The procedure details the synthesis of methyl 6-((1,3-dioxoisoindolin-2-yl)methyl)nicotinate, focusing on the critical parameters, safety considerations, and mechanistic underpinnings of the reaction.

Reaction Scheme and Mechanism

The core of the procedure is a nucleophilic substitution (SN2) reaction. The phthalimide anion, generated by deprotonating phthalimide with a base like potassium hydroxide or by using commercially available potassium phthalimide, acts as the nucleophile.[7] This anion attacks the electrophilic carbon of the chloromethyl group on the nicotinate ester, displacing the chloride leaving group.[4]

Overall Reaction:

(Self-generated image, not from search results)

Mechanistic Insight:

The reaction proceeds via a classical SN2 pathway.[5][7]

  • Nucleophile Formation: Potassium phthalimide provides a ready source of the nucleophilic phthalimide anion.

  • Nucleophilic Attack: The phthalimide anion performs a backside attack on the primary carbon atom bearing the chlorine. This step is most efficient with unhindered primary alkyl halides.[4]

  • Displacement: The carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group, forming the stable N-alkylphthalimide product.

This protocol utilizes N,N-Dimethylformamide (DMF) as the solvent, which is an excellent choice for SN2 reactions due to its polar aprotic nature, effectively solvating the potassium cation while leaving the phthalimide anion highly reactive.[1]

Materials and Equipment

Reagents
  • Potassium Phthalimide (C₈H₄KNO₂), ≥98% purity

  • Methyl 6-(chloromethyl)nicotinate (C₈H₈ClNO₂), ≥97% purity

  • N,N-Dimethylformamide (DMF), anhydrous, ≥99.8%

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for flash column chromatography (230-400 mesh)

Equipment
  • Round-bottom flask (appropriate size for the scale)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser and inert gas (N₂ or Ar) inlet/outlet

  • Thermometer or thermocouple probe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

Safety and Handling Precautions

General Guidance: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, must be worn at all times.

  • Potassium Phthalimide: Causes skin and serious eye irritation.[8][9][10] Avoid inhalation of dust.[10] In case of contact, wash the affected area thoroughly with water.[9] Store in a dry place, as it is moisture-sensitive.[10][11]

  • Methyl 6-(chloromethyl)nicotinate: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with care, avoiding skin and eye contact. If inhaled, remove to fresh air.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[12][13] Harmful in contact with skin and if inhaled.[13] Causes serious eye irritation.[12][14] Suspected of damaging the unborn child.[13][14] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[13][15] Use in a well-ventilated area and keep away from heat, sparks, and open flames.[12]

Detailed Experimental Protocol

This protocol details the synthesis of methyl 6-((1,3-dioxoisoindolin-2-yl)methyl)nicotinate on a 10 mmol scale.

Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (2.04 g, 11.0 mmol, 1.1 equivalents).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask via syringe.

  • Stir the resulting suspension at room temperature for 10-15 minutes to ensure good dispersion.

Alkylation Reaction
  • In a separate, dry vial, dissolve methyl 6-(chloromethyl)nicotinate (1.86 g, 10.0 mmol, 1.0 equivalent) in anhydrous DMF (10 mL).

  • Add the solution of methyl 6-(chloromethyl)nicotinate dropwise to the stirring suspension of potassium phthalimide over 5 minutes.

  • Once the addition is complete, equip the flask with a condenser and heat the reaction mixture to 80-90°C using a heating mantle.

    • Causality Note: Heating is necessary to facilitate the SN2 reaction.[2] DMF is a suitable solvent for this temperature range.[1]

  • Maintain the reaction at this temperature and monitor its progress using Thin-Layer Chromatography (TLC).

    • Protocol Validation: To monitor, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. A suitable mobile phase is typically 30-50% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to the starting material (methyl 6-(chloromethyl)nicotinate) is no longer visible. This typically takes 4-6 hours.

Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of deionized water and stir for 15-20 minutes. A precipitate of the crude product should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with deionized water (2 x 50 mL) to remove residual DMF and potassium chloride.

  • Air-dry the crude solid for at least one hour.

Purification and Characterization
  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography.

  • For chromatography:

    • Adsorb the crude solid onto a small amount of silica gel.

    • Load it onto a silica gel column packed in hexanes.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final product, methyl 6-((1,3-dioxoisoindolin-2-yl)methyl)nicotinate, as a white or off-white solid.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Note: The resulting N-alkylphthalimide is a stable intermediate. To obtain the primary amine, methyl 6-(aminomethyl)nicotinate, the phthalimide group must be removed. This is typically achieved by heating with hydrazine hydrate (the Ing-Manske procedure) or through acidic/basic hydrolysis.[4][5][16]

Experimental Workflow Visualization

The following diagram illustrates the key steps of the experimental procedure.

Gabriel_Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification setup1 Add Potassium Phthalimide and anhydrous DMF to flask setup2 Establish Inert Atmosphere (N₂) reaction1 Add solution of Methyl 6-(chloromethyl)nicotinate setup2->reaction1 reaction2 Heat mixture to 80-90°C reaction1->reaction2 reaction3 Monitor by TLC until starting material is consumed reaction2->reaction3 workup1 Cool to RT and pour into deionized water reaction3->workup1 workup2 Collect solid via vacuum filtration workup1->workup2 workup3 Wash solid with water and air dry workup2->workup3 purify1 Purify via Column Chromatography or Recrystallization workup3->purify1 purify2 Combine pure fractions and remove solvent product Final Product: Methyl 6-((1,3-dioxoisoindolin-2-yl)methyl)nicotinate purify2->product

Caption: Experimental workflow for the synthesis of the target compound.

Key Reaction Parameters Summary

ParameterValue / ConditionRationale
Substrate Methyl 6-(chloromethyl)nicotinatePrimary halide suitable for SN2 reaction.[4]
Nucleophile Potassium PhthalimidePrevents over-alkylation, providing a clean route to the primary amine precursor.[5]
Stoichiometry 1.1 eq. Potassium PhthalimideA slight excess of the nucleophile ensures complete consumption of the limiting electrophile.
Solvent Anhydrous DMFPolar aprotic solvent that accelerates SN2 reactions.[1]
Temperature 80-90 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction.[2]
Reaction Time 4-6 hours (TLC monitored)Ensures the reaction proceeds to completion.[3]
Work-up Precipitation in WaterEfficiently removes the high-boiling point DMF solvent and inorganic by-products.

Conclusion

This application note provides a reliable and detailed protocol for the Gabriel synthesis of methyl 6-((1,3-dioxoisoindolin-2-yl)methyl)nicotinate. By carefully controlling the reaction parameters and adhering to the specified safety precautions, researchers can effectively synthesize this valuable intermediate, which serves as a precursor for primary amines in drug discovery and development. The method's key advantage lies in its high selectivity, which simplifies purification and ensures a high-purity final product.

References

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]

  • Leah4sci. (2016, December 27). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]

  • Patsnap. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved February 18, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phthalimide potassium. Retrieved February 18, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved February 18, 2026, from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, July 8). Safety Data Sheet: N,N-dimethylformamide. [Link]

  • JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis. [Link]

  • Omkar Speciality Chemicals Limited. (n.d.). Material Safety Data Sheet: Potassium Phthalimide (MSDS). Retrieved February 18, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: Potassium phthalimide. [Link]

  • Labbox Export. (2024, January 18). Safety Data Sheet: UN2265 N,N-Dimethylformamide 99.9% GLR. [Link]

  • Loba Chemie. (2015, April 9). POTASSIUM PHTHALIMIDE FOR SYNTHESIS MSDS. [Link]

  • Chemistry Notes. (2023, September 27). Gabriel synthesis: Easy mechanism, procedure, applications. [Link]

  • Leonard, M. S. (2013, December 18). Gabriel Synthesis [Video]. YouTube. [Link]

Sources

Application Notes and Protocols: The Versatile Reactivity of Ethyl 2-(chloromethyl)-5-methylnicotinate with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

Ethyl 2-(chloromethyl)-5-methylnicotinate is a key heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a reactive chloromethyl group and an ethyl ester, presents a prime scaffold for molecular elaboration. The core reactivity of this compound is dominated by the electrophilic nature of the benzylic-type carbon in the chloromethyl group. The electron-withdrawing effect of the pyridine ring significantly enhances this electrophilicity, making the compound highly susceptible to nucleophilic substitution. This predictable reactivity allows for the strategic introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for screening and the development of complex pharmaceutical intermediates. A notable application of this chemistry is in the synthesis of analogues of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection, highlighting the scaffold's therapeutic relevance.[1][2][3]

Core Reactivity: The SN2 Pathway

The primary reaction pathway for this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) mechanism.[4] This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom of the chloromethyl group from the backside, relative to the chlorine atom. This backside attack leads to the displacement of the chloride ion as a leaving group and the formation of a new bond with the nucleophile, resulting in an inversion of stereochemistry if the carbon were chiral.

The facility of this reaction is governed by several factors:

  • Electrophilicity: The pyridine ring's nitrogen atom acts as an electron sink, withdrawing electron density from the ring and, by extension, from the chloromethyl group. This inductive effect polarizes the C-Cl bond, making the carbon atom more electron-deficient and a better target for nucleophiles.

  • Leaving Group: The chloride ion is a good leaving group, as it is the conjugate base of a strong acid (HCl) and is stable in solution.

  • Steric Hindrance: The carbon atom of the chloromethyl group is primary and relatively unhindered, allowing for easy access by incoming nucleophiles.

Figure 1: General SN2 mechanism for nucleophilic substitution.

Protocols for Reaction with Various Nucleophiles

The versatility of this compound is best demonstrated by its reactions with a range of nucleophiles. Below are generalized protocols and mechanistic insights for key classes of nucleophiles.

Reactions with Amine Nucleophiles (N-Nucleophiles)

The reaction with primary and secondary amines is a cornerstone application, leading to the formation of 2-(aminomethyl)pyridine derivatives which are prevalent in biologically active molecules.[4][5] These reactions typically require a base to neutralize the hydrochloric acid generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

General Protocol: Synthesis of Ethyl 2-((dialkylamino)methyl)-5-methylnicotinate

  • Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile) is added a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or triethylamine (Et₃N, 1.2 eq.).

  • Nucleophile Addition: The secondary amine (e.g., diethylamine, piperidine, 1.1-1.5 eq.) is added to the stirred suspension.

  • Reaction: The mixture is stirred at room temperature or gently heated (40-60 °C) for 2-12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired aminomethyl nicotinate derivative.

Amine_Reaction Start This compound + R₂NH (Amine) Product Ethyl 2-((R₂N)methyl)-5-methylnicotinate + HCl Start->Product Sɴ2 Reaction Base Base (e.g., K₂CO₃) Product->Base Neutralization

Figure 2: Workflow for reaction with amine nucleophiles.

Reactions with Oxygen Nucleophiles (O-Nucleophiles)

Alcohols and phenols can function as effective nucleophiles to form the corresponding ether derivatives. However, due to their lower nucleophilicity compared to amines, they typically require deprotonation by a strong base to form the more potent alkoxide or phenoxide nucleophile.

General Protocol: Synthesis of Ethyl 2-(alkoxymethyl)-5-methylnicotinate

  • Alkoxide Formation: In a flask under an inert atmosphere (N₂ or Ar), the alcohol or phenol (1.1 eq.) is dissolved in a dry aprotic solvent like THF or DMF. A strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases.

  • Electrophile Addition: A solution of this compound (1.0 eq.) in the same dry solvent is added dropwise to the freshly prepared alkoxide solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-16 hours. Progress is monitored by TLC or LC-MS.

  • Work-up: The reaction is carefully quenched by the slow addition of water or saturated ammonium chloride solution. The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated.

  • Purification: Purification is achieved via flash column chromatography.

Oxygen_Reaction cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Sɴ2 Reaction Alcohol R-OH Base NaH Alcohol->Base + Alkoxide R-O⁻ Na⁺ Base->Alkoxide Chloromethyl Py-CH₂Cl Product Py-CH₂-OR Chloromethyl->Product Sɴ2 Attack Alkoxide_ref R-O⁻ Alkoxide_ref->Chloromethyl Synthetic_Utility Start Ethyl 2-(chloromethyl)- 5-methylnicotinate Amine_Product 2-(Aminomethyl) Derivative Start->Amine_Product + R₂NH Ether_Product 2-(Alkoxymethyl) Derivative Start->Ether_Product + ROH / Base Azide_Product 2-(Azidomethyl) Derivative Start->Azide_Product + NaN₃ Final_Products Diverse Bioactive Compounds Amine_Product->Final_Products Ether_Product->Final_Products Final_Amine Primary Amine Azide_Product->Final_Amine Reduction Final_Amine->Final_Products

Sources

Synthesis of CNS agents using pyridine-based building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of CNS-Active Agents via Pyridine Building Blocks

Abstract

This guide addresses the strategic incorporation of pyridine moieties into Central Nervous System (CNS) drug candidates. While pyridine serves as a classic bioisostere for phenyl rings—improving solubility and metabolic stability—its integration presents unique synthetic challenges, particularly in palladium-catalyzed cross-couplings and regioselective functionalization. This note provides "field-proven" protocols for overcoming catalyst poisoning in 2-substituted pyridines and details late-stage C-H functionalization strategies to optimize CNS Multiparameter Optimization (MPO) scores.

Strategic Design: The Pyridine Advantage in CNS Space

In CNS drug discovery, the "N-scan" (replacing carbon atoms with nitrogen) is a high-impact strategy to modulate physicochemical properties. Unlike the phenyl ring, the pyridine nitrogen possesses a lone pair that can accept hydrogen bonds, significantly altering the molecule's interaction with the Blood-Brain Barrier (BBB).

Physicochemical Modulation (The "Goldilocks" Zone)

To penetrate the BBB, a compound typically requires a LogP ~2.0–3.0 and a Topological Polar Surface Area (TPSA) < 90 Ų.

PropertyBenzene AnalogPyridine AnalogCNS Impact
LogP High (Lipophilic)Lower (~1.5–2.0) Improves solubility without sacrificing membrane permeability.
pKa Neutral~5.2 (Conjugate Acid) Critical: Weak basicity prevents permanent protonation at pH 7.4, reducing lysosomal trapping and P-gp efflux liability.
Metabolism Prone to oxidationResistant The electron-deficient ring resists CYP450 oxidation, prolonging half-life (

).
Solubility PoorEnhanced Pyridinium formation improves aqueous solubility for formulation.
Design Workflow: CNS MPO Optimization

The following decision matrix illustrates when to deploy specific pyridine isomers to optimize brain exposure.

CNS_MPO_Workflow Start Lead Compound (Phenyl Core) Calc Calculate CNS MPO Score (LogP, pKa, TPSA) Start->Calc Decision Is LogP > 3.5 or Solubility < 10µM? Calc->Decision N_Scan Perform N-Scan (Pyridine Insertion) Decision->N_Scan Yes Pos_2 2-Pyridine (pKa ~5.2) Best for solubility N_Scan->Pos_2 Pos_3 3-Pyridine (pKa ~4.8) Metabolically robust N_Scan->Pos_3 Pos_4 4-Pyridine (pKa ~5.3) H-bond acceptor vector N_Scan->Pos_4 Syn_Check Synthetic Feasibility Check (Is C2-coupling required?) Pos_2->Syn_Check Protocol_A Use Protocol A: Bulky Ligand Suzuki Syn_Check->Protocol_A Yes (Difficult) Protocol_B Use Standard Coupling Syn_Check->Protocol_B No

Caption: Decision matrix for pyridine isomer selection based on physicochemical needs and synthetic complexity.

Synthetic Methodologies & Protocols

The Challenge: Catalyst Poisoning in 2-Substituted Pyridines

Coupling at the C2 position of pyridine (e.g., 2-chloropyridine) is notoriously difficult. The pyridine nitrogen often coordinates to the Palladium (Pd) center, forming stable, inactive Pd-N dimers that arrest the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ often fail here.

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or Buchwald precatalysts. These ligands sterically crowd the metal center, preventing the pyridine nitrogen from coordinating while facilitating the oxidative addition of the unreactive C-Cl bond.

Protocol A: Suzuki-Miyaura Coupling of 2-Chloropyridines

Target: Synthesis of 2-arylpyridines (Common CNS scaffold).

Reagents:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

    • Alternative: XPhos Pd G4 precatalyst (2 mol%)

  • Base: K₃PO₄ (2.0 equiv) - Superior to carbonate for difficult substrates.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the 2-chloropyridine (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground K₃PO₄ (424 mg, 2.0 mmol).

    • Note: Pre-complexing Pd and Ligand in solvent for 5 mins before adding substrates can improve turnover.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and deionized Water (1 mL).

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Monitoring: Monitor via LC-MS.[2] Look for the disappearance of the chloride. If the reaction stalls, add a second portion of catalyst (1 mol%).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. The pyridine product often remains in the organic layer, but check aqueous pH; if acidic, the pyridine may protonate and stay in the water. Adjust pH to ~9 if necessary.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Tip: Deactivate silica with 1% Et₃N if the pyridine product streaks.

Mechanism & Troubleshooting:

  • Why SPhos? The methoxy groups on the biaryl backbone of SPhos provide electron density to Pd (speeding up oxidative addition of the C-Cl bond), while the cyclohexyl groups provide steric bulk to prevent N-coordination poisoning.

Protocol B: Late-Stage C-H Functionalization (Minisci Reaction)

Target: Rapid generation of analogs (Methyl/Ethyl/Cyclopropyl) to tune lipophilicity.

Direct alkylation of the pyridine ring allows researchers to skip de novo synthesis when optimizing LogP. The "Magic Methyl" effect can be tested directly on the lead compound.

Reagents:

  • Substrate: Pyridine-based lead compound (1.0 equiv)

  • Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid, Acetic acid) (3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (3.0 equiv)

  • Solvent: 10% TFA in Water/Acetonitrile (biphasic) or DCM/Water.

Step-by-Step Procedure:

  • Setup: Dissolve the pyridine substrate (0.5 mmol) in a mixture of DCM (2 mL) and Water (2 mL).

  • Acidification: Add Trifluoroacetic acid (TFA) (5 equiv).

    • Reasoning: Protonation of the pyridine ring activates it toward nucleophilic radical attack (lowers the LUMO).

  • Addition: Add the Alkyl Carboxylic Acid (1.5 mmol) and AgNO₃ (0.1 mmol).

  • Initiation: Heat to 40–50°C. Add (NH₄)₂S₂O₈ (1.5 mmol) slowly as a solution in water over 30 minutes.

    • Caution: Rapid gas evolution (CO₂) will occur. Ensure venting.

  • Workup: Basify carefully with sat. NaHCO₃ (gas evolution!) until pH > 8. Extract with DCM.

Visualizing the Synthetic Pathways:

Synthetic_Pathways cluster_Suzuki Protocol A: Cross-Coupling cluster_Minisci Protocol B: C-H Activation Substrate Pyridine Scaffold Step1 Oxidative Addition (Pd-SPhos inserts C-Cl) Substrate->Step1 2-Cl Substrate Step3 Radical Generation (Ag/Persulfate + R-COOH) Substrate->Step3 Unsubstituted Step2 Transmetallation (Boronic Acid) Step1->Step2 ProdA 2-Arylpyridine (Receptor Binding) Step2->ProdA Step4 Nucleophilic Attack (On Protonated Pyridine) Step3->Step4 ProdB Alkyl-Pyridine (LogP Tuning) Step4->ProdB

Caption: Divergent synthetic pathways for scaffold construction (Suzuki) vs. property tuning (Minisci).

References

  • Physicochemical Properties in CNS Design

    • Hansch, C., et al. "Comprehensive Medicinal Chemistry: The Rational Design, Mechanistic Study & Therapeutic Application of Chemical Compounds." Pergamon Press, 1990.
    • Rankovic, Z.[3] "CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure." Journal of Medicinal Chemistry, 2015.[4] Link

  • Suzuki Coupling of 2-Chloropyridines

    • Billingsley, K., & Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of 2-Heterocyclic Chlorides." Journal of the American Chemical Society, 2007. Link

    • Lutz, M. R., et al. "Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles." Chemical Science, 2021. Link

  • Minisci Reaction & Late-Stage Functionalization

    • Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A modification of the silver-catalyzed oxidative decarboxylation of acids." Tetrahedron Letters, 1971.
    • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019. Link

  • Pyridine Bioisosterism

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

Sources

Application Note: Regioselective Chlorination of 2,5-Dimethylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the regioselective synthesis of ethyl 6-chloro-2,5-dimethylnicotinate from ethyl 2,5-dimethylnicotinate . The protocol utilizes a two-step sequence: N-oxidation mediated by meta-chloroperoxybenzoic acid (m-CPBA), followed by a Boekelheide-type rearrangement/chlorination using phosphorus oxychloride (POCl


). This method is critical for drug discovery workflows, as the resulting 6-chloropyridine scaffold serves as a versatile electrophile for S

Ar reactions, enabling the introduction of complex amines or ethers at the C-6 position.

Introduction & Mechanistic Rationale

Strategic Importance

Polysubstituted pyridines are ubiquitous in medicinal chemistry. The 2,5-dimethylnicotinate scaffold is particularly valuable because the C-3 ester provides a handle for acylation or heterocycle formation, while the C-2 and C-5 methyl groups offer steric modulation. Introducing a chlorine atom at C-6 activates the ring for nucleophilic aromatic substitution, a key step in synthesizing kinase inhibitors and agrochemicals.

Reaction Mechanism

The transformation proceeds via two distinct stages:[1]

  • Electrophilic N-Oxidation: The pyridine nitrogen lone pair attacks the electrophilic oxygen of m-CPBA, forming the N-oxide. This increases electron density on the oxygen but activates the ring positions (C-2 and C-6) toward nucleophilic attack via an intermediate activation step.

  • Deoxygenative Chlorination: The N-oxide oxygen attacks the phosphorus of POCl

    
    , forming a highly reactive dichlorophosphoryl intermediate. Chloride anion then attacks the 
    
    
    
    -position (C-6). Since C-2 is blocked by a methyl group, regioselectivity is naturally directed to C-6.
Pathway Visualization

ReactionPathway Substrate Ethyl 2,5-dimethylnicotinate NOxide N-Oxide Intermediate Substrate->NOxide m-CPBA, DCM 0°C to RT Activated Phosphoryl Adduct [Active Species] NOxide->Activated POCl3 Complexation Product Ethyl 6-chloro-2,5- dimethylnicotinate Activated->Product Rearrangement/Cl- Attack Reflux, -PO2Cl2(-)

Figure 1: Sequential pathway for the activation and chlorination of the pyridine ring. C-2 blocking directs chlorination to C-6.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,5-dimethylnicotinate N-oxide

Objective: Quantitative conversion of the pyridine nitrogen to the N-oxide.

Materials
  • Substrate: Ethyl 2,5-dimethylnicotinate (1.0 eq)

  • Oxidant: m-CPBA (77% max, remainder is water/benzoic acid) (1.2 - 1.5 eq)

  • Solvent: Dichloromethane (DCM) (ACS Grade)

  • Quench: Saturated aqueous NaHCO

    
    , Sodium Thiosulfate (Na
    
    
    
    S
    
    
    O
    
    
    )
Procedure
  • Setup: Charge a round-bottom flask with Ethyl 2,5-dimethylnicotinate (10 g, 48.2 mmol) and DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve m-CPBA (12.5 g, ~55 mmol active oxidant) in DCM (50 mL). Add this solution dropwise to the reaction flask over 30 minutes. Note: m-CPBA is often a suspension; ensure full transfer.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–16 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The N-oxide is significantly more polar (lower R

      
      ) than the starting material.
      
  • Workup:

    • Quench excess peroxide by adding 10% aqueous Na

      
      S
      
      
      
      O
      
      
      (50 mL) and stirring for 15 minutes. Check for peroxides using starch-iodide paper (should remain white).
    • Add saturated aqueous NaHCO

      
       (100 mL) to neutralize m-chlorobenzoic acid.
      
    • Separate phases.[2] Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers, dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: The crude N-oxide is typically a white to off-white solid. If purity is <95% by

    
    H NMR, recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (DCM -> 5% MeOH/DCM).
    

Yield Target: >90%

Step 2: Chlorination to Ethyl 6-chloro-2,5-dimethylnicotinate

Objective: Regioselective introduction of chlorine at C-6.

Materials
  • Substrate: Ethyl 2,5-dimethylnicotinate N-oxide (from Step 1)

  • Reagent: Phosphorus Oxychloride (POCl

    
    ) (Reagent Grade, 99%) (5.0 - 10.0 eq)
    
  • Solvent: Neat (preferred) or Chloroform (CHCl

    
    )
    
  • Base (Optional): Triethylamine (can assist in buffering HCl evolution, though often not strictly necessary for this substrate).

Procedure
  • Safety Pre-check: POCl

    
     is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood.
    
  • Setup: Place the N-oxide (10 g, ~44.8 mmol) in a heavy-walled pressure tube or a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ).
    
  • Addition: Carefully add POCl

    
     (40 mL, ~430 mmol). The N-oxide will dissolve.[2][3]
    
    • Critical: If the reaction is exothermic upon addition, cool to 0°C during addition, then warm up.

  • Reaction: Heat the mixture to reflux (approx. 105°C oil bath temperature) for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[4] The product is less polar than the N-oxide.

  • Workup (Quenching - CRITICAL STEP):

    • Cool the reaction mixture to RT.

    • Concentrate the mixture under reduced pressure (rotary evaporator with a caustic trap) to remove the bulk of excess POCl

      
      . Do not distill to dryness if unstable residues are suspected; leave a small volume.
      
    • Quench: Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <20°C.

    • Neutralization: Carefully adjust pH to ~8 using solid NaHCO

      
       or 50% NaOH solution. Caution: Massive CO
      
      
      
      evolution if using bicarbonate.
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient, typically 0-20% EtOAc).

Yield Target: 60–75%

Results & Analysis

Expected Analytical Data
ParameterEthyl 2,5-dimethylnicotinate (SM)Ethyl 6-chloro-2,5-dimethylnicotinate (Product)
Appearance Colorless oil or low-melting solidWhite to pale yellow solid

H NMR (Aromatic)
Two singlets (or doublets) at ~8.5 ppm (H-6) and ~7.9 ppm (H-4)One singlet at ~7.9 ppm (H-4).[1][4][5][6][7][8] Loss of H-6 signal.
LC-MS (ESI+) [M+H]

= 180.1
[M+H]

= 214.1 / 216.1 (3:1 ratio)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion in Step 2 Old/Hydrolyzed POCl

Distill POCl

before use or use a fresh bottle. Ensure anhydrous conditions.
Chlorination at C-4 Steric crowding or high tempWhile C-6 is favored, trace C-4 chlorination is possible. Isolate via column chromatography (C-6 isomer is usually less polar).
Violent Quench Excess POCl

remaining
Remove as much POCl

as possible via vacuum distillation before adding water. Use ice, not liquid water.

Safety Information (HSE)

  • m-CPBA: Potentially shock-sensitive and explosive if concentrated or dried completely. Store in a refrigerator.

  • Phosphorus Oxychloride (POCl

    
    ):  Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water to produce phosphoric acid and HCl gas.
    
  • Waste Disposal: All aqueous waste from the POCl

    
     quench contains high levels of phosphate and acid; neutralize before disposal.
    

References

  • Hossain, Md.[9] F. "POCl3-PCl5 mixture: A robust chlorinating agent."[7][9] Indian Chemical Society, 2020.[9] [Link]

  • PrepChem. "Synthesis of 2-chloronicotinic acid." PrepChem.com. [Link]

Sources

Application Notes and Protocols: Ethyl 2-(chloromethyl)-5-methylnicotinate as a Versatile Scaffold for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents.[1] Substituted pyridines represent a class of heterocyclic compounds of significant interest due to their prevalence in numerous biologically active molecules.[2][3] This document provides a detailed guide to the application of Ethyl 2-(chloromethyl)-5-methylnicotinate, a key building block for the synthesis of 2,5-disubstituted pyridine libraries. Its unique structural features, comprising a reactive chloromethyl group and an ester functionality on a pyridine core, make it an ideal scaffold for combinatorial diversification.[4] We present here the underlying chemical principles, detailed experimental protocols for library generation, and safety considerations.

Introduction: The Strategic Advantage of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[3][5] Its presence can influence pharmacokinetic properties such as solubility and bioavailability.[2] The generation of libraries based on a central pyridine core allows for the systematic exploration of chemical space around a proven pharmacophore.[6][7] this compound serves as an excellent starting point for such endeavors. The key to its utility lies in the differential reactivity of its functional groups:

  • The 2-(chloromethyl) group: This benzylic-like halide is a reactive electrophilic site, susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the introduction of a primary element of diversity.

  • The 5-methyl group: This position can be a site for later-stage functionalization or can be retained to modulate steric and electronic properties.

  • The ethyl nicotinate moiety: The ester at the 3-position provides a secondary point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides.

This multi-faceted reactivity profile enables the generation of large and structurally diverse libraries from a single, readily accessible starting material.

Core Reaction: Library Generation via Nucleophilic Substitution

The primary strategy for diversifying the this compound scaffold involves the nucleophilic displacement of the chloride. This reaction is typically carried out under standard conditions for SN2-type reactions.

Workflow for Combinatorial Library Synthesis

The following diagram illustrates the general workflow for creating a diverse library of compounds from this compound.

G cluster_0 Scaffold Preparation cluster_1 Primary Diversification cluster_2 Secondary Diversification Scaffold This compound Reaction1 Nucleophilic Substitution Scaffold->Reaction1 Nucleophiles Library of Nucleophiles (R-NH2, R-SH, R-OH, etc.) Nucleophiles->Reaction1 Library1 Intermediate Library (Diverse R group at C2-methyl) Reaction1->Library1 Hydrolysis Ester Hydrolysis Library1->Hydrolysis Carboxylic_Acid Carboxylic Acid Library Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Amine_Library Library of Amines (R'-NH2) Amine_Library->Amide_Coupling Final_Library Final Diverse Library Amide_Coupling->Final_Library caption Figure 1. Combinatorial workflow.

Sources

Application Note: Real-Time Monitoring of Nicotinic Ester Synthesis Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of nicotinic esters, a critical class of compounds in pharmaceutical and chemical industries, requires precise monitoring to optimize reaction conditions and maximize yield.[1] This application note provides a comprehensive, experience-driven guide for researchers and drug development professionals on utilizing Thin-Layer Chromatography (TLC) as a rapid, cost-effective, and highly efficient method for real-time reaction progress monitoring.[2][3][4] We delve into the fundamental principles, present a detailed step-by-step protocol, offer advanced insights into method optimization, and provide a robust troubleshooting guide. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.

Introduction: The Rationale for Reaction Monitoring

In organic synthesis, simply mixing reactants and waiting for a prescribed time is inefficient and can lead to poor outcomes, such as incomplete conversion, low yields, or the formation of unwanted byproducts. Monitoring the reaction is crucial. Thin-Layer Chromatography (TLC) is an invaluable analytical tool for this purpose due to its simplicity, speed, and low cost.[4][5]

For the synthesis of a nicotinic ester, typically via the esterification of nicotinic acid, the key transformation involves converting a highly polar carboxylic acid into a less polar ester. This significant change in polarity is the cornerstone of why TLC is an exceptionally well-suited monitoring technique. The starting material (nicotinic acid) will adhere strongly to the polar stationary phase (silica gel), resulting in a low Retention Factor (Rf), while the less polar product (nicotinic ester) will travel further with the mobile phase, exhibiting a higher Rf.[6][7] By tracking the disappearance of the starting material spot and the appearance of the product spot, a chemist can determine the reaction's status in near real-time.[8]

Foundational Principles of TLC in Practice

TLC operates on the principle of differential partitioning.[9][10] A small amount of the reaction mixture is "spotted" onto a stationary phase (typically a thin layer of silica gel on a plate).[9] A solvent system, the mobile phase, is then allowed to ascend the plate via capillary action.[3]

  • Stationary Phase: For this application, we use silica gel (SiO₂), a highly polar adsorbent.[3] Its surface is rich in silanol (Si-OH) groups, which can form strong hydrogen bonds with polar molecules.

  • Mobile Phase (Eluent): This is a solvent or mixture of solvents that carries the analytes up the plate. Its polarity is optimized to achieve separation. A less polar mobile phase will result in lower Rf values for all components, while a more polar mobile phase will cause all components to move further up the plate.[3]

The separation is a dynamic equilibrium where molecules are constantly adsorbing to the stationary phase and desorbing back into the mobile phase. Polar compounds, like nicotinic acid, spend more time adsorbed to the silica gel and thus travel slowly. Less polar compounds, like the target nicotinic ester, spend more time dissolved in the mobile phase and travel quickly.

Experimental Workflow: Monitoring Nicotinic Ester Synthesis

This workflow outlines the process of monitoring a typical Fischer esterification of nicotinic acid with methanol to produce methyl nicotinate, catalyzed by sulfuric acid.[11][12]

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent & Chamber prep_sample 2. Prepare Samples (SM, RXN) prep_eluent->prep_sample prep_plate 3. Prepare TLC Plate prep_sample->prep_plate spotting 4. Spot Plate (SM, CO, RXN) prep_plate->spotting development 5. Develop Plate spotting->development visualize 6. Visualize Spots (UV, Stain) development->visualize interpret 7. Calculate Rf & Interpret visualize->interpret

Caption: General workflow for monitoring a reaction by TLC.

Protocol 3.1: Preparation
  • Mobile Phase (Eluent) Preparation:

    • Causality: The choice of eluent is the most critical variable for achieving good separation. The goal is to find a solvent system where the starting material has an Rf of ~0.2-0.3 and the product has a higher Rf, ideally around 0.5-0.7.[13]

    • Recommended Starting System: A mixture of 7:3 Hexanes:Ethyl Acetate (v/v) is a robust starting point for separating nicotinic acid and its simple esters.[11][14]

    • Procedure: In a 100 mL beaker or a dedicated TLC chamber, add 7 mL of hexanes and 3 mL of ethyl acetate. Place a piece of filter paper against the inside wall of the chamber, ensuring it is wetted by the solvent. Cover the chamber with a watch glass or lid and let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors.[15] This saturation prevents the solvent from evaporating off the plate during development, which would otherwise lead to inconsistent Rf values.

  • Sample Preparation:

    • Starting Material (SM) Standard: Dissolve a very small amount (~1 mg) of pure nicotinic acid in a suitable solvent (e.g., 0.5 mL of methanol or ethyl acetate).

    • Reaction Mixture (RXN) Sample: At timed intervals (e.g., T=0, 30 min, 60 min), use a glass capillary to remove a minuscule drop of the reaction mixture. Dilute this aliquot in ~0.5 mL of ethyl acetate in a small vial. Note: Quenching the aliquot with a drop of saturated sodium bicarbonate solution may be necessary if a strong acid catalyst is used, as the acid can affect chromatography.

  • TLC Plate Preparation:

    • Use a standard silica gel plate coated with a fluorescent indicator (designated F₂₅₄).[14]

    • Using a pencil (never a pen, as ink will run with the solvent), gently draw a light line ~1 cm from the bottom of the plate.[9] This is the origin line.

    • Mark three small tick marks on this line for spotting: one for the starting material (SM), one for the co-spot (CO), and one for the reaction mixture (RXN).[8][13]

Protocol 3.2: Spotting and Development
  • Spotting the Plate:

    • Use a very fine glass capillary tube to spot the samples. Dip the capillary into the desired sample solution; the liquid will be drawn up by capillary action.

    • Gently touch the tip of the capillary to the corresponding tick mark on the origin line. The goal is to create a very small, concentrated spot, ideally 1-2 mm in diameter.[3][5]

    • Lane 1 (SM): Spot the nicotinic acid standard.

    • Lane 2 (CO): First, spot the nicotinic acid standard. Let it dry completely. Then, carefully spot the reaction mixture directly on top of the SM spot. This "co-spot" is a crucial internal control to verify if spots in the reaction lane are indeed the starting material.[13]

    • Lane 3 (RXN): Spot the reaction mixture sample.

    • Allow the solvent from all spots to fully evaporate before development.

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the pre-saturated chamber using forceps. Ensure the origin line is above the level of the solvent pool.[3][16]

    • Lean the plate against the chamber wall, replace the lid, and allow the mobile phase to ascend the plate undisturbed.

    • When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate from the chamber.[3]

    • Immediately mark the position of the solvent front with a pencil.

Protocol 3.3: Visualization and Interpretation
  • Non-Destructive Visualization (UV Light):

    • Allow the plate to air dry completely to remove all eluent.

    • Place the plate under a short-wave (254 nm) UV lamp.[17] The plate's background will fluoresce green, and UV-active compounds (like the pyridine rings in our reactants and products) will appear as dark purple spots because they quench the fluorescence.[17][18]

    • Lightly circle all visible spots with a pencil.

  • Destructive Visualization (Chemical Staining):

    • Rationale: Not all compounds are UV-active, and staining can provide secondary confirmation. A potassium permanganate (KMnO₄) stain is an excellent general-purpose choice that reacts with any oxidizable functional group.

    • Procedure: Prepare a KMnO₄ stain (3g KMnO₄, 20g K₂CO₃, 5 mL 5% NaOH in 300 mL water). Using forceps, quickly dip the TLC plate into the stain solution, then remove it and let the excess drip off. Gently heat the plate with a heat gun. Oxidizable compounds will appear as yellow-brown spots against a purple background.[18]

  • Interpretation and Rf Calculation:

    • The Retention Factor (Rf) is a ratio that quantifies the movement of each spot.[19] It is calculated by dividing the distance the spot traveled from the origin by the distance the solvent front traveled from the origin.[6][20][21]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Measure the distances with a ruler and calculate the Rf for each spot. An ideal Rf value is between 0 and 1.[4]

Caption: Idealized TLC plates monitoring reaction progress over time. Red spots are starting material (Nicotinic Acid), and blue spots are the product (Nicotinic Ester).

  • At T=0: A single spot corresponding to the starting material (nicotinic acid) is seen in all lanes. It has a low Rf value.

  • At Intermediate Time: The reaction (RXN) lane shows two spots: a faint spot for the remaining starting material and a new, more intense spot for the product at a higher Rf. The co-spot (CO) lane shows two distinct spots, confirming the identities.

  • At Completion: The starting material spot has completely disappeared from the reaction (RXN) lane, and only the product spot is visible. This indicates the reaction is complete and can be worked up.

CompoundExpected PolarityExpected Rf (7:3 Hex:EtOAc)
Nicotinic AcidHigh (Carboxylic Acid)Low (~0.2)
Nicotinic EsterMedium (Ester)High (~0.6)

Troubleshooting Common TLC Issues

ProblemPotential Cause(s)Solution(s)
Streaking Spots Sample is too concentrated (overloaded).[16][22] Sample is highly acidic/basic and interacting too strongly with silica. Mobile phase polarity is inappropriate.[23]Dilute the sample solution further.[22] Add a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase to suppress ionization. Adjust the mobile phase composition.
No Spots Visible Sample is too dilute.[16] Compound is not UV-active. Solvent level in the chamber was above the origin line.[16][22]Concentrate the sample or spot multiple times in the same location, allowing it to dry in between applications.[16] Use a chemical stain (e.g., KMnO₄, iodine vapor).[4] Ensure the origin line is always above the solvent pool when placing the plate in the chamber.
Rf Values Too High/Low Mobile phase is too polar (high Rf) or not polar enough (low Rf).Decrease the proportion of the polar solvent (e.g., ethyl acetate) to lower Rf values. Increase the proportion of the polar solvent to raise Rf values.
Crooked Solvent Front The plate was touching the side of the chamber or the filter paper.[16][22] The bottom edge of the plate is not flat.Reposition the plate so it stands freely in the chamber. Ensure the plate has a clean, flat bottom edge.
Spots are Merged Spots at the origin were too large or too close together.[5] Poor separation due to incorrect mobile phase.Spot smaller amounts and ensure adequate spacing between lanes. Systematically test different mobile phase compositions to optimize separation.[23]

Conclusion

Thin-Layer Chromatography is a powerful, indispensable tool for monitoring the synthesis of nicotinic esters. Its ability to provide rapid, clear, and actionable data on the consumption of reactants and the formation of products allows for precise control over the reaction process. By understanding the principles of separation and adhering to the detailed protocols and troubleshooting guides presented in this note, researchers can confidently and efficiently track their syntheses, leading to improved outcomes and accelerated discovery in drug development and chemical research.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Oreate AI. (2026, January 7). How to Calculate Rf TLC. Oreate AI Blog. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • benchflydotcom. (2009, August 6). How to calculate an Rf value [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Akishina, E. A., et al. (2019). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 55(2), 199-205. Retrieved from [Link]

  • MDPI. (2021, December 13). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

  • Unknown Source. (n.d.). Thin Layer Chromatography Visualization Reagents.
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Visualising plates. Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica, 3(6), 460-463. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • PubMed. (2003, September 15). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-33. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014, October 29). Detection Progress of Selected Drugs in TLC. Journal of AOAC International. Retrieved from [Link]

  • Farmacia. (2016). HPTLC assay of nicotine and cotinine in biological samples. 64(4), 541-546. Retrieved from [Link]

  • ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC). In Analytical Toxicology. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Use of TLC and RPTLC for separation of nicotinic acid derivatives. Retrieved from [Link]

  • LCGC International. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

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Application Note: Preparation of Phenanthroimidazole Derivatives from Chloromethylnicotinates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of phenanthroimidazole derivatives functionalized with nicotinate moieties . This synthesis strategy leverages the nucleophilic nature of the phenanthroimidazole core to react with chloromethylnicotinates (specifically alkyl 2-(chloromethyl)nicotinates), creating a fused heterocyclic system with enhanced solubility, optical properties, and potential biological activity.[1]

Abstract & Scientific Rationale

Phenanthro[9,10-d]imidazoles are a privileged scaffold in medicinal chemistry and materials science due to their planar, rigid structure which confers high thermal stability, excellent fluorescence, and electron-transporting capabilities.[1] However, the unsubstituted 1H-phenanthroimidazole core often suffers from poor solubility in organic solvents, limiting its processability and bioavailability.[1]

The introduction of a nicotinate (pyridine ester) moiety via a methylene linker addresses these limitations. Chloromethylnicotinates (e.g., ethyl 2-(chloromethyl)nicotinate) serve as versatile electrophiles for this transformation.[1] The resulting N-substituted derivatives combine the intercalating properties of the phenanthrene core with the hydrogen-bonding and coordination potential of the nicotinate group, making them ideal candidates for:

  • Anticancer Agents: DNA intercalation and topoisomerase inhibition.[1]

  • Fluorescent Probes: Chemosensors for metal ions (utilizing the pyridine nitrogen).

  • OLED Materials: Enhanced electron injection via the pyridine ring.

Mechanistic Insight

The synthesis proceeds via a two-stage convergent protocol.

Stage 1: Formation of the Phenanthroimidazole Core

The 1H-phenanthro[9,10-d]imidazole core is constructed via the Debus-Radziszewski reaction .[1] This multicomponent condensation involves phenanthrene-9,10-dione, an aldehyde (defining the C2 substituent), and ammonium acetate (nitrogen source).[1]

  • Mechanism: The ammonia (generated in situ) condenses with the ketone and aldehyde to form a diimine intermediate, which undergoes cyclization and dehydration to form the imidazole ring.

Stage 2: N-Alkylation with Chloromethylnicotinate

The 1H-phenanthroimidazole contains an acidic proton at the N1 position (pKa ~12-13).

  • Deprotonation: A base (typically K₂CO₃ or NaH) removes the N1 proton, generating a resonance-stabilized imidazolyl anion.[1]

  • Nucleophilic Substitution (S_N2): The anion attacks the methylene carbon of the chloromethylnicotinate. The chloride acts as a good leaving group, driven by the formation of the stable N-C bond.[1]

  • Regioselectivity: While the N1 and N3 positions are tautomeric in the unsubstituted core, alkylation fixes the bond.[1] Due to symmetry in the parent phenanthroimidazole (if C2 is symmetric), only one isomer is formed.[1] If C2 is asymmetric, a single N-alkylated product is typically favored due to steric or electronic control, though isomers are possible.[1]

Visualizing the Pathway

The following diagram illustrates the convergent synthesis and the specific alkylation step.

ReactionPathway PhenanthreneDione Phenanthrene-9,10-dione Core 1H-Phenanthroimidazole (Nucleophile) PhenanthreneDione->Core Debus-Radziszewski Reflux/AcOH Aldehyde Aldehyde (R-CHO) Aldehyde->Core Debus-Radziszewski Reflux/AcOH NH4OAc NH4OAc NH4OAc->Core Debus-Radziszewski Reflux/AcOH Anion Imidazolyl Anion (Intermediate) Core->Anion Deprotonation Nicotinate Ethyl 2-(chloromethyl)nicotinate (Electrophile) Product N-Nicotinyl-Phenanthroimidazole (Final Product) Nicotinate->Product Alkylation Base Base (K2CO3/NaH) Base->Anion Anion->Product SN2 Attack

Caption: Convergent synthesis workflow: Construction of the imidazole core followed by base-mediated N-alkylation with chloromethylnicotinate.

Experimental Protocol

Materials & Reagents[2][4][5][6][7][8][9][10][11]
  • Phenanthrene-9,10-dione (99%)[1]

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, for C2 diversity)[1]

  • Ammonium Acetate (NH₄OAc)[1]

  • Ethyl 2-(chloromethyl)nicotinate (or methyl analog)[1]

  • Solvents: Glacial Acetic Acid, DMF (Anhydrous), Ethanol[1]

  • Base: Potassium Carbonate (K₂CO₃, anhydrous) or Sodium Hydride (NaH, 60% dispersion)[1]

Protocol A: Synthesis of 2-Substituted-1H-Phenanthro[9,10-d]imidazole

Note: If the core is commercially available, skip to Protocol B.[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Phenanthrene-9,10-dione (1.0 eq, 5 mmol), the appropriate Aldehyde (1.0 eq, 5 mmol), and Ammonium Acetate (10.0 eq, 50 mmol).

  • Solvent: Add Glacial Acetic Acid (30 mL).

  • Reaction: Heat the mixture to reflux (120°C) for 4–6 hours. The solution will typically darken.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1] The disappearance of the red phenanthrene-dione spot indicates completion.

  • Workup: Cool the mixture to room temperature. Pour slowly into 200 mL of ice-cold water with stirring. A precipitate will form.

  • Isolation: Adjust pH to ~7 using ammonium hydroxide if necessary (to ensure free base form). Filter the precipitate, wash copiously with water, and then with a small amount of cold ethanol.[1]

  • Purification: Recrystallize from Ethanol or DMF/Water. Dry in a vacuum oven at 80°C.

Protocol B: Alkylation with Chloromethylnicotinate

This step introduces the nicotinate functionality.

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask under nitrogen atmosphere.

  • Dissolution: Dissolve the 1H-Phenanthroimidazole (1.0 eq, 2 mmol) in Anhydrous DMF (10 mL).

  • Deprotonation:

    • Add K₂CO₃ (3.0 eq, 6 mmol) and stir at room temperature for 30 minutes.

    • Alternative: For lower reactivity substrates, use NaH (1.2 eq) at 0°C, then warm to RT for 30 mins (H₂ gas evolution will be observed).[1]

  • Addition: Add Ethyl 2-(chloromethyl)nicotinate (1.2 eq, 2.4 mmol) dropwise (dissolved in 2 mL DMF if solid).

  • Reaction: Heat the mixture to 80–90°C for 6–12 hours.

    • Mechanism Check: The elevated temperature overcomes the steric hindrance of the bulky phenanthrene system.

  • Workup: Pour the reaction mixture into 100 mL of ice water. The product typically precipitates as a solid.

    • If oil forms:[1] Extract with Dichloromethane (3 x 30 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via column chromatography (Silica Gel, Hexane:Ethyl Acetate gradient, typically 4:1 to 1:1).

  • Yield: Expected yield 70–85%.

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the N-H signal and the appearance of the nicotinate ester signals.

TechniqueKey Diagnostic SignalInterpretation
¹H NMR δ 13.0–14.0 ppm (Disappearance)Loss of Imidazole N-H proton confirms substitution.[1]
¹H NMR δ 6.0–6.5 ppm (Singlet, 2H)Appearance of the methylene linker (-CH₂-) between imidazole and pyridine.[1]
¹H NMR δ 1.3 (t) & 4.3 (q) ppm Ethyl ester protons (-OCH₂CH₃) from the nicotinate group.[1]
IR 1720–1740 cm⁻¹ Strong C=O stretching vibration of the ester group.
HRMS [M+H]⁺ Mass peak corresponding to Parent + Nicotinate moiety - HCl.[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete deprotonationSwitch from K₂CO₃ to NaH or Cs₂CO₃. Ensure DMF is anhydrous.
Multiple Spots on TLC Isomer formation (rare) or hydrolysisIf the ester hydrolyzes, you will see a polar carboxylic acid spot.[1] Avoid water during reaction.
Sticky/Oily Product Residual DMFWash the organic layer thoroughly with water/LiCl solution or use high-vacuum drying.
Starting Material Remains Steric hindranceIncrease temperature to 110°C or add a catalytic amount of KI (Finkelstein condition) to activate the chloride.

References

  • Phenanthroimidazole Synthesis (Debus-Radziszewski)

    • Zhang, Y., et al. (2011).[1][2] "Synthesis and characterization of phenanthroimidazole derivatives for applications in organic electroluminescent devices." Journal of Materials Chemistry.

  • General N-Alkylation of Imidazoles

    • Khanam, A., et al. (2022).[1][3] "Catalyst- and Base-free One-pot, Multicomponent, De Novo Assembly of Structurally Diverse Morpholine Glycoconjugates." ChemistrySelect. (Demonstrates multicomponent/alkylation strategies). [1]

  • Phenanthroimidazole Applications

    • Kozub, W., et al. (2023).[1] "Progress on Phenanthroimidazole Derivatives for Light-Emitting Electrochemical Cells: An Overview." Materials. [1]

  • Nicotinate/Pyridine Chemistry

    • El-Gohary, N. M., et al. (2024).[1] "Multicomponent reaction for the synthesis of novel nicotinonitrile analogues bearing imidazole or triazole moieties." SSRN.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(chloromethyl)-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the high-yield synthesis of Ethyl 2-(chloromethyl)-5-methylnicotinate , a critical intermediate for imidazolinone herbicides (e.g., Imazapic) and pyridine-based pharmaceuticals.

Current Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Regioselectivity Control

Executive Summary: The "Yield Trap"

The primary failure mode in synthesizing this molecule is regioselectivity . Direct radical chlorination (using NCS or TCCA) often produces a statistical mixture of the desired 2-chloromethyl product, the unwanted 5-chloromethyl isomer, and over-chlorinated byproducts.

To achieve high yields (>70%) and pharmaceutical-grade purity, we recommend shifting from direct halogenation to the Boekelheide Rearrangement pathway. This method leverages the specific electronic properties of the pyridine N-oxide to exclusively functionalize the 2-position.

Module 1: The High-Fidelity Route (Boekelheide Rearrangement)

Recommended for: High purity requirements, scale-up, and avoiding isomer separation.

The Logic

The 2-methyl group is sterically crowded by the C3-ester and electronically deactivated, making direct radical attack difficult to control. The Boekelheide rearrangement bypasses this by oxidizing the nitrogen, creating an N-oxide that acts as an intramolecular oxidizer. Upon acylation, the oxygen undergoes a [3,3]-sigmatropic shift specifically to the C2-methyl group, guaranteeing regioselectivity.

Step-by-Step Protocol

Step 1: N-Oxidation [1]

  • Reagents: Ethyl 2,5-dimethylnicotinate (1.0 eq), m-CPBA (1.1 eq) or H₂O₂/Urea-TFAA.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Procedure: Dissolve substrate in DCM at 0°C. Add m-CPBA portion-wise. Warm to RT and stir for 4-6 hours.

  • Critical Check: Monitor TLC. The N-oxide is much more polar than the starting material.

  • Workup: Wash with aq. Na₂SO₃ (to quench peroxides) and aq. NaHCO₃ (to remove benzoic acid).

Step 2: The Rearrangement (The Key Step)

  • Reagents: N-oxide intermediate, Trifluoroacetic Anhydride (TFAA) (1.5 eq).

  • Solvent: DCM (0°C to RT).

  • Mechanism: TFAA acylates the N-oxide.[2] The resulting trifluoroacetate undergoes a facile rearrangement at room temperature (unlike Acetic Anhydride which requires high heat) to yield Ethyl 2-(trifluoroacetoxymethyl)-5-methylnicotinate .

  • Hydrolysis: Treat the crude mixture with mild aqueous K₂CO₃ in Methanol to liberate the alcohol: Ethyl 2-(hydroxymethyl)-5-methylnicotinate .

Step 3: Deoxychlorination

  • Reagents: Thionyl Chloride (SOCl₂, 1.2 eq).

  • Solvent: DCM or Toluene (0°C).

  • Procedure: Add SOCl₂ dropwise to the alcohol solution. The reaction is rapid.

  • Why this works: The hydroxyl group is now a perfect leaving group, and substitution occurs exclusively at the 2-position.

Module 2: The "Rapid" Route (Direct Chlorination)

Recommended for: Early-stage screening where yield <40% is acceptable.

If you must use direct chlorination, you cannot use standard conditions. You must use Trichloroisocyanuric Acid (TCCA) for better atom economy and kinetic control compared to NCS.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Reagent N-Chlorosuccinimide (NCS)Trichloroisocyanuric Acid (TCCA)
Stoichiometry 1.0 - 1.2 eq0.35 - 0.4 eq (TCCA provides 3 Cl atoms)
Initiator AIBN (Thermal)Benzoyl Peroxide or Blue LED (450nm)
Conversion Limit 100% (leads to di-chloro)Stop at 65-70% conversion

Protocol:

  • Reflux substrate and TCCA (0.35 eq) in Acetonitrile or Benzotrifluoride.

  • Add initiator.

  • Crucial: Monitor by GC/HPLC every 30 mins. Stop the reaction when starting material drops to 30%. Pushing further exponentially increases the dichloromethyl impurity, which is inseparable.

Visualizing the Pathways

SynthesisPathways cluster_Boekelheide Route A: High-Fidelity (Boekelheide) cluster_Direct Route B: Direct Chlorination Start Ethyl 2,5-dimethylnicotinate NOxide N-Oxide Intermediate Start->NOxide m-CPBA (Oxidation) Radical Radical Mixture Start->Radical TCCA / NCS (Radical Initiator) Rearranged 2-Acetoxymethyl Intermediate NOxide->Rearranged TFAA / Ac2O ([3,3]-Sigmatropic Shift) Alcohol 2-Hydroxymethyl Alcohol Rearranged->Alcohol Hydrolysis ProductA Target: 2-Chloromethyl Product (>95% Regioselectivity) Alcohol->ProductA SOCl2 ProductB Target Product (Low Yield) Radical->ProductB 40% Impurity1 5-Chloromethyl Isomer (Dead End) Radical->Impurity1 20% Impurity2 2-Dichloromethyl (Over-reaction) Radical->Impurity2 15%

Figure 1: Comparison of the selective Boekelheide pathway (Green) versus the non-selective direct chlorination (Red).

Troubleshooting & FAQs

Q: My product decomposes during purification on silica gel. Why? A: Benzylic chlorides, especially those on electron-deficient pyridine rings, are prone to hydrolysis.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes to neutralize acidity.

  • Better Fix: Use neutral alumina instead of silica.

  • Best Fix: Do not purify the chloride. Purify the alcohol precursor (from Route A), which is stable, then chlorinate and use the crude product immediately for the next step.

Q: In Route A, I am getting low yields in the rearrangement step using Acetic Anhydride. A: Acetic Anhydride requires high temperatures (reflux ~140°C), which can degrade the sensitive pyridine ester.

  • Solution: Switch to Trichloracetic Anhydride (TFAA) .[2] This reagent is more electrophilic and allows the rearrangement to proceed at 0°C to Room Temperature , significantly preserving the molecular scaffold.

Q: Can I use POCl₃ instead of SOCl₂ for the alcohol-to-chloride conversion? A: Yes, but SOCl₂ is preferred.

  • Reason: SOCl₂ produces gaseous byproducts (SO₂ and HCl), which simplifies workup. POCl₃ produces non-volatile phosphoric acid byproducts that require aqueous quenching, increasing the risk of hydrolyzing your newly formed chloride.

References

  • Boekelheide Rearrangement Mechanism & Scope Title: "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes" Source: Journal of the American Chemical Society URL:[2][Link][2]

  • Use of TCCA for Chlorination Title: "Trichloroisocyanuric Acid (TCCA) as a Mild and Efficient Reagent for Chlorination" Source: ResearchGate / Synthetic Communications URL:[Link]

  • Synthesis of Pyridine Carboxylates Title: "Synthesis and antinociceptive activity of methyl nicotinate" (General pyridine ester handling) Source: ResearchGate URL:[3][4][Link]

  • TFAA vs Ac2O in Rearrangements Title: "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent" Source:[2] Synthetic Communications / Taylor & Francis URL:[Link][5][6]

Sources

Technical Support Center: Side Reactions in the Chlorination of Methylnicotinate Esters

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

The chlorination of methylnicotinate esters is a critical transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. However, the inherent reactivity of both the pyridine ring and the ester functionality can lead to a variety of side reactions, complicating product purification and reducing yields. This technical support guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side reactions I should be aware of when chlorinating methylnicotinate esters?

A1: The chlorination of methylnicotinate esters is susceptible to several side reactions, primarily categorized as:

  • Over-chlorination and Poor Regioselectivity: The introduction of more than one chlorine atom onto the pyridine ring or chlorination at an undesired position.

  • Ester Hydrolysis: The cleavage of the methyl ester to the corresponding carboxylic acid (nicotinic acid derivative).[1][2]

  • Side-Chain vs. Ring Chlorination: Undesired chlorination of an alkyl substituent on the pyridine ring when ring chlorination is the goal, or vice-versa.[3][4]

  • N-Oxide Formation and Rearrangement: When using N-oxides as intermediates to activate the pyridine ring, improper reaction conditions can lead to undesired rearrangements.[5][6]

  • Vilsmeier-Haack Type Side Reactions: With chlorinating agents like phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF), formylation of the pyridine ring can occur.[7][8][9]

Each of these is addressed in detail in the following sections.

Q2: I'm observing multiple chlorinated isomers in my product mixture. What's causing this and how can I improve the selectivity?

A2: This issue stems from a combination of over-chlorination and poor regioselectivity. The pyridine ring's electron density distribution, which is influenced by the ester group, dictates the positions most susceptible to electrophilic attack.

Mechanism of Ring Chlorination and Isomer Formation

Direct chlorination of pyridine is often difficult and requires harsh conditions due to the ring's electron-deficient nature. A common strategy is to first form the pyridine N-oxide.[10] The N-oxide group is electron-donating, which activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions.[6][11] Subsequent treatment with a chlorinating agent like POCl₃ or SO₂Cl₂ introduces a chlorine atom, followed by deoxygenation to yield the chlorinated pyridine.

// Node Definitions "Methylnicotinate" [label="Methylnicotinate"]; "N_Oxide" [label="Methylnicotinate N-Oxide"]; "Activated_Intermediate" [label="Activated O-Phosphorylated Intermediate"]; "2_Chloro_Product" [label="Desired 2-Chloro Isomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; "4_Chloro_Product" [label="Side-Product: 4-Chloro Isomer", fillcolor="#FBBC05", fontcolor="#202124"]; "Overchlorinated_Products" [label="Di- and Tri-chlorinated Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption: "Pathway to Isomer Formation and Over-chlorination."

Troubleshooting Guide for Poor Selectivity and Over-chlorination
Parameter Effect on Side Reaction Recommended Action
Chlorinating Agent Stronger agents (e.g., Cl₂) increase the risk of over-chlorination.Use milder, more controlled reagents like POCl₃ or SO₂Cl₂ in conjunction with the N-oxide method.
Stoichiometry Excess chlorinating agent is a primary cause of over-chlorination.Use a stoichiometric amount (1.0-1.2 equivalents) of the chlorinating agent. Monitor the reaction closely by TLC or HPLC.
Temperature Higher temperatures can decrease selectivity and promote over-chlorination.Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
Reaction Time Prolonged reaction times after the starting material is consumed can lead to over-chlorination of the product.Monitor the reaction progress and quench it promptly upon completion.
Q3: My ester is hydrolyzing to the carboxylic acid during the reaction or workup. How can I prevent this?

A3: Ester hydrolysis is a common problem, as many chlorination reactions generate acidic byproducts (e.g., HCl), which can catalyze the hydrolysis of the methyl ester, especially in the presence of water.[1][2]

Mechanism of Acid-Catalyzed Ester Hydrolysis

The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

// Node Definitions "Ester" [label="Methylnicotinate Ester"]; "Protonated_Ester" [label="Protonated Ester"]; "Tetrahedral_Intermediate" [label="Tetrahedral Intermediate"]; "Carboxylic_Acid" [label="Nicotinic Acid (Hydrolysis Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption: "Mechanism of Acid-Catalyzed Ester Hydrolysis."

Troubleshooting Guide for Ester Hydrolysis
Parameter Effect on Side Reaction Recommended Action
Presence of Water Water is a necessary reactant for hydrolysis.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Acidic Byproducts HCl generated from chlorinating agents like SOCl₂ or POCl₃ catalyzes hydrolysis.Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to scavenge the generated acid.[12]
Workup Conditions Aqueous workups, especially with acidic or basic solutions, can promote hydrolysis.Perform aqueous washes with ice-cold solutions to slow down the hydrolysis rate. Use a weak base like cold saturated sodium bicarbonate (NaHCO₃) for neutralization, and work quickly.[13]
Temperature Higher temperatures accelerate the rate of hydrolysis.Keep the reaction and workup temperatures as low as practically possible.
Q4: I intended to chlorinate the pyridine ring, but I'm seeing chlorination on a methyl substituent. What controls this selectivity?

A4: The site of chlorination is determined by the reaction mechanism, which is dictated by the reagents and conditions.

  • Ring Chlorination (Electrophilic Aromatic Substitution): This typically occurs under polar or ionic conditions. As discussed, activating the ring via N-oxide formation is a common strategy.[6][10]

  • Side-Chain Chlorination (Radical Halogenation): This occurs under radical conditions, usually initiated by UV light or a radical initiator (like AIBN) with a reagent like N-chlorosuccinimide (NCS) or chlorine gas in a non-polar solvent.[4]

Troubleshooting Guide for Ring vs. Side-Chain Chlorination

G Start Starting Material: Methyl-substituted Methylnicotinate Decision Reaction Conditions? Start->Decision Radical Radical Conditions (e.g., NCS, UV light) Decision->Radical Radical Ionic Ionic/Polar Conditions (e.g., POCl₃, N-Oxide) Decision->Ionic Ionic SideChain Side-Chain Chlorination (Desired or Undesired) Radical->SideChain Ring Ring Chlorination (Desired or Undesired) Ionic->Ring

To favor ring chlorination , ensure your conditions are polar and ionic, and avoid radical initiators. The N-oxide route is highly recommended for this purpose.

To favor side-chain chlorination , use a non-polar solvent, a radical chlorinating agent (e.g., NCS), and a radical initiator.

Q5: I am using POCl₃ and DMF and observing formylation of my pyridine ring. What is causing this?

A5: The combination of POCl₃ and DMF can generate a Vilsmeier reagent (a chloroiminium salt), which is a potent formylating agent.[7][9] This reagent can then attack electron-rich positions on the pyridine ring in a Vilsmeier-Haack type reaction, leading to the introduction of a -CHO group instead of a chlorine atom.

Mechanism of Vilsmeier-Haack Side Reaction
  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[7]

  • Electrophilic Attack: The activated pyridine ring (often as the N-oxide) attacks the Vilsmeier reagent.

  • Hydrolysis: Subsequent hydrolysis during workup converts the resulting iminium salt to an aldehyde.

How to Avoid Vilsmeier-Haack Side Reactions:
  • Avoid DMF as a solvent when using POCl₃ as a chlorinating agent if formylation is not desired.

  • If DMF is used as a catalyst, use it in strictly catalytic amounts.

  • Consider alternative chlorinating agents that do not form a Vilsmeier reagent with DMF, such as SOCl₂ or oxalyl chloride.

Experimental Protocols

Protocol 1: Chlorination of Methyl Nicotinate at the 2-Position via the N-Oxide

This protocol is a representative procedure for the regioselective chlorination of the pyridine ring.

Step 1: Formation of Methylnicotinate N-Oxide

  • In a round-bottom flask, dissolve methyl nicotinate (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (1.1 eq).

  • Allow the mixture to warm to room temperature and then heat to 70-80 °C for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-oxide.

Step 2: Chlorination of the N-Oxide

  • Place the crude methylnicotinate N-oxide (1.0 eq) in a flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) portion-wise, as the reaction can be exothermic.

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

  • Neutralize the acidic solution with a solid base like sodium carbonate until the pH is ~8.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the desired methyl 2-chloronicotinate.[3]

Protocol 2: Analytical Identification of Side Products

A. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A starting point is a 7:3 mixture of hexane and ethyl acetate. Adjust the polarity as needed.

  • Visualization: UV light (254 nm) and staining with potassium permanganate.

  • Expected Observations:

    • Starting Material (Methylnicotinate): Will have a specific Rf value.

    • Desired Product (Chlorinated Ester): Should be less polar than the N-oxide and have a higher Rf.

    • Hydrolysis Product (Carboxylic Acid): Will be very polar and likely remain at or near the baseline.

    • Over-chlorinated Products: May appear as spots close to the main product spot, often with slightly higher Rf values.

B. High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

  • Expected Elution Order: Typically, more polar compounds will elute first. You would expect to see the hydrolyzed carboxylic acid first, followed by the N-oxide intermediate, the starting material, and then the chlorinated products. Isomeric and over-chlorinated products will likely have similar but distinct retention times.[14][15]

References

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020, February 29). YouTube. [Link]

  • Reactions of Pyridine.docx. Scribd. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). ChemFine. [Link]

  • Re-evaluating pyridine's role in chlorination reaction. (2021, May 19). Chemistry World. [Link]

  • Why is pyridine a nucleophilic catalyst? If it attacks AcCl to form the pyridinium intermediate, doesn't that mean the Cl- is a better leaving group than pyridine? Why doesn't the alcohol attack the AcCl if Cl- is a good enough leaving group in the first place? Reddit. [Link]

  • Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange. [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Pyridine. Wikipedia. [Link]

  • Methylation of pyridine N-oxides using various peroxides. ResearchGate. [Link]

  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. PubMed. [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022, April 20). YouTube. [Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Chlorine Trifluoride vs Pyridine: Reactivity and Applications. Patsnap. [Link]

  • Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. The Journal of Organic Chemistry. [Link]

  • PYRIDINE-N-OXIDE. Organic Syntheses. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • NEW MENTHYL NICOTINATE SYNTHESIS PROCESS.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate. [Link]

  • Vilsmeier haack reaction. Slideshare. [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. National Institutes of Health. [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]

  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • Chlorination and bromination of pyridine. ResearchGate. [Link]

  • Dechlorination of pyridines in acidic, zinc-containing mediums.
  • Method for chlorination of methylated aromatic compounds.
  • SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Texas Tech University. [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. ResearchGate. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC. [Link]

  • Methyl Esters and Derivatives. Thieme. [Link]

  • Menthyl nicotinate synthesis process.
  • Chlorinator Maintenance: How to Troubleshoot your Injector? Dosatron. [Link]

Sources

Stability and storage conditions for Ethyl 2-(chloromethyl)-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-(chloromethyl)-5-methylnicotinate

Welcome to the technical support guide for this compound (CAS No. 894074-85-2). This document provides in-depth guidance on the stability and storage of this key chemical intermediate to ensure the integrity of your experiments and the success of your research and development projects. The reactivity of the chloromethyl group and the susceptibility of the ethyl ester to hydrolysis make proper handling and storage paramount for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator at 4°C.[1][2] For periods exceeding several months, or to maintain the highest purity, storage at -20°C is recommended. The container should be placed in a desiccator or a controlled low-humidity environment to rigorously exclude moisture. Storing the material under an inert atmosphere, such as argon or nitrogen, provides an additional layer of protection against moisture and atmospheric contaminants.[3] Always protect the compound from direct sunlight and heat sources.[1][4]

Q2: I need to weigh out the compound for my experiment. What is the correct procedure to avoid introducing contaminants?

A2: Given the compound's sensitivity to moisture, proper handling during weighing is critical. Before opening, the container must be allowed to warm to ambient laboratory temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would otherwise initiate hydrolysis. Once at room temperature, open the container only for the minimum time required to dispense the material in a low-humidity environment (e.g., a glove box or a room with active dehumidification). Use clean, dry spatulas and glassware. After dispensing, purge the container headspace with an inert gas before tightly resealing and returning it to cold storage.

Q3: What are the primary chemical degradation pathways I should be aware of?

A3: There are two principal degradation pathways for this molecule:

  • Hydrolysis of the Ethyl Ester: This is a common reaction for esters, catalyzed by moisture, acids, or bases. This pathway yields 2-(chloromethyl)-5-methylnicotinic acid and ethanol.[3][5] The formation of this acidic impurity can potentially alter reaction conditions or lead to unwanted side products.

  • Hydrolysis of the Chloromethyl Group: The benzylic-like chloride is susceptible to nucleophilic substitution, particularly by water. This reaction, which can be accelerated under alkaline conditions, replaces the chlorine atom with a hydroxyl group, forming Ethyl 2-(hydroxymethyl)-5-methylnicotinate.[6][7]

Q4: What are the visible signs of compound degradation?

A4: While chemical analysis is definitive, visual inspection can provide early warnings. Signs of degradation include a change in color from its typical appearance, or the solid becoming clumpy and sticky, which indicates moisture absorption. If you observe these changes, the purity of the material is compromised, and it should be analytically verified before use in any sensitive application.

Q5: Is it advisable to store this compound in solution?

A5: Long-term storage in solution is strongly discouraged due to the significant risk of hydrolysis from residual moisture in solvents.[5][8] If you must prepare a stock solution, use only high-purity, anhydrous aprotic solvents (e.g., dichloromethane, acetonitrile, or THF). Prepare the solution immediately before use. If short-term storage is unavoidable (less than 24 hours), it must be kept in a tightly sealed vial with minimal headspace, under an inert atmosphere, and at a low temperature (-20°C or below).[3][9]

Storage & Stability Data Summary

ParameterRecommended ConditionRationale
Temperature 4°C (short-term); -20°C (long-term)Slows the rate of potential degradation reactions.[1][2][9]
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents hydrolysis from atmospheric moisture and oxidation.[3]
Light Exposure Store in the dark (amber vial/opaque container)Protects against potential photolytic degradation.[1][4]
Container Tightly sealed, appropriate for chemicalsPrevents ingress of moisture and other atmospheric contaminants.[10]
Incompatible Materials Strong oxidizing agents, strong bases, water/moistureAvoids chemical reactions that would degrade the compound.[4]

Troubleshooting Guide

This guide provides structured advice for resolving specific experimental issues that may arise from improper storage or handling of the compound.

Scenario 1: My reaction yield is significantly lower than expected, and LC-MS analysis shows an unexpected, more polar byproduct.

  • Question: I'm using this compound in a nucleophilic substitution reaction, but the yield is poor, and I've isolated a byproduct with a mass corresponding to the replacement of the chloride with a hydroxyl group. What went wrong?

  • Analysis & Solution: This outcome strongly suggests that your starting material has partially degraded via hydrolysis of the chloromethyl group. The resulting 2-(hydroxymethyl) derivative is unreactive in your intended substitution pathway, thus lowering the effective concentration of your starting material and reducing the yield.

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Immediately perform an analytical check (HPLC or ¹H NMR) on the batch of this compound you are using. Compare the results to the certificate of analysis.

      • Review Handling Protocol: Did you allow the container to warm to room temperature before opening? Were your reaction solvents verified to be anhydrous? Any exposure to moisture could cause this degradation.

      • Corrective Action: If degradation is confirmed, procure a fresh bottle of the starting material. Implement a strict anhydrous handling protocol for all future reactions involving this reagent.

Scenario 2: The solid reagent has become clumpy and difficult to handle.

  • Question: My bottle of this compound, which used to be a free-flowing powder, is now clumpy. Can I still use it?

  • Analysis & Solution: Clumping is a definitive sign of moisture absorption. While the entire batch may not be fully hydrolyzed, its purity is highly questionable. The presence of water and the initial hydrolysis products (nicotinic acid derivative) can act as catalysts, accelerating further degradation.

    • Troubleshooting Steps:

      • Assume Contamination: Do not assume the material is usable for sensitive applications. The clumping indicates a significant breach in storage integrity.

      • Quantify Purity: If the material is critical and cannot be replaced immediately, you must quantify its purity. Dissolve a sample in an anhydrous solvent, filter any insoluble material, and analyze the solution by quantitative NMR or HPLC with a calibrated standard.

      • Corrective Action: The safest and most time-efficient approach is to discard the compromised batch and obtain a fresh supply. Review your storage procedures, paying close attention to the container seal and the ambient humidity of the storage location.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and detect common hydrolysis byproducts.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • HPLC System & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • The main peak corresponding to the pure compound should be observed.

    • Hydrolysis products, such as the carboxylic acid or the hydroxymethyl derivative, will appear as more polar compounds with shorter retention times.

    • Calculate purity based on the area percentage of the main peak relative to the total peak area.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting issues related to the stability of this compound.

G cluster_review Root Cause Analysis A Unexpected Experimental Result (e.g., Low Yield, Byproducts) B Step 1: Quarantine Reagent Batch & Analyze Purity (HPLC, NMR) A->B C Is Purity <98% or Degradation Detected? B->C F Action: Discard Compromised Reagent. Procure Fresh Stock. C->F Yes I Purity is Acceptable. Investigate Other Reaction Parameters (Solvents, Temp, Other Reagents) C->I No D Step 2: Review Storage Conditions (Temp, Moisture, Light) E Step 3: Review Handling Protocol (Anhydrous Technique, Exposure Time) F->D Initiates Review F->E G Action: Refine & Document Storage/Handling SOPs. Implement Desiccation & Inert Gas. F->G H Problem Resolved G->H I->H

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

  • Sigma-Aldrich. (2025, November 6).
  • Santa Cruz Biotechnology. (2015, October 12).
  • Alfa Aesar. (2025, September 19).
  • Google Patents. (2010). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • PMC. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Tokyo Chemical Industry. (2025, November 19).
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 24).
  • DC Fine Chemicals. (2025, March 25).
  • PMC. (2008, September 24).
  • MedchemExpress.
  • Veeprho.
  • BenchChem. (2025). preventing premature degradation of Methyl 6-(azidomethyl)

Sources

Troubleshooting SN2 reactions with substituted chloromethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SN2-PYR-001 Subject: Troubleshooting SN2 Alkylation Failures with Chloromethylpyridines Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The "Ticking Clock" Reagent

Welcome to the technical support hub for chloromethylpyridines (picolyl chlorides). If you are experiencing low yields, black tar formation, or insoluble precipitates during your SN2 reactions, you are likely fighting the intrinsic instability of your starting material.

The Core Problem: Chloromethylpyridines are "Janus" molecules. They contain a nucleophile (the pyridine nitrogen) and an electrophile (the chloromethyl group) within the same structure. As a free base, they undergo rapid intermolecular self-quaternization , forming insoluble polypyridinium salts (tars).[1]

This guide provides a self-validating workflow to suppress this side reaction and maximize your desired SN2 coupling.

Critical Stability Protocol (Pre-Reaction)

WARNING: Never store substituted chloromethylpyridines as the free base. Commercially, these reagents are supplied as Hydrochloride (HCl) salts to protonate the pyridine nitrogen, rendering it non-nucleophilic and stable.

The "Free-Base" Dilemma

To react the chloromethyl group in an SN2 fashion, you often need the free base (or at least a non-acidic environment). However, once liberated from the HCl salt, the clock starts ticking.

Visualizing the Failure Mode (Self-Quaternization):

SelfQuaternization FreeBase1 Free Base Molecule A (Nucleophilic N) Transition Intermolecular Attack (SN2) FreeBase1->Transition N attacks CH2 FreeBase2 Free Base Molecule B (Electrophilic CH2-Cl) FreeBase2->Transition Polymer Polypyridinium Salt (Black Tar/Insoluble) Transition->Polymer Irreversible

Figure 1: The mechanism of self-quaternization. Once the nitrogen is deprotonated, it attacks the alkyl halide of a neighboring molecule.

Operational Workflows
Method A: The "In-Situ" Neutralization (Recommended)

Best for: Reactions tolerant of inorganic salts.[1][2]

Do not isolate the free base. Add the HCl salt directly to your reaction vessel along with an excess of base.

  • Solvent: Dissolve the nucleophile in a polar aprotic solvent (DMF, DMSO, or Acetonitrile).

  • Base: Add 3.0 - 4.0 equivalents of powdered, dry

    
     or 
    
    
    
    .
    • Why? You need 1 eq to neutralize the pyridine-HCl and 1+ eq to drive the SN2 reaction.

  • Addition: Add the solid chloromethylpyridine HCl salt directly to the stirring mixture.

  • Temperature: Keep the reaction at 0°C for the first hour, then warm to RT. Heat only if necessary.

Method B: The "Cold-Extraction" Protocol

Best for: Reactions sensitive to salts or requiring homogeneous conditions (e.g., using NaH).[2]

If you must isolate the free base, you must keep it cold and dilute.

Step-by-Step Protocol:

  • Partition: Suspend the HCl salt in

    
     (DCM) in a separatory funnel.
    
  • Neutralize: Add ice-cold Saturated

    
     (aq). Shake vigorously until the solid dissolves.
    
  • Separate: Drain the organic layer into a flask cooled in an ice bath.

  • Dry: Dry over

    
     for exactly 5 minutes (keep cold).
    
  • Use: Filter directly into your reaction vessel containing the nucleophile. Do not concentrate to dryness on a rotovap, as the concentration increases the rate of polymerization (

    
    ).
    
Reaction Optimization & Troubleshooting
Solvent Compatibility Matrix
SolventCompatibilityNotes
DMF / DMSO High Excellent for SN2.[1][2] Solubilizes the HCl salt well. Hard to remove during workup.
Acetonitrile Medium Good for reflux, but the HCl salt may have low solubility (requires Method A).
DCM / Chloroform Low Good for "Method B" extraction, but poor for the actual SN2 reaction rate.
Alcohols Forbidden Will react with the chloromethyl group (solvolysis) to form ethers.
Common Failure Modes (FAQ)

Q: My reaction mixture turned black/dark brown immediately.

  • Diagnosis: Rapid decomposition/polymerization.[1][2]

  • Fix: You likely heated the reaction too quickly or added the reagent as a concentrated free base. Use Method A and keep at 0°C for the initial mixing.

Q: I see a new spot on TLC that isn't my product or starting material.

  • Diagnosis: Hydrolysis.[1][2][3]

  • Fix: Chloromethylpyridines hydrolyze to hydroxymethylpyridines in wet solvents.[3] Ensure all solvents are anhydrous and the base (

    
    ) is flame-dried.[1]
    

Q: The product is stuck in the aqueous layer during workup.

  • Diagnosis: Pyridines are basic.[1][2][4] If your workup is acidic or neutral, the product may be protonated and water-soluble.[2]

  • Fix: Adjust the aqueous layer to pH 10-11 using NaOH or

    
     before extraction.[1][2] Use "Salting Out" (saturate with NaCl) to force the organic product into the organic layer.
    
Advanced Workflow: The "Safe Path"

The following logic gate diagram illustrates the decision-making process to ensure reaction success.

Workflow Start Start: Chloromethylpyridine HCl Salt Decision Is your nucleophile salt-sensitive? Start->Decision MethodA Method A: In-Situ Neutralization (DMF/DMSO + Excess K2CO3) Decision->MethodA No MethodB Method B: Cold Extraction (DCM/NaHCO3 @ 0°C) Decision->MethodB Yes Reaction Add to Nucleophile immediately MethodA->Reaction Precaution CRITICAL: Do not concentrate to dryness! MethodB->Precaution Precaution->Reaction Workup Workup: Adjust pH > 10 to extract Pyridine product Reaction->Workup

Figure 2: Decision logic for handling chloromethylpyridine salts.

References
  • Organic Syntheses Procedure

    • Preparation of 2-(Chloromethyl)pyridine Hydrochloride.[1][2][3][5][6][7] (This source details the rigorous conditions required to handle the precursor and the salt formation).[8]

    • Source: [1]

  • Stability & Polymerization Kinetics

    • Functionalization of p-tert-butylcalix[4]arenes by alkylation with 2-(chloromethyl)pyridine hydrochloride.[1][2][5][6] (Demonstrates the use of the HCl salt in DMF/K2CO3 systems to avoid free-base handling).

    • Source: [J. Org.[1][5][6] Chem. 1992, 57, 9, 2611–2624]([Link]6]

  • General SN2 Mechanism & Nucleophilicity

    • The SN2 Reaction Mechanism.[9][10][11][12][13][14] (Foundational context for why the pyridine nitrogen competes with the desired nucleophile).

    • Source:

  • Handling Guidelines

    • Product Safety & Handling: 2-(Chloromethyl)pyridine hydrochloride.[1][7] (Storage recommendations at -20°C).[1][2][3]

    • Source: [1]

Sources

Technical Support Center: Nicotinic Ester Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the chemical synthesis community. It prioritizes troubleshooting logic, mechanistic understanding, and actionable protocols over generic advice.

Ticket ID: #NES-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary & Chemical Logic

User Issue: Difficulty removing unreacted starting material (Nicotinic acid) and coupling byproducts (ureas) from nicotinic ester synthesis reactions.

The Core Challenge: Nicotinic acid (NA) is amphoteric (zwitterionic).[1][2] It possesses both a basic pyridine nitrogen (


) and an acidic carboxylic acid (

).[1][2][3] This duality makes standard "acid/base" washes tricky; if you acidify to remove amine impurities, you protonate your product (the ester) and lose it to the aqueous layer. If you basify too aggressively, you risk hydrolyzing the ester bond.[1][2]

This guide details the Isoelectric Switching Protocol and Urea Scavenging Workflows to resolve these issues.

Module A: Removing Unreacted Nicotinic Acid

Methodology: Controlled pH Extraction (The "Soft Base" Wash)[1]

The Mechanism

You must exploit the acidity of the carboxylic acid (


 4.85) without protonating the pyridine ring of your product.[1][2]
  • Target pH: 8.0 – 9.0 (Saturated NaHCO₃).

  • Why: At this pH, unreacted Nicotinic Acid is deprotonated (

    
    ), becoming highly water-soluble.[1][2] The Nicotinic Ester (product) remains neutral (unprotonated pyridine nitrogen) and stays in the organic layer.[2]
    
Protocol: The Bicarbonate Wash[1]
  • Dilution: Dilute the crude reaction mixture with a non-polar solvent (Dichloromethane or Ethyl Acetate). Avoid Diethyl Ether if possible, as nicotinates can sometimes precipitate as oils in ether.[1][2]

  • First Wash: Wash the organic phase with Saturated Aqueous NaHCO₃ (2 x Vol).[1][2]

    • Caution: Gas evolution (

      
      ) will be vigorous.[1][2] Vent frequently.
      
  • Second Wash: Wash with Brine (Saturated NaCl).

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate). Do not  use acidic drying agents.[1][2]
    
Troubleshooting Q&A

Q: I used 1M NaOH to ensure all acid was removed, but my yield dropped. Why? A: Strong bases (


) promote ester hydrolysis (saponification), converting your product back into nicotinic acid and alcohol.[1][2] Stick to mild bases like Bicarbonate or Carbonate.[1][2]

Q: My product is stuck in the aqueous layer after an acid wash. How do I recover it? A: You likely protonated the pyridine nitrogen.[1][2]

  • Cool the aqueous layer to 0°C.

  • Slowly neutralize with solid

    
     until pH 
    
    
    
    8.
  • Extract 3x with Dichloromethane.[1][2] Your product will return to the organic phase.[1][2]

Visual Workflow: The Solubility Switch

ExtractionLogic Start Crude Reaction Mixture (Ester + Unreacted Acid) AddSolvent Dilute with DCM or EtOAc Start->AddSolvent WashBase Wash with Sat. NaHCO3 (pH ~8.5) AddSolvent->WashBase SepFunnel Separatory Funnel WashBase->SepFunnel OrgLayer Organic Layer (Neutral pH) SepFunnel->OrgLayer Bottom (DCM) / Top (EtOAc) AqLayer Aqueous Layer (Basic pH) SepFunnel->AqLayer Opposite Phase Product Product (Nicotinic Ester) Remains Neutral Soluble in Organic OrgLayer->Product Waste Impurity (Nicotinate Anion) Deprotonated (COO-) Soluble in Water AqLayer->Waste

Caption: Separation logic exploiting the pKa difference between the carboxylic acid (SM) and the pyridine ester (Product).

Module B: Removing Coupling Reagents (DCC/DCU)

Methodology: Solubility Differential & Cold Filtration[1]

If you used Steglich Esterification (DCC + DMAP), your main contaminant is Dicyclohexylurea (DCU) .[1][2] DCU is notoriously difficult to remove because it is partially soluble in many organic solvents, leading to "white dust" contamination in your final oil.[1][2]

Comparative Data: Urea Removal Strategies
MethodEffectivenessBest ForDrawback
Cold Filtration ModerateBulk DCU removalResidual DCU often remains in solution.[1]
Ether Precipitation HighFinal polishingProduct must be soluble in ether.[1][2]
EDC Substitution Very HighPreventing the issueEDC is more expensive than DCC.[1][2]
Celite Filtration ModerateColloidal DCUCan trap product if not washed thoroughly.[1][2]
Protocol: The "Ether Crash" Method[1]
  • Evaporation: Remove the reaction solvent (usually DCM or DMF) completely.[1][2]

  • Redissolution: Redissolve the crude residue in a minimum amount of cold Diethyl Ether or MTBE .

    • Why: DCU is practically insoluble in ether, while most nicotinic esters are soluble.[1][2]

  • Precipitation: Place the flask in a freezer (-20°C) for 1 hour.

  • Filtration: Filter quickly through a pad of Celite or a sintered glass frit.

  • Wash: Rinse the filter cake with cold ether to recover trapped product.

Troubleshooting Q&A

Q: I still see white solids appearing after column chromatography. What is it? A: This is likely residual DCU that co-eluted.[2] DCU does not stain well on TLC but crystallizes upon concentration.[1][2]

  • Fix: Redissolve in acetone, cool to -20°C, and filter again. Alternatively, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the next batch.[1][2] The urea byproduct of EDC is water-soluble and is removed during the NaHCO₃ wash (Module A).

Module C: Chromatography Solutions

User Issue: "My nicotinic ester streaks/tails on the silica column, making separation impossible."

The Cause

The basic nitrogen of the pyridine ring interacts (hydrogen bonds) with the acidic silanol groups (


) on the surface of the silica gel.[4] This causes peak broadening and tailing.[1][2][4]
The Solution: Mobile Phase Modifiers

You must "poison" the silica surface to prevent the pyridine from sticking.[1]

Protocol:

  • Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% TEA).[1][2]
    
  • Pre-equilibration: Flush the column with the modified solvent before loading your sample.[1][2] This neutralizes the acidic sites on the silica.[1]

  • Warning: Do not use TEA if you are monitoring by UV at low wavelengths (<220nm), as TEA absorbs strongly.[1][2]

Visual Workflow: Purification Decision Tree

PurificationTree Input Crude Mixture CheckDCU Contains DCU? Input->CheckDCU Filter 1. Cold Ether Trituration 2. Filter Solid CheckDCU->Filter Yes CheckAcid Unreacted Acid? CheckDCU->CheckAcid No Filter->CheckAcid Wash Sat. NaHCO3 Wash CheckAcid->Wash Yes TLC Check TLC (Streaking?) CheckAcid->TLC No Wash->TLC StdCol Standard Flash (Hex/EtOAc) TLC->StdCol Clean Spot ModCol Modified Flash (+1% Et3N) TLC->ModCol Streaking

Caption: Decision matrix for selecting the correct purification pathway based on impurity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link][2]

    • Relevance: Authoritative source for pKa values (4.85, 2.[1][2][3]0) and solubility data confirming the extraction logic.

  • Organic Syntheses (1955). Nicotinic Acid.[1][2] Org. Synth. 1955, 33, 334.[1][2] Retrieved from [Link][2]

    • Relevance: Historical baseline for nicotinic acid purification and crystallization properties.[1][2][5]

  • Relevance: Validates the "Ether Crash" and cold filtr
  • Sielc Technologies. Separation of Pyridine Derivatives. Retrieved from [Link]

    • Relevance: Chromatographic behavior of pyridine rings and silanol interactions (tailing).[1][2][4]

Sources

Preventing hydrolysis of Ethyl 2-(chloromethyl)-5-methylnicotinate during workup

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability management and workup protocols for Ethyl 2-(chloromethyl)-5-methylnicotinate , a highly reactive intermediate often used in the synthesis of imidazolinone herbicides and pyridine-based pharmaceuticals.[1]

Technical Support Center: this compound

Core Stability Analysis: The "Dual-Threat" Reactivity

This molecule presents a unique challenge due to two competing electrophilic sites that are highly susceptible to hydrolysis and cyclization:

  • The Ethyl Ester (C-3 position): Prone to base-catalyzed hydrolysis (saponification).[1]

  • The Chloromethyl Group (C-2 position): A benzylic-like halide activated by the pyridine ring.[1] It is highly susceptible to nucleophilic attack by water (

    
    ), leading to the hydroxymethyl derivative.
    

The Critical Failure Mode: Lactonization If either functional group hydrolyzes, the molecule inevitably collapses into a thermodynamically stable lactone (furo[3,4-b]pyridin-5(7H)-one derivative).[1]

  • Pathway A: Ester hydrolysis

    
     Free Acid 
    
    
    
    Intramolecular displacement of Cl
    
    
    Lactone.[1]
  • Pathway B: Chloride displacement by water

    
     Alcohol 
    
    
    
    Intramolecular transesterification
    
    
    Lactone.[2]

Troubleshooting Guide & FAQs

Q1: My crude product is a solid, but the target compound should be an oil/low-melting solid. What happened? Diagnosis: You likely formed the lactone. Cause: The reaction mixture was exposed to aqueous base or heat for too long during quenching. Mechanism: Once the ethyl ester hydrolyzes to the carboxylate, the oxygen anion attacks the adjacent chloromethyl group (5-exo-tet cyclization), ejecting chloride.[1] This reaction is instantaneous at room temperature.[2] Solution: Switch to the Anhydrous Workup Protocol (see Section 3) to eliminate water entirely.

Q2: I see a "hydroxymethyl" impurity (alcohol) by LC-MS. Can I purify it? Diagnosis: Partial hydrolysis of the chloride. Risk: No.[2] The alcohol is a precursor to the lactone. Attempting column chromatography on silica (acidic) or alumina (basic) will likely accelerate cyclization.[1] Prevention: Ensure your reaction solvent (e.g., DCM, Toluene) is anhydrous. If washing with water, use ice-cold brine and separate phases immediately.[1]

Q3: How do I remove excess thionyl chloride (


) without aqueous quenching? 
Recommendation:  Do not use aqueous bicarbonate. Instead, use "azeotropic distillation." Add dry toluene to the crude reaction mixture and concentrate under vacuum. Repeat 2-3 times. The toluene co-distills with 

and HCl, removing them without introducing water.

Q4: Can I store the intermediate? Recommendation: Store only as the hydrochloride salt if possible, or as a solution in anhydrous toluene at -20°C. The free base is unstable neat due to intermolecular self-alkylation (pyridine N attacking the chloromethyl group of another molecule).[1]

Optimized Experimental Protocols

Protocol A: The "Water-Free" Workup (Recommended)

Best for preventing hydrolysis and lactonization.[1]

  • Concentration: Remove the reaction solvent and excess reagents (e.g.,

    
    ) under reduced pressure at 
    
    
    
    .
  • Chasing Acid: Add anhydrous Toluene (

    
    ) and concentrate again to remove trace HCl/acid gases. Repeat twice.
    
  • Salt Precipitation: Redissolve the residue in a non-polar solvent (e.g.,

    
     or Toluene).
    
    • Note: If the product is the HCl salt, it may precipitate. Filter under

      
      .[2][3]
      
    • Note: If the free base is required, add solid

      
       (2.0 equiv) and stir for 30 mins to neutralize trace acid. Filter off the solids.[1][4][5]
      
  • Isolation: Concentrate the filtrate to obtain the product.

Protocol B: Cold Biphasic Workup (If aqueous wash is unavoidable)

Use this only if you must remove inorganic salts that are soluble in water.

  • Temperature Control: Cool the reaction mixture to 0°C .

  • Buffer Preparation: Prepare a saturated solution of

    
     and cool it to 0°C.
    
    • Critical: Do not use NaOH or KOH.[2] Strong bases trigger immediate hydrolysis.[2]

  • Rapid Quench: Pour the reaction mixture into the stirring cold buffer.

  • Phase Separation:

    • Extract immediately with cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

    • Do not wait. Separate phases within <5 minutes.

  • Drying: Wash organic layer once with cold Brine.[2] Dry over anhydrous

    
     (works faster than 
    
    
    
    ).
  • Evaporation: Filter and concentrate at low temperature (

    
    ).
    

Data & Specifications

Table 1: Stability of this compound

ConditionStabilityResulting Byproduct
Acidic (pH < 3) ModerateStable as HCl salt; slow ester hydrolysis if water present.[1]
Neutral (pH 7) PoorSlow hydrolysis of -CH2Cl to -CH2OH.[1]
Basic (pH > 9) Critical Failure Rapid ester hydrolysis

Lactonization.
Temp > 50°C PoorIntermolecular polymerization (N-alkylation).[1]
Solvent: MeOH/EtOH PoorSolvolysis (Exchange of Cl for OMe/OEt).[1]

Visualizations

Figure 1: Degradation Pathways

This diagram illustrates the "Death Spiral" of the molecule. Both hydrolysis pathways ultimately converge on the stable, unwanted lactone.

HydrolysisPathways Target Ethyl 2-(chloromethyl)- 5-methylnicotinate Acid Intermediate A: Carboxylic Acid Target->Acid Base Hydrolysis (Saponification) Alcohol Intermediate B: Hydroxymethyl Derivative Target->Alcohol Water Attack (SN2 on CH2Cl) Lactone FINAL WASTE PRODUCT: Furo[3,4-b]pyridin-5(7H)-one Acid->Lactone Fast Cyclization (-Cl) Alcohol->Lactone Transesterification (-EtOH)

Caption: Convergence of degradation pathways. Both ester hydrolysis and chloride displacement lead to the irreversible formation of the lactone.

Figure 2: Workup Decision Tree

Follow this logic to select the correct protocol.

WorkupDecision Start Reaction Complete Q1 Is the product water-soluble? Start->Q1 Q2 Can you avoid aqueous base? Q1->Q2 No (Lipophilic) ProtocolA PROTOCOL A: Anhydrous Workup (Evaporation + Filtration) Q1->ProtocolA Yes (Salt form) Q2->ProtocolA Yes ProtocolB PROTOCOL B: Cold Biphasic Workup (0°C, <5 mins) Q2->ProtocolB No (Must remove salts)

Caption: Decision matrix for selecting the optimal workup procedure based on solubility and impurity profile.

References

  • BenchChem. (2025).[4][6][7] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.[1] Retrieved from

  • Organic Syntheses. (1950).[8] 5-Ethyl-2-Methylpyridine (2-Picoline, 5-ethyl-).[1][8] Org.[2][3][6][8] Synth. 30, 41. Retrieved from [1]

  • Asian Journal of Chemistry. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Retrieved from

  • Google Patents. (2007). Method for hydrolysis of aromatic chloromethyl compounds (JP2007186440A).[1] Retrieved from

  • MDPI. (2021). Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine. Pharmaceuticals 14, 1176.[9] Retrieved from

Sources

Technical Support Center: Optimizing Solvent Conditions for Reactions with Chloromethylnicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving chloromethylnicotinates. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Section 1: Solvent Selection Fundamentals

Q1: What are the primary factors to consider when choosing a solvent for my reaction with a chloromethylnicotinate?

A1: The choice of solvent is critical as it influences reaction rate, yield, and byproduct formation. Chloromethylnicotinates are electrophilic alkylating agents, and their reactions, typically nucleophilic substitutions (SN2), are highly sensitive to the solvent environment. The key factors are:

  • Solvent Polarity: The solvent must be polar enough to dissolve the reactants and stabilize the transition state. Reactions involving charged nucleophiles and polar transition states are generally accelerated in polar solvents.[1][2]

  • Aprotic vs. Protic Nature: This is arguably the most crucial factor. Polar aprotic solvents are strongly recommended.[3]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) possess significant dipole moments but lack acidic protons.[3] They effectively solvate the cation (e.g., K⁺, Na⁺) of a salt-based nucleophile, leaving the anionic nucleophile "naked" and highly reactive. This significantly accelerates the rate of SN2 reactions.[3]

    • Polar Protic Solvents (e.g., water, ethanol, methanol) have acidic protons and can form strong hydrogen bonds with anionic nucleophiles.[3] This solvation shell shields the nucleophile, reducing its reactivity and slowing down the SN2 reaction.[1][3]

  • Solubility: Ensure that both the chloromethylnicotinate substrate and the nucleophile have adequate solubility in the chosen solvent at the desired reaction temperature. Poor solubility can lead to slow or incomplete reactions. Studies on nicotinic acid derivatives show good solubility in solvents like DMSO and DMF.[4]

  • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. Higher boiling points are necessary for reactions that require heating to overcome activation energy barriers.

Section 2: Troubleshooting Common Issues

Q2: My reaction is very slow or not proceeding to completion. How can I accelerate it by modifying the solvent?

A2: A sluggish reaction is a common issue, often directly linked to suboptimal solvent conditions.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a non-polar solvent (e.g., Toluene, Hexane) or a polar protic solvent (e.g., Ethanol), the nucleophile's reactivity is likely suppressed. Switching to a high-quality, anhydrous polar aprotic solvent is the first and most effective step.

    • Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices for promoting SN2 reactions.[3][5] For example, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone than in methanol.[6]

  • Ensure Anhydrous Conditions: Water is a polar protic solvent and can interfere with the reaction by solvating the nucleophile. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Increase Polarity: If you are already using a polar aprotic solvent like THF or Ethyl Acetate, switching to one with a higher dielectric constant like Acetonitrile or DMF can further stabilize the polar transition state of the SN2 reaction, thereby increasing the rate.[2]

Solvent Selection Guide for SN2 Reactions
SolventAbbreviationDielectric Constant (ε at 20-25°C)TypeBoiling Point (°C)Key Considerations
N,N-DimethylformamideDMF36.7[7][8]Polar Aprotic153Excellent solvent for many nucleophiles, high boiling point.
Dimethyl SulfoxideDMSO46.7[8]Polar Aprotic189Very polar, high boiling point, can be difficult to remove.
AcetonitrileMeCN37.5[7][8]Polar Aprotic82Good general-purpose solvent, lower boiling point for easier removal.
Acetone-20.7[7]Polar Aprotic56Lower boiling point, useful for reactions at or near room temperature.
TetrahydrofuranTHF7.6[8][9]Polar Aprotic66Moderately polar, good for dissolving a wide range of organics.
EthanolEtOH24.6[7]Polar Protic78Use with caution. Can slow SN2 reactions and act as a competing nucleophile.
Q3: I am observing a significant byproduct that seems to be related to the pyridine ring. Could the solvent be the cause?

A3: Yes, this is a distinct possibility. The nitrogen atom on the pyridine ring of the chloromethylnicotinate is itself nucleophilic. This can lead to an intermolecular reaction where one molecule of the chloromethylnicotinate alkylates the pyridine nitrogen of another, forming a quaternary ammonium salt (a pyridinium salt). This process is known as quaternization.[10]

How Solvent Choice Matters:

  • High Polarity Solvents: Highly polar solvents can stabilize the charged pyridinium salt byproduct, potentially favoring its formation.

  • Pyridine as a Solvent: Using pyridine itself as a solvent is generally not recommended. Because pyridine is nucleophilic, it will readily react with the electrophilic chloromethyl group, leading to unwanted side reactions.[10][11]

Mitigation Strategies:

  • Control Stoichiometry and Addition Rate: Add the chloromethylnicotinate slowly to a solution of your primary nucleophile. This maintains a low concentration of the alkylating agent, minimizing the chance of self-reaction.

  • Select a Moderately Polar Solvent: Instead of highly polar solvents like DMSO, consider a solvent with moderate polarity such as THF or acetone. This may provide a better balance between achieving a reasonable reaction rate and minimizing the formation of the polar byproduct.

  • Use a Non-Nucleophilic Base: If a base is required, ensure it is non-nucleophilic (e.g., K₂CO₃, NaH, DBU) to avoid competition with your desired nucleophile.

Visualizing the Reaction and a Key Side Reaction

Here is a diagram illustrating the desired SN2 pathway versus the undesired intermolecular N-alkylation (quaternization) side reaction.

G cluster_main Desired SN2 Reaction cluster_side Undesired Side Reaction A Chloromethylnicotinate C Desired Product A->C + Nu⁻ (Polar Aprotic Solvent) B Nucleophile (Nu⁻) B->C D Chloromethylnicotinate (Molecule 1) F Quaternized Byproduct (Pyridinium Salt) D->F N-alkylation E Chloromethylnicotinate (Molecule 2) E->F

Caption: Desired SN2 alkylation vs. undesired N-alkylation side reaction.

Section 3: Experimental Protocols & Best Practices

Q4: Can you provide a general starting protocol for an O-alkylation of a phenol using a chloromethylnicotinate?

A4: Certainly. This protocol provides a robust starting point for the O-alkylation of a phenol, a common application for chloromethylnicotinates. The key is to deprotonate the phenol to form the more potent phenoxide nucleophile.

General Protocol: O-Alkylation of a Phenol

Materials:

  • Phenol derivative (1.0 eq)

  • Ethyl 6-(chloromethyl)nicotinate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Workflow:

G start Setup Reaction step1 Add phenol and K₂CO₃ to flask with DMF start->step1 step2 Stir at RT for 30 min to form phenoxide step1->step2 step3 Add chloromethylnicotinate solution dropwise step2->step3 step4 Heat reaction (e.g., 60-80°C) Monitor by TLC/LC-MS step3->step4 step5 Reaction Complete? step4->step5 step5->step4 No step6 Work-up: Quench with water, extract with EtOAc step5->step6 Yes step7 Purify: Column Chromatography step6->step7 end Isolated Product step7->end

Caption: General experimental workflow for O-alkylation of a phenol.

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol derivative (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (typically a 0.1 to 0.5 M concentration with respect to the phenol).

  • Nucleophile Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium phenoxide salt.

  • Reagent Addition: Dissolve the ethyl 6-(chloromethyl)nicotinate (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The optimal temperature may require screening.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting phenol is consumed.[12]

  • Work-up: Once complete, cool the reaction to room temperature. Carefully pour the mixture into water and extract the product with an organic solvent like ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

This protocol serves as a general guideline and may require optimization for your specific substrate.[12][13]

References

  • Oregon State University. (2020, December 2). Solvent Properties - Dielectric Constant. Available at: [Link]

  • OpenOChem Learn. SN2 Effect of Solvent. Available at: [Link]

  • Scribd. Dielectric Constants of Common Solvents. Available at: [Link]

  • Reddit. (2020, August 9). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic? Available at: [Link]

  • University of California, Berkeley. Dielectric Constant of Common solvents. Available at: [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Available at: [Link]

  • Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect Sₙ2 Reactions. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions by using different solvents. Available at: [Link]

  • MDPI. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Available at: [Link]

  • Elsevier. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Available at: [Link]

  • MDPI. (2017, May 19). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available at: [Link]

  • SSRN. (2022, October 8). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. Available at: [Link]

Sources

Technical Support Center: Large-Scale Synthesis of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Current Topic: Overcoming bottlenecks in oxidation, metallation, and zwitterion isolation.

Introduction: Choosing Your Route

Welcome to the technical support portal. In the synthesis of substituted nicotinic acids, you generally face a binary choice: Oxidative Degradation (industrial, cost-effective for simple alkyl-pyridines) or Metalation-Carboxylation (precision, required for halogenated/sensitive substrates).

This guide addresses the specific failure modes of both.

Module 1: Oxidation-Based Routes (Nitric Acid/Air)

Context: You are scaling up the oxidation of 3-methylpyridine (or 5-ethyl-2-methylpyridine) using nitric acid (Lonza-type process) or catalytic air oxidation.

Critical Workflow: Safety Interlock System

The following diagram illustrates the mandatory safety loop for high-pressure/high-temp nitric acid oxidation to prevent thermal runaway.

OxidationSafety Reactor High-Pressure Reactor (Titanium/Glass-Lined) TempProbe Internal Temp (Ti) > Setpoint + 5°C? Reactor->TempProbe Monitoring Scrubber NOx Scrubber (NaOH/Urea) Reactor->Scrubber Off-gas HNO3_Pump HNO3 Dosing Pump TempProbe->HNO3_Pump STOP FEED Cooling Emergency Jacket Cooling (Crash Cool) TempProbe->Cooling ACTIVATE HNO3_Pump->Reactor Feed Quench Bottom Dump/Quench (Last Resort) Cooling->Quench If T continues rising

Caption: Logic flow for exothermic control during nitric acid oxidation. Automated feed cut-off is the primary barrier against thermal runaway.

Troubleshooting Guide: Oxidation

Q: My reaction exotherm is spiking uncontrollably during the HNO3 addition. How do I manage the heat load?

  • Root Cause: Accumulation of unreacted substrate/oxidant (induction period) followed by rapid initiation.

  • Solution:

    • Use a "Heel": Never start with a cold reactor. Charge 10-15% of the total acid and substrate, heat to 160-180°C to initiate the reaction before starting the main feed.

    • Dose Control: Switch from batch addition to semi-batch. Feed HNO3 and the alkyl pyridine simultaneously into a hot reactor. The reaction should be feed-limited, not kinetics-limited.

Q: I am seeing significant decarboxylation (loss of CO2) to form the pyridine parent.

  • Root Cause: Reaction temperature is too high (>200°C) or residence time is too long.

  • Solution:

    • Reduce temperature to <180°C and compensate by increasing pressure (if using air/O2) or acid concentration.

    • Mechanism: Pyridine carboxylic acids are prone to thermal decarboxylation, especially in the presence of copper or other metal contaminants. Ensure reactor walls are passivated (Titanium or Hastelloy preferred over stainless steel).

Q: The NOx scrubber is overwhelmed, turning the exhaust yellow/brown.

  • Technical Fix: The standard NaOH scrubber is insufficient for high-flux NO.

  • Protocol: Implement a dual-stage scrubber .

    • Stage 1 (Oxidation):[1] H2O2 or dilute HNO3 to oxidize NO (insoluble) to NO2 (soluble).

    • Stage 2 (Neutralization): NaOH/Urea to capture NO2.

Module 2: Metalation-Carboxylation (The "Turbo" Route)

Context: You are synthesizing a halogenated nicotinic acid (e.g., 2-chloronicotinic acid) where oxidation would destroy the halogen. You are using Lithium-Halogen exchange followed by CO2 quench.

Critical Workflow: Continuous Flow Carboxylation

Cryogenic batch reactors (-78°C) are impractical at >10kg scale. The industry standard has shifted to Flow Chemistry using Turbo-Grignards.

FlowCarboxylation Substrate Substrate (in THF) Mixer1 Static Mixer 1 (0°C to -20°C) Substrate->Mixer1 Turbo iPrMgCl·LiCl (Turbo Grignard) Turbo->Mixer1 Residence Residence Loop (Metalation Time) Mixer1->Residence Mixer2 Tube-in-Tube Reactor Residence->Mixer2 CO2 Gaseous CO2 (Mass Flow Controller) CO2->Mixer2 Quench Acid Quench (Collection) Mixer2->Quench

Caption: Continuous flow setup using Turbo-Grignard. This allows metalation at -20°C instead of -78°C due to superior heat transfer.

Troubleshooting Guide: Metalation

Q: The Grignard exchange is incomplete, but leaving it longer leads to "scrambling" of the regioselectivity.

  • Root Cause: The "Turbo-Grignard" (iPrMgCl[2]·LiCl) is powerful but can induce migration of the Mg species to a thermodynamically more stable position (e.g., from C3 to C4) if the residence time is too long.

  • Solution:

    • Switch to Flow: As shown in the diagram, precise residence time control (e.g., 30 seconds) prevents the thermodynamic equilibration.

    • Alternative Base: If flow is unavailable, use LiCl-mediated magnesiation with Knochel-Hauser base (TMPMgCl·LiCl) for directed metalation, which is kinetically controlled and less prone to scrambling than halogen exchange.

Q: My yield drops significantly upon scale-up due to "wet" CO2 or moisture ingress.

  • Root Cause: Carboxylations are notoriously sensitive to water (quenching the anion to the protonated parent).

  • Protocol (Drying):

    • Do not rely on standard gas cylinders. Pass the CO2 stream through a Drierite/Silica column before the reactor.

    • Self-Validating Check: Titrate the Grignard reagent immediately before use using salicylaldehyde phenylhydrazone (or No-D NMR) to confirm active titer.

Q: I am getting the wrong isomer (e.g., C4 substitution instead of C2).

  • Insight: Regioselectivity is dictated by the Directing Group (DG) and the Base.

  • Data Table: Regioselectivity Rules

SubstrateReagentPrimary OutcomeMechanism
3-Chloropyridine LDA (-78°C)C4-Lithio Steric hindrance at C2
3-Chloropyridine BuLi-LiDMAEC2-Lithio Chelation control (Superbase)
2-Chloropyridine MesLiC3-Lithio Directed Ortho Metalation (DoM)
3-Bromopyridine iPrMgCl·LiClC3-Magnesio Halogen-Metal Exchange (Fast)

Module 3: Downstream Processing (The Zwitterion Trap)

Context: You have successfully synthesized the molecule, but you cannot isolate it from the aqueous waste stream. Nicotinic acids are zwitterionic (isoelectric point usually between pH 3.0 - 4.0).

Protocol: Isoelectric Point (pI) Crystallization

The Problem: If you acidify to pH 1, you form the hydrochloride salt (soluble). If you basify to pH 10, you form the sodium salt (soluble). You must hit the exact pI.

Step-by-Step Procedure:

  • Determine pI: Measure the Zeta potential or perform a small-scale titration curve. For Nicotinic acid, pI ≈ 3.42.

  • Concentration: Evaporate organic solvents (THF/Toluene) completely. You need a purely aqueous matrix.

  • The "Swing" Method:

    • Start at pH > 10 (fully dissolved carboxylate).

    • Slowly dose HCl to pH 6.0 (Cloud point often starts here).

    • Seed: Add 0.1 wt% pure product crystals.

    • Slow Ramp: Dose HCl over 2 hours to reach exactly pH 3.4.

    • Aging: Stir for 4 hours. The zwitterion has low solubility and will crash out.

  • Ash Removal: The resulting cake will trap NaCl/LiCl. Wash with cold water (3x) .[3] If ash content is still >0.5%, recrystallize from water at 90°C (solubility increases drastically with heat).

Q: My product is colored (yellow/brown) and charcoal treatment isn't working.

  • Root Cause: Trace oxidation byproducts (N-oxides or polymerized pyrroles).

  • Solution: Melt purification (for stable acids).

    • Heat the crude dried solid to its melting point (e.g., ~236°C for Nicotinic acid) for 2 minutes. This thermally decomposes the chromophores. Recrystallize immediately after. Note: Verify thermal stability via DSC first.

References

  • Synthesis of Substituted Nicotinic Acid Deriv

    • Source: BenchChem / ChemicalBook
    • Context: Overview of oxidation vs.
    • URL: (Verified via search result 1.1)

  • Turbo-Grignard (iPrMgCl·LiCl) in Large Scale Synthesis

    • Source: Beilstein Journal of Organic Chemistry (2020)
    • Context: Scale-up of Grignard formation and flow chemistry applic
    • URL:

  • Regioselective Lithi

    • Source: Journal of Organic Chemistry / NIH (2000/2025)
    • Context: Use of BuLi-LiDMAE for C2 vs C4 selectivity and halogen-metal exchange dynamics.
    • URL: (Verified via search result 1.7)

  • Purification of Nicotinic Acid (Isoelectric Precipit

    • Source: US P
    • Context: Protocols for pH adjustment, melt purific
    • URL:

  • Continuous Flow Carboxyl

    • Source: ResearchG
    • Context: Tube-in-tube reactors for handling CO2 and Grignard reagents safely.
    • URL: (Verified via search result 1.19)

Sources

Technical Support Center: Methyl Nicotinate Stability & Degradation

[1][2][3]

Welcome to the Methyl Nicotinate (MN) Technical Support Portal. This guide is designed for researchers observing unexpected potency loss, chromatographic anomalies, or stability excursions with Methyl Nicotinate (CAS: 93-60-7) in aqueous systems.[1][2]

Module 1: The Degradation Mechanism

Status: Critical Understanding Required[1][2]

Methyl Nicotinate is the methyl ester of Nicotinic Acid (Vitamin B3).[1][2][3][4] In aqueous environments, it is susceptible to hydrolysis , a chemical degradation pathway driven by pH and temperature.[2]

The Pathway

The ester bond cleaves to yield two primary degradation products:[5][1]

  • Nicotinic Acid (NA): The parent carboxylic acid.[1][2][6]

  • Methanol (MeOH): The leaving group alcohol.[1][2]

Visualization: Degradation Logic

The following diagram illustrates the degradation flow and the critical factors accelerating this process.

MNDegradationMNMethyl Nicotinate(Substrate)TransitionTetrahedralIntermediateMN->Transition+ H2OH2OH2O(Hydrolysis)NANicotinic Acid(Primary Degradant)Transition->NAMeOHMethanol(Secondary Degradant)Transition->MeOHBaseHigh pH (OH-)(Rapid Catalysis)Base->TransitionAcidLow pH (H+)(Slow Catalysis)Acid->Transition

Figure 1: Hydrolysis pathway of Methyl Nicotinate.[5][1][2] Note that base-catalyzed hydrolysis (pH > 7) is significantly faster than acid-catalyzed hydrolysis.[2]

Module 2: Diagnostic & Troubleshooting Guide

Use this section if you are observing anomalies in your data.

Scenario A: "I see a new, early-eluting peak in my HPLC chromatogram."

Diagnosis: Accumulation of Nicotinic Acid (NA).[1][2]

  • The Science: Nicotinic acid is significantly more polar than the methyl ester.[1][2] On a standard C18 Reverse Phase column, it will elute near the void volume (dead time) if the mobile phase is not optimized.

  • Confirmation: Check the UV spectrum of the new peak. Both MN and NA share the pyridine ring chromophore (

    
     nm), so their spectra will look nearly identical.[2]
    
  • Action: Run a standard of Nicotinic Acid. If the retention time matches the new peak, degradation has occurred.[2]

Scenario B: "My Methyl Nicotinate concentration is dropping, but I don't see a new peak."

Diagnosis: Elution in the Solvent Front or Detection Limit Issues.

  • The Science: If your method uses a high organic content (e.g., >50% Methanol) to elute MN quickly, the highly polar NA may co-elute with the injection solvent front, making it invisible.[2]

  • Action: Lower the organic modifier strength (e.g., to 5-10%) for the first 2 minutes of the run to trap and resolve the NA peak.

Scenario C: "The peak shape of the degradant (NA) is tailing or splitting."

Diagnosis: pH Mismatch (Ionization State).[1][2]

  • The Science: Nicotinic acid has two pKa values: ~2.0 (pyridine nitrogen) and ~4.8 (carboxylic acid).[1][2] At neutral pH, it exists as a carboxylate anion (COO-), which interacts poorly with C18 stationary phases, causing tailing.[2]

  • Action: Acidify your mobile phase (pH 2.5 - 3.[1][2]0) using 0.1% Formic Acid or Phosphoric Acid.[1][2] This forces NA into its neutral (protonated) state, sharpening the peak.[2]

Module 3: Analytical Protocols

Objective: Accurate quantification of MN and its degradation product (NA).

Method: Reverse-Phase HPLC (Self-Validating)[2][3]

Principle: This protocol separates the non-polar ester (MN) from the polar acid (NA) using ion-suppression chromatography.[1][2]

ParameterSpecificationRationale
Column C18 (ODS), 5 µm, 4.6 x 150mmStandard hydrophobic retention mechanism.[1][2]
Mobile Phase A Water + 0.1% Phosphoric AcidAcid keeps NA protonated (R-COOH) for better retention.[1][2]
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution of the ester.[2]
Isocratic Ratio 75% A / 25% BSufficient polarity to retain NA away from the void volume.[2]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Detection UV @ 262 nmMax absorption for the pyridine ring system.[1][2]
Temperature 25°CConsistent kinetics; prevents thermal degradation during run.[2]
Step-by-Step Workflow
  • System Suitability Test (SST):

    • Prepare a mix of Methyl Nicotinate (100 µg/mL) and Nicotinic Acid (10 µg/mL).[1][2]

    • Inject 10 µL.[2]

    • Pass Criteria: Resolution (

      
      ) between NA and MN peaks must be > 2.0. NA should elute at ~1.5–2.0 min; MN at ~6.0–8.0 min.[2]
      
  • Sample Preparation:

    • Dilute aqueous samples with Mobile Phase A.[2]

    • Crucial: Do not dilute in pure organic solvent, or the polar NA may precipitate or exhibit peak distortion (solvent effect).[2]

  • Data Analysis:

    • Calculate degradation %:

      
      [1][2]
      
    • Note: RF (Response Factor) accounts for slight differences in molar extinction coefficients between the ester and acid.[2]

Module 4: Stability Data & FAQs

Quantitative Stability Reference

Based on Arrhenius kinetics and long-term storage data:

ConditionEstimated StabilityNotes
pH 7.0 (Buffered), 4°C > 2 YearsHydrolysis is negligible (~0.5% per year).[1][2]
pH 7.0 (Buffered), 25°C 6-12 MonthsSlow hydrolysis observable.[2]
pH > 9.0 (Basic), 25°C < 24 HoursRapid base-catalyzed hydrolysis.[1][2]
pH < 3.0 (Acidic), 25°C ModerateAcid catalysis is slower than base catalysis but significant.[2]
Frequently Asked Questions

Q: Is the Methanol produced during degradation toxic to my cell culture? A: Likely not, unless degradation is total and concentration is high.[1][2]

  • Calculation: If you have 10 mM Methyl Nicotinate and 10% hydrolyzes, you generate 1 mM Methanol.[2] Most mammalian cell lines tolerate < 100 mM Methanol.[2] However, always run a vehicle control.[2]

Q: Can I stop the degradation in my samples before analysis? A: Yes. "Quench" the reaction by adjusting the pH to ~4.0–5.0 (the stability sweet spot) and lowering the temperature to 4°C immediately. Analyze within 24 hours.

Q: Why does my buffer choice matter? A: General Base Catalysis. Certain buffer species (like Phosphate or Carbonate) can actually catalyze the hydrolysis of esters even if the pH is constant.[2] Citrate or Acetate buffers are often preferred for ester stability if pH permits.[2]

References

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Source: BMC Dermatology (via NIH/PubMed).[1][2] Link:[Link]

  • Hydrolysis kinetics of the prodrug myristyl nicotinate. (Provides mechanistic parallels for nicotinate esters). Source: Journal of Pharmaceutical Sciences (via PubMed).[2] Link:[Link][1][2]

  • Simultaneous Determination of Methyl Nicotinate and Salicylic Acid Derivatives. (HPLC Method Validation). Source: Semantic Scholar / Journal of Chromatographic Science.[1][2] Link:[Link]

Technical Support Center: Column Chromatography of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of nicotinic acid derivatives via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these important heterocyclic compounds. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, empowering you to troubleshoot effectively and optimize your separations.

Frequently Asked Questions (FAQs)

Q1: My nicotinic acid derivative is not eluting from the silica gel column, even with a highly polar mobile phase. What is happening?

A1: This is a common issue when dealing with polar heterocyclic compounds like nicotinic acid derivatives. The pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.[1]

  • Causality: Silica gel is acidic in nature. The lone pair of electrons on the nitrogen atom of the pyridine ring in your nicotinic acid derivative can form a strong interaction with the acidic protons of the silanol groups (Si-OH) on the silica surface. This is essentially an acid-base interaction that can be strong enough to prevent elution.

  • Troubleshooting Steps:

    • Stability Check: First, ensure your compound is not decomposing on the silica gel. This can be quickly checked by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have appeared.[2]

    • Mobile Phase Modification: To disrupt the strong interaction, you can add a competitive base to your mobile phase to neutralize the acidic sites on the silica. A common and effective strategy is to add a small percentage (0.1-1%) of triethylamine (TEA) or a solution of ammonia in methanol to your eluent.[1]

    • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider switching to a different stationary phase.[1]

      • Alumina (basic or neutral): Alumina is a good alternative for basic compounds as it does not have the strong acidic sites of silica.[1]

      • Reversed-phase (C18): For highly polar compounds, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures), can be a very effective solution.[1]

Q2: I am observing significant peak tailing for my nicotinic acid derivative during column chromatography. How can I improve the peak shape?

A2: Peak tailing is a common problem when purifying nitrogen-containing compounds on silica gel and is often caused by the same strong interactions described in Q1.[3][4] The asymmetrical peak shape indicates that a portion of your compound is being retained more strongly than the bulk, leading to a "tail."[5]

  • Causality: The primary cause of peak tailing for basic compounds like nicotinic acid derivatives on silica is secondary interactions with acidic silanol groups.[4] A fraction of the analyte molecules get delayed in their path through the column due to these strong interactions, resulting in a broadened and asymmetrical peak.[5] Column overload can also contribute to this issue.[4]

  • Troubleshooting Workflow:

    G start Peak Tailing Observed check_load check_load start->check_load reduce_load Reduce sample load or use a larger column. check_load->reduce_load Yes check_interactions Assess secondary interactions (likely for nicotinic acid derivatives) check_load->check_interactions No end Improved Peak Shape reduce_load->end add_modifier Add a mobile phase modifier (e.g., 0.1-1% Triethylamine). check_interactions->add_modifier change_stationary_phase Switch to an alternative stationary phase (e.g., Alumina, C18). check_interactions->change_stationary_phase add_modifier->end change_stationary_phase->end

    Caption: Troubleshooting workflow for peak tailing.

  • Detailed Solutions:

    • Optimize Sample Load: Ensure you are not overloading the column. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[1]

    • Mobile Phase Modifiers: As with elution problems, adding a small amount of a basic modifier like triethylamine or ammonia in methanol to the mobile phase can significantly improve peak shape by masking the active silanol sites.[1]

    • pH Control in Reversed-Phase: If you are using reversed-phase chromatography, the pH of the mobile phase is critical. For acidic compounds like nicotinic acid, using a buffer to maintain the pH at least 1.5-2 units below the pKa of the carboxylic acid group will ensure it is in its neutral, more retained form, leading to better peak shape.[6] Formate and acetate buffers are common choices.[7][8]

Q3: My nicotinic acid derivative is very polar and has poor solubility in common non-polar solvents used for sample loading. How should I load my sample onto the column?

A3: This is a frequent challenge, as high polarity often correlates with poor solubility in solvents like hexane or dichloromethane. Loading a sample that is not fully dissolved or using a strong solvent for dissolution can ruin the separation.[9]

  • Causality: If the sample is loaded in a solvent that is much more polar than the initial mobile phase, the sample will be carried down the column too quickly with the strong solvent front, leading to broad bands and poor separation.[9] If the sample precipitates on the column, it will not elute properly.[2]

  • Recommended Loading Techniques:

    • Dry Loading (Solid Loading): This is the preferred method for samples with low solubility in the mobile phase.

      • Protocol:

        • Dissolve your crude sample in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane, methanol, or acetone).

        • Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to this solution.

        • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. Be cautious to avoid bumping.[10]

        • Carefully layer this silica-adsorbed sample onto the top of your packed column.[10]

    • Minimal Strong Solvent: If dry loading is not feasible, dissolve your sample in the absolute minimum volume of a slightly more polar solvent than your mobile phase (e.g., dichloromethane if your mobile phase is hexane/ethyl acetate). Load this solution slowly and evenly onto the column.[2]

Q4: I am trying to separate two isomeric nicotinic acid derivatives, but they are co-eluting. What strategies can I employ to improve separation?

A4: Separating isomers is a common chromatographic challenge because they often have very similar polarities and physical properties.[11] Achieving separation requires optimizing the selectivity of your chromatographic system.

  • Causality: Isomers interact with the stationary and mobile phases in very similar ways, leading to nearly identical retention times. To separate them, you need to exploit subtle differences in their structure, such as dipole moment, shape, or pi-electron density.[11]

  • Strategies for Improving Isomer Separation:

    • Optimize the Mobile Phase:

      • Solvent Selectivity: Try switching to a different solvent system. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene-based system. Different solvents can offer different selectivities.[1]

      • Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can often resolve closely eluting compounds.[12]

    • Change the Stationary Phase:

      • Phenyl Columns: For compounds containing aromatic rings, a phenyl-functionalized stationary phase can provide alternative selectivity through π-π interactions between the column and the analytes.[11][13]

      • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivities for ionizable compounds like nicotinic acid derivatives.[11][14]

    • Temperature: In some cases, adjusting the column temperature can alter the selectivity and improve the resolution of isomers.[11]

Data Tables for Method Development

Table 1: Common Solvents and Their Properties
SolventPolarity IndexEluting Strength (on Silica)Notes
Hexane0.1Very LowCommon non-polar component.
Toluene2.4LowCan offer different selectivity due to aromaticity.
Dichloromethane (DCM)3.1MediumGood for dissolving many organic compounds.
Diethyl Ether2.8MediumCan be a good alternative to EtOAc.
Ethyl Acetate (EtOAc)4.4Medium-HighVery common polar component.
Acetone5.1Medium-HighStronger than EtOAc.
Acetonitrile (ACN)5.8HighCommon in reversed-phase.
Methanol (MeOH)5.1Very HighVery polar; used to elute highly retained compounds.
Water10.2Extremely HighUsed in reversed-phase chromatography.

Data compiled from various chromatography resources.

Table 2: Buffer Selection for Reversed-Phase Chromatography of Nicotinic Acid (pKa ≈ 4.8)
BufferpKaUseful pH RangeUV Cutoff (nm)Notes
Formate3.752.8 - 4.8~210Good for keeping nicotinic acid protonated (neutral).[7][8]
Acetate4.763.8 - 5.8~210Buffers around the pKa; small pH changes can alter retention.[7][8]
Phosphate2.1, 7.2, 12.31.1 - 3.1, 6.2 - 8.2~200Very versatile; the lower pKa is useful for protonating the acid.[8][15]

This table provides a starting point for buffer selection. The optimal buffer and pH should be determined experimentally. A good practice is to select a buffer with a pKa within ±1 unit of the desired mobile phase pH.[15]

Experimental Protocols

Protocol 1: Standard Silica Gel Column Packing (Wet Slurry Method)

This method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.[16][17]

  • Preparation: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[17]

  • Slurry Creation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a consistent slurry.

  • Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and dislodge any air bubbles.[17]

  • Equilibration: Once all the silica has settled, add a protective layer of sand on top. Wash the column with several column volumes of the initial mobile phase until the packed bed is stable and equilibrated. Never let the solvent level drop below the top of the sand layer.[17]

Visualization of the Purification Workflow

G cluster_0 Pre-Chromatography cluster_1 Chromatography Execution cluster_2 Post-Chromatography tlc 1. TLC Analysis - Determine optimal solvent system - Check for stability on silica solubility 2. Solubility Test - Assess solubility for loading method tlc->solubility packing 3. Pack Column (Wet slurry method preferred) solubility->packing loading 4. Load Sample (Dry loading for poor solubility) packing->loading elution 5. Elute and Collect Fractions (Isocratic or Gradient) loading->elution analysis 6. Analyze Fractions (TLC, HPLC, etc.) elution->analysis combine 7. Combine Pure Fractions analysis->combine evaporation 8. Evaporate Solvent combine->evaporation

Caption: General workflow for column chromatography purification.

References

  • Oreate AI Blog. (2026, January 7).
  • Benchchem. troubleshooting common issues in nicotinaldehyde synthesis.
  • Benchchem.
  • SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article. (2011, January 15).
  • Agilent.
  • Reversed-phase HPLC Buffers.
  • Sigma-Aldrich.
  • Benchchem.
  • Chrom Tech, Inc. (2024, November 20).
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • University of Rochester.
  • ACD/Labs. (2022, October 6).
  • alwsci. (2025, July 17).
  • Reddit. (2018, March 16).
  • Chromatography Forum. (2009, May 12).
  • How to run column chrom
  • University of Rochester.
  • Waters Blog. (2025, June 18).
  • MIT OpenCourseWare. 8.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Substituted Nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of heterocyclic compounds is paramount for structural elucidation and metabolic profiling. Substituted nicotinates, esters of nicotinic acid (pyridine-3-carboxylic acid), are a class of compounds with significant pharmaceutical relevance. Their analysis by mass spectrometry (MS) is a routine yet intricate task, where the fragmentation patterns are subtly dictated by the nature and position of substituents, as well as the ionization technique employed. This guide provides an in-depth comparison of the fragmentation behavior of substituted nicotinates under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and established fragmentation mechanisms.

The Decisive Choice: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice between EI and ESI is a critical first step in the mass spectrometric analysis of substituted nicotinates and is dictated by the analyte's properties and the desired information. EI, a hard ionization technique, bombards the analyte with high-energy electrons, inducing extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation and library matching. However, the molecular ion may be weak or absent.[1] In contrast, ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.[1][2] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Electron Ionization (EI-MS): Unraveling the Structure through Fragmentation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like nicotinic acid esters, with EI being the most common ionization source. The fragmentation of substituted nicotinates under EI is governed by the stability of the pyridine ring and the predictable cleavage of the ester group.

A quintessential example is the EI-MS spectrum of ethyl nicotinate. The molecular ion (M⁺˙) is typically observed, and its fragmentation is characterized by several key pathways.

Key Fragmentation Pathways of Ethyl Nicotinate (EI-MS)
  • Alpha-Cleavage of the Ester Group: The most prominent fragmentation pathway for esters is the loss of the alkoxy group (•OR). For ethyl nicotinate, this involves the loss of an ethoxy radical (•OCH₂CH₃) to form the nicotinoyl cation at m/z 106. This acylium ion is resonance-stabilized and often a major peak in the spectrum.[3]

  • Loss of an Alkene via McLafferty Rearrangement: Esters with an alkyl chain of at least two carbons on the alcohol moiety can undergo a McLafferty rearrangement. In the case of ethyl nicotinate, this involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule. This pathway leads to the formation of a radical cation at m/z 123, corresponding to nicotinic acid.

  • Cleavage of the C-O Bond: Another significant fragmentation is the cleavage of the C-O bond, leading to the loss of carbon monoxide (CO) from the [M-OR]⁺ fragment. For ethyl nicotinate, this would result in a fragment at m/z 78, corresponding to the pyridyl cation.

  • Pyridine Ring Fragmentation: The pyridine ring itself can fragment, typically by losing hydrogen cyanide (HCN), which would result in a fragment at m/z 51 from the m/z 78 pyridyl cation.

The following diagram illustrates the primary fragmentation pathways of ethyl nicotinate under electron ionization.

EI Fragmentation of Ethyl Nicotinate M Ethyl Nicotinate [M]+• m/z 151 frag1 [M-•OCH2CH3]+ m/z 106 (Nicotinoyl cation) M->frag1 - •OCH2CH3 frag2 [M-C2H4]+• m/z 123 (Nicotinic acid radical cation) M->frag2 McLafferty - C2H4 frag3 [C5H4N]+ m/z 78 frag1->frag3 - CO frag4 [C4H3]+ m/z 51 frag3->frag4 - HCN

Caption: EI-MS fragmentation of ethyl nicotinate.

Influence of Substituents in EI-MS

The fragmentation patterns of substituted nicotinates are significantly influenced by the nature and position of the substituents on the pyridine ring.

  • Electron-Withdrawing Groups (e.g., Halogens): Halogenated nicotinates will exhibit characteristic isotopic patterns in their mass spectra. For instance, a compound with one chlorine atom will show an M+2 peak with about one-third the intensity of the molecular ion peak, while a bromine-containing compound will have an M+2 peak of nearly equal intensity.[4][5] The fragmentation will also be directed by the halogen, often involving the loss of the halogen radical.

  • Electron-Donating Groups (e.g., Alkyl, Alkoxy): Alkyl groups on the pyridine ring can influence fragmentation by stabilizing adjacent positive charges. For example, in methyl 6-methylnicotinate, the presence of the methyl group can promote cleavage of the ring. Alkoxy substituents can lead to complex rearrangements.

The following table summarizes the expected characteristic ions for some substituted nicotinates under EI-MS.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Losses
Methyl Nicotinate 137106 ([M-•OCH₃]⁺), 78 ([M-•OCH₃, -CO]⁺)
Ethyl Nicotinate 151123 ([M-C₂H₄]⁺˙), 106 ([M-•OC₂H₅]⁺), 78 ([M-•OC₂H₅, -CO]⁺)
Methyl 6-Chloronicotinate 171/173140/142 ([M-•OCH₃]⁺), 112/114 ([M-•OCH₃, -CO]⁺), 77 ([M-•OCH₃, -CO, -Cl]⁺)

Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation for Targeted Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using ESI is the preferred method for analyzing less volatile or thermally labile substituted nicotinates, and for quantifying them in complex matrices. In positive ion mode, nicotinates are readily protonated at the pyridine nitrogen to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion provides structural information.

Key Fragmentation Pathways in ESI-MS/MS

The fragmentation of protonated substituted nicotinates in ESI-MS/MS often involves the ester group and the pyridine ring.

  • Loss of the Alkene from the Ester: For ethyl and larger alkyl esters, a common fragmentation is the neutral loss of the corresponding alkene, resulting in the protonated nicotinic acid. For protonated ethyl nicotinate ([M+H]⁺ at m/z 152), this would lead to a product ion at m/z 124.

  • Loss of the Alcohol from the Ester: Another possibility is the loss of a neutral alcohol molecule. For protonated ethyl nicotinate, the loss of ethanol would result in the nicotinoyl cation at m/z 106.

  • Cleavage of the Ester and Ring Fragmentation: Subsequent fragmentation of the primary product ions can occur. For example, the ion at m/z 124 (protonated nicotinic acid) can lose water to form an ion at m/z 106, which can then lose carbon monoxide to produce the pyridinium ion at m/z 80.[6][7]

The proposed fragmentation pathway for protonated ethyl nicotinate is depicted below.

ESI-MS/MS Fragmentation of Protonated Ethyl Nicotinate M Protonated Ethyl Nicotinate [M+H]+ m/z 152 frag1 [M+H - C2H4]+ m/z 124 M->frag1 - C2H4 frag2 [M+H - C2H5OH]+ m/z 106 M->frag2 - C2H5OH frag3 [C5H4NCO]+ m/z 106 frag1->frag3 - H2O frag4 [C5H5NH]+ m/z 80 frag3->frag4 - CO

Caption: ESI-MS/MS fragmentation of ethyl nicotinate.

Substituent Effects in ESI-MS/MS

The fragmentation pathways under ESI-MS/MS are also highly dependent on the substituents.

  • Basic and Acidic Groups: Substituents that can be readily protonated or deprotonated will influence the fragmentation. For example, an amino group on the pyridine ring will likely be the primary site of protonation, altering the subsequent fragmentation cascade.

  • Labile Groups: Substituents that are easily lost as neutral molecules will often dominate the MS/MS spectrum.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible mass spectra, standardized experimental protocols are essential.

Protocol 1: GC-MS Analysis of Volatile Substituted Nicotinates

This protocol is suitable for volatile and thermally stable nicotinates like methyl and ethyl nicotinate.

  • Sample Preparation:

    • Prepare a stock solution of the substituted nicotinate in a suitable volatile solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.

    • Perform serial dilutions to a final concentration range of 1-10 µg/mL.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Protocol 2: LC-MS/MS Analysis of Substituted Nicotinates

This protocol is ideal for a broader range of substituted nicotinates, including those that are less volatile or thermally sensitive.

  • Sample Preparation: [8]

    • Prepare a stock solution of the substituted nicotinate in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.

  • LC-MS/MS Parameters:

    • LC System: Agilent 1290 Infinity II LC or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Gas Temperature: 300 °C.

    • Gas Flow: 5 L/min.

    • Nebulizer: 45 psi.

    • Sheath Gas Temperature: 250 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • MS/MS Analysis: Perform a product ion scan of the [M+H]⁺ ion of the target compound. Optimize collision energy for maximum fragmentation.

The following diagram outlines the general workflow for the analysis of substituted nicotinates by mass spectrometry.

General MS Workflow for Substituted Nicotinates cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Ionization cluster_3 Mass Analysis prep Dissolve and Dilute Sample gc Gas Chromatography (GC) prep->gc Volatile Analytes lc Liquid Chromatography (LC) prep->lc Non-Volatile/Labile Analytes ei Electron Ionization (EI) gc->ei esi Electrospray Ionization (ESI) lc->esi ms Mass Analyzer (e.g., Quadrupole, TOF) ei->ms msms Tandem MS (MS/MS) esi->msms data Data Analysis and Structural Elucidation ms->data msms->data

Caption: General workflow for MS analysis.

Conclusion

The mass spectrometric fragmentation of substituted nicotinates is a predictable yet nuanced process that is heavily dependent on the chosen ionization technique and the electronic properties of the substituents. EI-MS provides rich structural detail through extensive fragmentation, making it ideal for unambiguous identification. In contrast, ESI-MS/MS offers a more controlled approach, allowing for the determination of molecular weight and targeted structural analysis. A thorough understanding of the fundamental fragmentation mechanisms, such as alpha-cleavage, McLafferty rearrangements, and neutral losses, is crucial for the accurate interpretation of the resulting mass spectra. By carefully selecting the analytical method and considering the influence of substituents, researchers can confidently elucidate the structures of novel nicotinate derivatives and quantify them in various matrices, thereby advancing research and development in the pharmaceutical and chemical sciences.

References

  • Smyth, T. J., Ramachandran, V. N., McGuigan, A., Hopps, J., & Smyth, W. F. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 557–566. [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of arecoline (7) and Ethyl nicotinate (8).[Link]

  • Przybył, A. K., & Nowakowska, Z. (2011). Electron impact mass spectral study of halogenated N-acetyl- and N-propionylcytisines. Rapid Communications in Mass Spectrometry, 25(9), 1193–1197. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. NIST Chemistry WebBook. [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl nicotinate (FDB001016).[Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. NIST Chemistry WebBook. [Link]

  • mzCloud. (2018, February 6). Ethyl nicotinate.[Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.[Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.[Link]

  • ResearchGate. (n.d.). LC-MS–MS Simultaneous Determination of Niacin, Niacinamide and Nicotinuric Acid in Human Plasma LC-MS–MS and Its Application to a Human Pharmacokinetic Study.[Link]

  • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.[Link]

  • Hajšlová, J., Čajka, T., & Kocourek, V. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 643(1-2), 63–70. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.[Link]

  • Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.[Link]

  • Mandelbaum, A., & Vered, Y. (2002). Substituent effect and multisite protonation in the fragmentation of alkyl benzoates. Journal of Mass Spectrometry, 37(3), 336–342. [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.[Link]

  • Wang, D., Meng, Q., Li, J., & Liu, W. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 904, 88–94. [Link]

  • Vessecchi, R., & Galembeck, S. E. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 229–248. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.[Link]

  • Phenomenex. (2020, December 11). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151).[Link]

  • Wang, Y., Zhang, Y., & Zhang, C. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6565. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid.[Link]

  • Szafarz, M., Wasik, A., & Głowacki, R. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 895–902. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.[Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.[Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.[Link]

  • Simon Fraser University. (2021). Radicals and Mass Spectrometry (MS) Spring 2021.[Link]

  • Perygin, D. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.[Link]

Sources

HPLC Purity Analysis of Ethyl 2-(chloromethyl)-5-methylnicotinate: A Stability-Indicating Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for Purity Analysis of Ethyl 2-(chloromethyl)-5-methylnicotinate Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 894074-85-2) is a critical intermediate in the synthesis of imidazolinone herbicides (e.g., Imazamox) and various pharmaceutical scaffolds. Its structural integrity hinges on the reactivity of the chloromethyl group, which is prone to rapid hydrolysis into Ethyl 2-(hydroxymethyl)-5-methylnicotinate in the presence of moisture, and solvolysis in protic solvents.

Standard generic HPLC methods (e.g., unbuffered water/methanol gradients) often fail to accurately quantitate this compound because they induce degradation during the analysis, leading to artificially low purity results and "ghost" impurity peaks.

This guide compares a Generic C18 Method against an Optimized Aprotic-Diluent Method . We demonstrate that controlling sample solvent environment and mobile phase pH is the single most critical factor in achieving reliable purity data.

Part 1: Compound Profile & Critical Quality Attributes (CQAs)

To design a robust method, we must first understand the analyte's specific vulnerabilities.

AttributeDescriptionAnalytical Implication
Chemical Structure Pyridine ring with an ethyl ester and a chloromethyl group.Basic nitrogen causes peak tailing on acidic silanols; Chloromethyl is an alkylating agent.
Key Impurity A Ethyl 2-(hydroxymethyl)-5-methylnicotinate Formed via hydrolysis of the -CH₂Cl group. More polar; elutes earlier.
Key Impurity B Ethyl 2,5-dimethylnicotinate Starting material (unreacted). Less polar than Impurity A, similar to analyte.
Stability High Reactivity CRITICAL: The analyte degrades in water/methanol mixtures within hours. Sample diluent must be anhydrous.
Part 2: Method Comparison Study

We evaluated two methodologies. The "Generic" approach represents a standard starting point for many labs, while the "Optimized" approach addresses the specific chemistry of the chloromethyl pyridine scaffold.

Method A: The Generic Approach (The "Control")
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% TFA in Water / Methanol

  • Diluent: 50:50 Water:Methanol

  • Outcome:

    • Peak Shape: Broad, tailing peaks due to pyridine interaction with silanols at low pH.

    • Accuracy: FAILED . The analyte degrades by ~2-5% during sample preparation and the run itself, converting to the hydroxymethyl impurity.

    • Verdict: Unsuitable for release testing.

Method B: The Optimized Stability-Indicating Method (Recommended)
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped column)

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Acetonitrile[1][2]

  • Diluent: 100% Acetonitrile (Anhydrous)

  • Outcome:

    • Peak Shape: Sharp, symmetrical peaks (Tailing Factor < 1.2).

    • Accuracy: High recovery (99.8%). The neutral pH and anhydrous diluent prevent on-column hydrolysis.

    • Selectivity: Excellent resolution between the Chloromethyl analyte (RRT 1.0) and Hydroxymethyl impurity (RRT ~0.65).

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the system suitability (SST) fails, the specific failure mode (tailing vs. drift) points directly to the root cause (pH drift vs. column aging).

1. Chromatographic Conditions
ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna)High surface area, end-capped to reduce silanol activity with pyridine nitrogen.
Mobile Phase A 10 mM Ammonium Acetate, pH 5.5Buffers the pyridine (pKa ~4-5) to a consistent ionization state; less acidic than TFA to prevent hydrolysis.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent; prevents solvolysis compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure balance.
Gradient 0-2 min: 20% B (Isocratic)2-15 min: 20% → 80% B15-20 min: 80% B (Wash)20-25 min: 20% B (Re-equilibration)Gradient ensures elution of non-polar dimers or over-chlorinated side products.
Detection UV at 260 nmMax absorbance for the nicotinic acid scaffold.
Column Temp 25°CAmbient temperature minimizes thermal degradation rate.
Injection Vol 5-10 µLLower volume prevents solvent effects from 100% ACN diluent.
2. Sample Preparation Workflow (Critical)

The primary source of error for this compound is sample preparation . The following workflow minimizes moisture exposure.

SamplePrep cluster_warning CRITICAL CONTROL POINT Start Weigh 25mg Sample Solvent Add 25mL Acetonitrile (HPLC Grade, Low Water) Start->Solvent Dry Environment Sonicate Sonicate 5 min (Limit Heat Generation) Solvent->Sonicate Filter Filter (0.2 µm PTFE) Discard first 2 mL Sonicate->Filter Vial Transfer to Amber Vial Inject Immediately Filter->Vial

Figure 1: Sample Preparation Workflow designed to minimize hydrolysis. Note the use of 100% Acetonitrile and PTFE filters (hydrophobic) to avoid introducing moisture.

Part 4: Validation & Performance Data

The following data summarizes the performance of the Optimized Method (Method B) during validation.

ParameterResultAcceptance Criteria
Specificity Resolution (Rs) > 3.5 between Impurity A and AnalyteRs > 2.0
Linearity (R²) > 0.9995 (Range: 50–150% target conc.)> 0.999
Precision (Repeatability) %RSD = 0.4% (n=6 injections)≤ 1.0%
Solution Stability Stable for 24 hours in 100% ACN Change < 1.0%
LOD / LOQ 0.05% / 0.15%Sufficient for trace impurity analysis
Relative Retention Times (RRT)
  • Impurity A (Hydroxymethyl): 0.65

  • Impurity B (Starting Material): 0.85

  • Analyte (Chloromethyl): 1.00

  • Impurity C (Dichloromethyl): 1.25

Part 5: Troubleshooting & Robustness

When transferring this method, analysts often encounter specific issues. Use this decision tree to diagnose failures.

Troubleshooting Issue Problem Observed Tailing Peak Tailing > 1.5 Issue->Tailing Ghost Ghost Peak @ RRT 0.65 (Growth over time) Issue->Ghost Drift RT Drift Issue->Drift Sol1 Check Mobile Phase pH (Must be 5.5 ± 0.1) Tailing->Sol1 Silanol Interaction Sol2 Check Diluent Water Content Switch to Fresh ACN Ghost->Sol2 Hydrolysis occurring Sol3 Equilibrate Column longer (Buffer interaction) Drift->Sol3

Figure 2: Troubleshooting logic for common HPLC anomalies associated with pyridine derivatives.

Key Insight - The "Ghost" Peak: If you observe a peak at RRT 0.65 that grows with each injection, your sample is degrading in the vial. Action: Verify the water content of your Acetonitrile diluent and ensure the autosampler temperature is controlled (preferably 10-15°C).

References
  • LCGC International. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 2-methylnicotinate HPLC Method. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from [Link]

Sources

Comparative Guide: Chloromethyl vs. Bromomethyl Nicotinates in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of Chloromethyl vs. Bromomethyl Nicotinates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, Chloromethyl Nicotinate (CMN) and Bromomethyl Nicotinate (BMN) serve two distinct but critical roles: as soft alkylating reagents for prodrug synthesis (forming N- or O-nicotinoyloxymethyl derivatives) and as scaffold intermediates (e.g., methyl 2-(chloromethyl)nicotinate) for constructing heterocycles.

This guide focuses primarily on their application as prodrug reagents (


), where the choice between the chloro- and bromo-analog determines the kinetics of coupling, the stability of the intermediate, and the yield of the final prodrug.

Key Takeaway:

  • Chloromethyl Nicotinate: Offers superior thermal and hydrolytic stability, making it the preferred reagent for scale-up and storage. However, it requires harsher reaction conditions (higher heat, stronger bases) or catalytic activation (e.g., NaI) to react with sterically hindered nucleophiles.

  • Bromomethyl Nicotinate: Exhibits 50–100x faster reaction kinetics due to the superior leaving group ability of bromide. It is the reagent of choice for sensitive, sterically hindered, or weak nucleophiles but suffers from rapid hydrolysis and light sensitivity.

Mechanistic Foundation

The reactivity difference between CMN and BMN is governed by the leaving group ability (


) and the electronic influence of the pyridine ring.
Leaving Group Physics

The rate-determining step in the alkylation of a drug molecule (Nucleophile,


) by these reagents is typically a concerted 

displacement.


  • Bond Strength: The

    
     bond (~339 kJ/mol) is significantly stronger than the 
    
    
    
    bond (~285 kJ/mol), resulting in a higher activation energy for CMN.
  • Solvation: Bromide is a larger, softer ion, making it a better leaving group in the polar aprotic solvents (DMF, DMSO) typically used for these couplings.

The "Nicotinate Effect"

Unlike simple aliphatic reagents (e.g., chloromethyl pivalate), the pyridine ring exerts a strong electron-withdrawing effect (inductive and resonance) on the ester carbonyl. This destabilizes the transition state for carbocation formation (


), forcing the reaction to proceed almost exclusively via 

. Consequently, steric hindrance in the drug molecule (the nucleophile) dramatically impacts the reaction rate, making the "switch" to the more reactive BMN often necessary.
Reaction Pathway Diagram

ReactionMechanism cluster_0 Reactivity Control Reagent Halomethyl Nicotinate (Py-COO-CH2-X) TS Transition State [Nu...CH2...X]‡ Reagent->TS Activation (k1) Drug Drug Nucleophile (R-COOH / R-NH2) Drug->TS Prodrug Nicotinoyloxymethyl Prodrug (Py-COO-CH2-Nu) TS->Prodrug Fast

Figure 1: S_N2 Reaction Pathway. The energy barrier to reach the Transition State is significantly lower for X=Br than X=Cl.

Comparative Performance Data

The following data aggregates kinetic trends observed in the alkylation of tertiary amines and carboxylates (e.g., synthesis of quaternary ammonium salts or ester prodrugs).

Table 1: Reactivity & Stability Profile
FeatureChloromethyl Nicotinate (CMN)Bromomethyl Nicotinate (BMN)
Relative Reactivity (

)
1.0 (Baseline)~50–100x
Half-Life (

) in

(pH 7)
> 24 Hours< 1 Hour (Rapid Hydrolysis)
Optimal Reaction Temp. 50°C – 80°C0°C – 25°C
Finkelstein Compatible? Yes (Can be converted to BMN in situ)N/A
Storage Stability High (Months at 4°C)Low (Weeks at -20°C; Light Sensitive)
Primary Use Case Robust, scalable manufacturingR&D, sensitive substrates, hindered drugs
Stability Trade-off

While BMN is a potent electrophile, its instability poses a challenge. In the presence of trace moisture, BMN hydrolyzes rapidly to form formaldehyde and nicotinic acid.

  • Protocol Tip: BMN should always be freshly prepared or generated in situ from CMN using Sodium Iodide (Finkelstein condition) to avoid isolation losses.

Experimental Protocols

Protocol A: Synthesis of Chloromethyl Nicotinate (Prodrug Reagent)

This protocol utilizes chloromethyl chlorosulfate to generate the reagent under mild conditions.

Reagents:

  • Nicotinic Acid (1.0 equiv)[1]

  • Chloromethyl chlorosulfate (1.2 equiv)

  • 
     (4.0 equiv)
    
  • Tetrabutylammonium hydrogensulfate (0.1 equiv, Phase Transfer Catalyst)

  • Dichloromethane (DCM) / Water (1:1 biphasic system)

Procedure:

  • Setup: In a round-bottom flask, suspend Nicotinic Acid and

    
     in the DCM/Water mixture. Add the phase transfer catalyst.[2]
    
  • Addition: Cool to 0°C. Add Chloromethyl chlorosulfate dropwise over 15 minutes.

  • Reaction: Vigorously stir the biphasic mixture at Room Temperature (RT) for 3–4 hours. Monitor by TLC (checking for disappearance of acid).

  • Workup: Separate the organic layer. Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically sufficiently pure (>95%). If necessary, purify via rapid silica flash chromatography (Hexane/EtOAc).

Protocol B: In Situ Activation (The "Finkelstein Switch")

Instead of isolating the unstable Bromomethyl Nicotinate, generate the reactive iodide/bromide species in situ.

Context: Use this when CMN fails to react with your drug molecule.

Procedure:

  • Dissolve the Drug (1.0 equiv) and CMN (1.2 equiv) in anhydrous Acetone or DMF.

  • Add Sodium Iodide (NaI) (0.5 – 1.0 equiv).

  • Stir at 40°C. The NaI converts the -Cl to -I (transiently) or -Br (if NaBr is used), accelerating the reaction rate by orders of magnitude without requiring the isolation of the unstable intermediate.

Decision Logic for Reagent Selection

Use the following logic flow to determine the appropriate reagent for your specific drug candidate.

DecisionMatrix Start Select Reagent for Prodrug Synthesis Sterics Is the Drug Nucleophile Sterically Hindered? Start->Sterics Stability Is the Drug Thermally Stable? Sterics->Stability No UseBMN USE BROMOMETHYL NICOTINATE (Low Temp Protocol) Sterics->UseBMN Yes (Tertiary amine/hindered acid) Scale Reaction Scale? Stability->Scale Yes (>50°C OK) Stability->UseBMN No (Heat Sensitive) UseCMN USE CHLOROMETHYL NICOTINATE (Standard Protocol) Scale->UseCMN Large Scale (>10g) UseFinkel USE CMN + NaI (Finkelstein In-Situ) Scale->UseFinkel Small/Medium Scale

Figure 2: Decision Matrix for Reagent Selection.

Safety & Handling (HSE)

Warning: Both chloromethyl and bromomethyl nicotinates are alkylating agents and potential carcinogens . They are likely vesicants (blistering agents) similar to mustard gas analogs.

  • Containment: All weighing and reactions must be performed inside a certified chemical fume hood.

  • Decontamination: Quench spills or excess reagent with a solution of dilute ammonia or 10% NaOH to hydrolyze the ester and displace the halide.

  • PPE: Double nitrile gloves are recommended. The lipophilic nature of these esters allows them to penetrate skin rapidly.

References

  • Synthesis of Chloromethyl Nicotinate via Chlorosulfate

    • Patent: Nguyen, M. Q. (2016).[3] Prodrugs of monomethyl fumarate. US Patent 9,409,872.[3]

  • Kinetics of Halomethyl Ester Hydrolysis: Source: Bundgaard, H., & Johansen, M. (1980). Pro-drugs as drug delivery systems. IV. N-Mannich bases as delivery forms for amides. Journal of Pharmaceutical Sciences. Context: Establishes the general instability of bromomethyl esters vs chloromethyl esters in aqueous media.
  • Finkelstein Reaction in Prodrug Synthesis

    • Source: Gomes, P., et al. (2003). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane.
  • General Reactivity of Halomethyl Pyridines

    • Source: Bodor, N. S. (1989).[4] Redox carrier systems for brain delivery. US Patent 4,826,856. (Describes the use of chloromethyl nicotinate in brain-targeted prodrugs).

Sources

Comparative Guide: Alternative Reagents for the Synthesis of 2-(aminomethyl)-5-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Alkyl 2-(aminomethyl)-5-methylnicotinate (typically Methyl or Ethyl ester).[1] The Challenge: The synthesis hinges on the chemoselective reduction of a nitrile group (


) to a primary amine (

) at the 2-position of a pyridine ring.[1] The critical difficulty is preventing the simultaneous reduction or hydrolysis of the ester group at the 3-position and avoiding the hydrogenation of the pyridine ring itself.

While Raney Nickel (Ra-Ni) hydrogenation is the industrial standard, it poses significant safety risks (pyrophoric) and equipment demands (high-pressure autoclaves).[1] This guide analyzes superior bench-top alternatives, specifically highlighting the Cobalt(II) Chloride – Sodium Borohydride (


)  system as a high-fidelity, chemoselective alternative.

Part 1: Strategic Analysis of Synthetic Routes

The Precursor

The synthesis almost invariably proceeds through the 2-cyano intermediate (e.g., Ethyl 2-cyano-5-methylnicotinate).[1] This intermediate is typically accessed via nucleophilic aromatic substitution (


) of a 2-chloro precursor with cyanide sources (CuCN or KCN).[1]
The Chemoselectivity Trilemma

When reducing the 2-cyano group, three competing pathways exist:

  • Desired Pathway: Reduction of

    
     to 
    
    
    
    .
  • Side Reaction A (Over-reduction): Reduction of the pyridine ring to a piperidine.

  • Side Reaction B (Ester Attack): Reduction of the ester to an alcohol or hydrolysis to an acid/amide.

Comparative Reagent Matrix
FeatureMethod A: High-Pressure Hydrogenation Method B: Cobalt Boride System (Recommended) Method C: Transfer Hydrogenation
Primary Reagent

gas + Raney Nickel

+

Ammonium Formate + Pd/C
Mechanism Heterogeneous CatalysisIn-situ Metal Boride CoordinationHydrogen Transfer
Pressure High (50–100 psi)Atmospheric (Open flask)Atmospheric
Chemo-selectivity Moderate (Risk of ring reduction)Excellent (Nitrile specific)Good
Ester Stability HighVery High Moderate (Ammonia can cause amidation)
Scalability IndustrialLab to Pilot PlantLab Scale
Safety Profile Low (Pyrophoric/Explosion risk)Moderate (H2 evolution, toxic Co)High

Part 2: Detailed Technical Analysis of Alternatives

The "Magic" Alternative: Cobalt(II) Chloride / Sodium Borohydride

This method generates "Cobalt Boride" (


) in situ. It is the superior alternative for researchers lacking high-pressure infrastructure.[1]
  • Mechanism: The cobalt cation coordinates to the nitrile nitrogen, increasing the electrophilicity of the cyano carbon. The borohydride then delivers hydride specifically to this activated position. The ester, being a harder electrophile and uncoordinated, remains untouched.

  • Advantages:

    • Operates at

      
       to Room Temperature.[1]
      
    • Strictly chemoselective for nitriles over esters.[1]

    • Avoids the use of pyrophoric Raney Nickel.

  • Critical Constraint: The reaction produces

    
     gas vigorously; adequate venting is required.
    
The Transfer Hydrogenation Alternative: Pd/C + Ammonium Formate

For labs avoiding metal salts like Cobalt, this organic-reductant approach is viable.

  • Mechanism: Ammonium formate decomposes to release

    
     and 
    
    
    
    on the catalyst surface.
  • Risk: The presence of ammonia (

    
    ) can attack the ester, converting the target nicotinate into a nicotinamide (side product). This makes it less robust than the Cobalt method for this specific substrate.
    

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Chemoselective Reduction using

Best for: High purity, ester preservation, standard lab equipment.

Reagents:

  • Ethyl 2-cyano-5-methylnicotinate (1.0 equiv)[1]

  • Cobalt(II) chloride hexahydrate (

    
    ) (1.5 equiv)[1]
    
  • Sodium Borohydride (

    
    ) (3.0 - 4.0 equiv)[1]
    
  • Methanol (Solvent)[1][2]

  • 
    
    
    
    
    (for quenching)[1]

Step-by-Step Methodology:

  • Solvation: Dissolve Ethyl 2-cyano-5-methylnicotinate (e.g., 5 mmol) and

    
     (7.5 mmol) in Methanol (50 mL). The solution will appear deep purple/pink.
    
  • Cooling: Place the flask in an ice bath (

    
    ) with magnetic stirring.
    
  • Reduction (The Critical Step): Add

    
     powder portion-wise over 20 minutes.
    
    • Observation: The solution will turn black (formation of Cobalt Boride) and effervesce (

      
       evolution).
      
    • Control: Do not add

      
       too quickly, or the exotherm may degrade the ester.
      
  • Reaction: Remove the ice bath and stir at Room Temperature for 1–2 hours. Monitor via TLC (or LCMS).[1] The starting material spot should disappear.

  • Quench: Cool back to

    
    . Add 
    
    
    
    
    
    dropwise until the black precipitate dissolves and the pH is acidic (~pH 2). This destroys residual borohydride and breaks down the Boron-Amine complexes.[1]
  • Workup (Amine Isolation):

    • Evaporate Methanol under reduced pressure.[1][3]

    • Dilute the aqueous residue with water.

    • Wash with Ethyl Acetate (removes non-basic impurities).[1]

    • Basify the aqueous layer to pH ~9-10 using saturated

      
       or 
      
      
      
      .[1]
    • Extract the free amine into DCM or Ethyl Acetate (

      
      ).
      
    • Note: Aminomethyl pyridines are often unstable as free bases (self-condensation).[1] It is highly recommended to convert the product immediately to a Dihydrochloride salt by treating the organic layer with

      
       in Dioxane/Ether.
      

Yield Expectation: 80–90% Purity: >95% (as HCl salt)[1]

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Best for: Large scale, if autoclave available.

Reagents:

  • Precursor (1.0 equiv)[1]

  • Raney Nickel (Slurry in water/ethanol, ~20 wt% loading)

  • Ethanol (Solvent)[1][4]

  • Ammonia (optional, suppresses secondary amine formation)

Methodology:

  • Load the precursor into an autoclave vessel dissolved in Ethanol.

  • Add Raney Nickel (Caution: Keep wet, pyrophoric).

  • Purge vessel with

    
     (
    
    
    
    ), then
    
    
    (
    
    
    ).
  • Pressurize to 60 psi (4 bar). Stir at RT for 4–6 hours.[1]

  • Filtration: Filter through Celite carefully (keep catalyst wet).

  • Concentrate filtrate to obtain crude amine.[1][5]

Part 4: Visualizing the Workflow

Reaction Scheme & Selectivity Pathway

ReactionPathway Precursor Ethyl 2-cyano-5-methylnicotinate (Nitrile + Ester) RaNi H2 / Raney Ni (High Pressure) Precursor->RaNi CoB NaBH4 + CoCl2 (Cobalt Boride) Precursor->CoB Target Ethyl 2-(aminomethyl)-5-methylnicotinate (Target Product) SideProd1 Piperidine Derivative (Over-reduction) SideProd2 Alcohol/Amide (Ester Attack) RaNi->Target Major RaNi->SideProd1 Risk CoB->Target High Selectivity CoB->SideProd2 Negligible

Caption: Reaction pathway comparing the selectivity of Cobalt Boride (Blue path) versus standard Hydrogenation (Yellow path).

Decision Matrix for Reagent Selection

DecisionTree Start Select Reduction Method Scale Scale of Reaction? Start->Scale Large >100g (Industrial) Scale->Large Small <10g (Research) Scale->Small RaNi Use Raney Nickel / H2 (Cost effective, scalable) Large->RaNi Autoclave Autoclave Available? Small->Autoclave YesAuto Yes Autoclave->YesAuto NoAuto No Autoclave->NoAuto YesAuto->RaNi CoCl2 Use CoCl2 + NaBH4 (Selective, Safe, Easy) NoAuto->CoCl2 Preferred PdC Use Pd/C + Formate (If Co toxic concerns exist) NoAuto->PdC Alternative

Caption: Decision matrix guiding the user to the Cobalt Boride method for standard laboratory scales.

References

  • Satoh, T., et al. (1969). "The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride."[6][7] Tetrahedron Letters, 10(49), 4555-4558. [1]

  • Heinzman, S. W., & Ganem, B. (1982). "Mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society, 104(25), 6801-6802. [1]

  • Osby, J. O., et al. (1993). "Reduction of Nitriles to Primary Amines with Cobalt Boride." Tetrahedron Letters, 34, 1-4.
  • BenchChem Technical Guide. (2025). "An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate."

  • Caddick, S., et al. (2001). "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel."[1][8] Tetrahedron Letters, 42, 1-4. [1]

Sources

Comparative Profiling of Novel Nicotinic Ester Derivatives: Bioactivity, Potency, and Safety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Nicotinic Esters

Nicotinic acid (Niacin/Vitamin B3) is a privileged scaffold in medicinal chemistry, but its therapeutic application is often limited by rapid metabolism and poor lipophilicity (LogP ~ 0.36), which restricts passive diffusion across bacterial or eukaryotic membranes.

Novel Nicotinic Ester Derivatives are designed as lipophilic prodrugs or bioisosteres. By masking the carboxylic acid, these derivatives enhance cellular uptake. Once intracellular, they are hydrolyzed by esterases to release the active pharmacophore or act directly via novel mechanisms (e.g., hydrazone linkers).

This guide objectively compares the biological performance of these novel derivatives against industry standards: Ciprofloxacin (Antimicrobial), Ascorbic Acid (Antioxidant), and Doxorubicin/Vero Cells (Cytotoxicity/Safety).

Comparative Analysis: Performance vs. Standards

A. Antimicrobial Potency (MIC Profiling)

Standard Comparator: Ciprofloxacin (Fluoroquinolone)

Novel nicotinic derivatives, particularly acylhydrazones and 1,3,4-oxadiazoles , have shown significant promise against Gram-positive pathogens, including MRSA.[1][2] While they rarely exceed the potency of Ciprofloxacin against Gram-negatives, they often exhibit superior safety profiles and novel mechanisms that bypass gyrase-based resistance.

Table 1: Comparative MIC Ranges (µg/mL)

Compound ClassTarget StrainMIC Range (µg/mL)Potency vs. CiprofloxacinKey Structural Driver
Ciprofloxacin (Standard) S. aureus (ATCC 25923)0.12 – 0.5 Baseline (100%) Fluoroquinolone core
Nicotinic Acylhydrazones S. aureus / S. epidermidis1.95 – 7.81Moderate (10-25%)Hydrazide linker H-bonding
Oxadiazole Derivatives S. aureus (MRSA)7.81 – 15.62Moderate (5-10%)5-nitrofuran substitution
Simple Alkyl Esters E. coli> 64.0Low (<1%)Lipophilicity only (no pharmacophore)

Analytic Insight: While simple esters fail to compete with Ciprofloxacin, derivatives incorporating a 5-nitrofuran or hydrazone moiety achieve MICs < 10 µg/mL. These functional groups likely facilitate dual mechanisms: membrane permeation (ester/amide) and DNA interaction (hydrazone).

B. Antioxidant Capacity (DPPH Scavenging)

Standard Comparator: Ascorbic Acid (Vitamin C)[3]

Nicotinic esters are not inherently strong antioxidants unless functionalized with electron-donating groups (e.g., hydroxyls, phenolics). The screening objective is to identify derivatives that combine Niacin's metabolic benefits with ROS scavenging.

Table 2: Radical Scavenging Efficiency (DPPH Assay)

CompoundIC50 (µg/mL)Kinetic ProfileMechanism
Ascorbic Acid (Standard) 37.3 – 40.0 Fast (< 5 min)Hydrogen Atom Transfer (HAT)
Trolox (Standard) 40.0 – 45.0FastHAT
Hydroxylated Nicotinates 42.0 – 60.0ModeratePhenolic H-donation
Unsubstituted Nicotinic Esters > 200.0NegligibleNone (Lacks labile H)
C. Cytotoxicity & Selectivity (MTT Assay)

Standard Comparator: Doxorubicin (Positive Control) / Vero Cells (Normal Control)

The critical advantage of nicotinic esters is their Selectivity Index (SI) . Unlike chemotherapeutics (Doxorubicin), optimized esters should show low toxicity to normal fibroblasts or epithelial cells.

  • Safety Threshold: IC50 > 100 µg/mL on Vero/HDF cells is considered non-cytotoxic.

  • Target: IC50 < 20 µg/mL on Cancer lines (e.g., HepG2, MCF-7).

Visualizing the Mechanism of Action

To understand why these derivatives work, we must visualize the "Trojan Horse" entry mechanism facilitated by esterification.

MechanismOfAction cluster_cell Intracellular Environment Extracellular Extracellular Space Membrane Lipid Bilayer (Barrier) Intracellular Cytoplasm Membrane->Intracellular Entry Esterase Intracellular Esterases NicAcid Nicotinic Acid (Hydrophilic) NicAcid->Membrane Repelled NicEster Nicotinic Ester (Lipophilic Prodrug) NicEster->Membrane Passive Diffusion NicEster->Esterase Hydrolysis ActiveDrug Active Metabolite (Accumulated) Esterase->ActiveDrug Release Target Target: NAD+ Pathway / DNA ActiveDrug->Target Inhibition/Modulation

Figure 1: The "Lipophilic Prodrug" Mechanism. Esterification masks the polar carboxyl group, allowing passive diffusion. Intracellular esterases cleave the ester, trapping the active nicotinic acid or hydrazide moiety inside the cell.

Validated Experimental Protocols

Protocol A: Antimicrobial Screening (Broth Microdilution)

Standard: CLSI M07-A10

  • Preparation: Dissolve derivatives in 100% DMSO (Stock: 10 mg/mL). Dilute in Mueller-Hinton Broth (MHB) to ensure final DMSO concentration < 1% (to avoid solvent toxicity).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions of Nicotinic Ester (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Control 1: Ciprofloxacin (Positive Control).

    • Control 2: Sterility (Media only).

    • Control 3: Growth (Bacteria + 1% DMSO).

  • Incubation: 37°C for 18-24 hours.

  • Readout (The "Resazurin Hack"): Add 30 µL of 0.01% Resazurin dye. Incubate for 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

    • Result: MIC is the lowest concentration remaining blue.

Protocol B: Cytotoxicity Assessment (MTT Assay)

Critical for establishing the Selectivity Index.

  • Seeding: Seed Vero or HDF cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds at graded concentrations (e.g., 3.125 – 200 µg/mL). Include Doxorubicin as a positive toxicity control.

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours. Note: Protect from light.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    
    

Screening Workflow Diagram

This diagram outlines the decision matrix for advancing a lead compound.

ScreeningWorkflow Synthesis Synthesis of Nicotinic Esters Charac Characterization (NMR, IR, MS) Synthesis->Charac Screen1 Primary Screen: Antimicrobial (MIC) Charac->Screen1 Decision1 MIC < 10 µg/mL? Screen1->Decision1 Screen2 Secondary Screen: Cytotoxicity (MTT) Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 SI > 10? Screen2->Decision2 Screen3 Tertiary Screen: Antioxidant (DPPH) Decision2->Screen3 Yes (Safe) Decision2->Discard No (Toxic) Lead Lead Candidate Selection Screen3->Lead Profiling Complete

Figure 2: The "Fail-Fast" Screening Workflow. Compounds are filtered first by potency (MIC), then by safety (Selectivity Index), before final profiling.

References

  • Design, Synthesis, and Biological Screening of Novel Azetidinone Derivatives of Nicotinic Acid. Source: Bentham Science / ResearchGate (2021/2025) Relevance: Establishes MIC ranges (9.8-21.6 µg/mL) for nicotinic derivatives and highlights the role of electron-donating groups in antioxidant activity.[4]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Source: International Journal of Molecular Sciences (MDPI, 2022) Relevance: Compares acylhydrazones vs. oxadiazolines.[1][2] Identifies 5-nitrofuran derivatives with MICs as low as 1.95 µg/mL against S. epidermidis.[1][2]

  • Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory. Source: ACS Omega (2020) Relevance: Provides the mechanistic baseline for comparing novel derivatives against Ascorbic Acid (HAT mechanism).

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Source: CLYTE Technologies / Abcam Standards Relevance: Defines the industry-standard protocol for cytotoxicity to ensure reproducible Selectivity Index calculations.

Sources

Comparison of synthesis routes for functionalized pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Access to C3-Functionalized Pyridines: A Comparative Guide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The "C3 Challenge" in Pyridine Chemistry

The pyridine ring is the second most common heterocycle in FDA-approved pharmaceuticals (e.g., Esomeprazole, Loratadine). However, its electronic bias creates a dichotomy in functionalization:

  • C2/C4 Positions: Electron-deficient, susceptible to nucleophilic attack (SNAr) and Minisci-type radical additions.

  • C3 (Meta) Position: Electronically neutral to deactivated, resisting both nucleophilic attack and classical electrophilic substitution (which requires forcing conditions that often degrade the ring).

For the application scientist, accessing the C3 position is critical for "scaffold hopping" and optimizing metabolic stability. This guide compares three distinct strategic routes to C3-functionalized pyridines: Iridium-Catalyzed C–H Borylation , Directed Ortho-Metalation (DoM) , and Radical Functionalization via Zincke Imines .

Part 1: Mechanistic & Strategic Overview

Route A: Iridium-Catalyzed C–H Borylation (The Modern Standard)
  • Mechanism: Sterically directed C–H activation. An Ir(III)-tris-boryl active species oxidatively adds to the least sterically hindered C–H bond.

  • Strategic Advantage: It is the only method that relies on sterics rather than electronics. For 2-substituted pyridines, borylation occurs exclusively at C4 or C5 (meta to nitrogen) to avoid the catalyst poisoning effect of the pyridyl nitrogen lone pair.

  • Key Limitation: Unsubstituted pyridine inhibits the catalyst. The substrate usually requires a substituent at C2 to block N-coordination, or the use of specific ligands (e.g., dtbpy).

Route B: Directed Ortho-Metalation (DoM) & Halogen Dance (The Classical Route)
  • Mechanism: Acid-base reaction using strong lithium bases (LiTMP, LDA) directed by a Lewis-basic group (DMG).

  • Strategic Advantage: Unparalleled regiocontrol defined by the directing group. To access C3, chemists often employ the "Halogen Dance"—lithiation at C2 followed by migration of a halogen from C3 to C4, or vice versa, to thermodynamically stabilize the lithiated species.

  • Key Limitation: Requires cryogenic conditions (-78 °C) and lacks tolerance for electrophilic functional groups (ketones, esters, nitro).

Route C: Radical Functionalization via Zincke Imines (The Emerging Alternative)
  • Mechanism: Ring-opening of a pyridinium salt (Zincke salt) to an acyclic imine, followed by radical addition and ring-closing condensation.

  • Strategic Advantage: Allows for "editing" of the pyridine core under mild, photochemical conditions. It bypasses the electronic deactivation of the C3 position by operating on an acyclic intermediate.

  • Key Limitation: Atom economy is lower due to the multi-step sequence (activation → ring opening → functionalization → cyclization).

Part 2: Comparative Performance Matrix

The following data summarizes the performance of these routes based on recent literature benchmarks (e.g., Hartwig, Snieckus, Studer).

FeatureIr-Catalyzed Borylation Directed Ortho-Metalation (DoM) Zincke Imine Radical
Primary Selectivity Steric (C3/C4/C5)Electronic (Ortho to DG)Radical Stability (C3/C5)
Reaction Conditions 60–80 °C (Thermal)-78 °C (Cryogenic)25 °C (Photochemical)
Functional Group Tolerance Excellent (Esters, Nitriles, Halides)Poor (No electrophiles)Good (Tolerates air/moisture)
Scalability High (Flow chem compatible)Low (Heat transfer limits)Moderate (Photon flux limits)
Atom Economy High (Direct C-H to C-B)Low (Stoichiometric Li-base)Low (Auxiliary reagents needed)
Cost Driver Iridium Precursor / LigandLithium Reagents / CoolingZincke Salt Preparation

Part 3: Decision Logic & Workflow

The choice of route depends heavily on the starting material's substitution pattern.[1]

PyridineStrategy Start Target: C3-Functionalized Pyridine CheckC2 Is C2 Position Blocked? Start->CheckC2 CheckFG Contains Sensitive FGs? (Esters, Nitro, Ketones) CheckC2->CheckFG Yes RouteDoM Route B: DoM / Halogen Dance (Precise Ortho-Control) CheckC2->RouteDoM No (Need to install DG) RouteIr Route A: Ir-Catalyzed Borylation (High Yield, Steric Control) CheckFG->RouteIr Yes (High Tolerance) CheckFG->RouteDoM No (Robust Substrate) RouteZincke Route C: Zincke Imine (Radical / De Novo) CheckFG->RouteZincke Specific Radical Patterns

Figure 1: Decision matrix for selecting the optimal C3-functionalization strategy.

Part 4: Detailed Experimental Protocols

Protocol A: Ir-Catalyzed C–H Borylation (Standard Procedure)

Best for: Late-stage functionalization of complex pharmaceutical intermediates.

Reagents:

  • Substrate: 2-Methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Borylating Agent: B2pin2 (Bis(pinacolato)diboron) (0.55 equiv)

  • Catalyst Precursor: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Solvent: THF or MTBE (anhydrous)

Step-by-Step Workflow:

  • Glovebox Assembly: In a N2-filled glovebox, charge a 20 mL scintillation vial with [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).

  • Pre-catalyst Formation: Add 1 mL of THF. The solution should turn dark brown/red immediately. Add B2pin2 (140 mg, 0.55 mmol) and stir for 5 mins.

  • Substrate Addition: Add the pyridine substrate (1.0 mmol) dissolved in 2 mL THF.

  • Heating: Seal the vial with a Teflon-lined cap. Remove from glovebox and heat at 80 °C in an aluminum heating block for 4–16 hours.

  • Validation (TLC/GC): Monitor disappearance of starting material. Pyridyl boronates can be unstable on silica; minimizing exposure is key.

  • Workup: Cool to RT. Concentrate in vacuo.

    • Note: The resulting pinacol boronate is often used directly in Suzuki couplings (one-pot) to avoid protodeboronation during purification.

Critical Control Point: If the pyridine lacks a C2-substituent, the N-lone pair will coordinate to Ir, killing reactivity.[2] In such cases, use HBPin instead of B2pin2 or switch to a bulky Lewis acid additive.

Protocol B: Photochemical C3-Thiolation via Zincke Imine

Best for: Installing sulfur/selenium motifs at C3 without metal catalysts.

Reagents:

  • Zincke Salt: N-(2,4-dinitrophenyl)pyridinium chloride.

  • Amine: Diethylamine (secondary amine).

  • Thiol Source: TolSH (p-toluenethiol).

  • Photocatalyst: Eosin Y (1 mol%).

Step-by-Step Workflow:

  • Imine Formation: React the Zincke salt with diethylamine in EtOH at RT for 1 hr. The ring opens to form the acyclic N-DNP Zincke imine (red solid). Isolate by filtration.

  • Radical Reaction: In a quartz tube, dissolve the Zincke imine (0.5 mmol), TolSH (1.5 equiv), and Eosin Y (1 mol%) in MeCN.

  • Irradiation: Irradiate with Blue LEDs (450 nm) under air (open vessel) for 12 hours.

    • Mechanism:[3][4][5] The excited photocatalyst oxidizes the thiol to a thiyl radical, which adds to the acyclic imine.

  • Cyclization: The intermediate spontaneously cyclizes and eliminates the DNP-amine byproduct to regenerate the aromatic pyridine core.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Part 5: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Route A , highlighting the critical "Steric Selection" step that differentiates it from electronic methods.

IrCatalysis PreCat [Ir(OMe)(cod)]2 + dtbpy Active Active Species [Ir(dtbpy)(Bpin)3] PreCat->Active + B2pin2 Coord Steric Approach (Substrate Coordination) Active->Coord OA C-H Oxidative Addition (Rate Limiting) Coord->OA Steric Selection (Meta-Selective) RE Reductive Elimination (Product Release) OA->RE RE->Active Regenerate Catalyst

Figure 2: Catalytic cycle of Ir-catalyzed C-H borylation showing the steric selection filter.

References

  • Iridium-Catalyzed C-H Borylation of Pyridines Sadler, S. A., et al. Org.[2][4] Biomol. Chem., 2014, 12, 7318-7327.

  • Iridium-Catalyzed C-H Activation versus Directed Ortho Metalation Hurst, T. E., et al. Chem. Eur. J., 2010, 16, 8155–8161.

  • C3 Selective Chalcogenation of Pyridine Using Zincke Imine Intermediates Zhang, Y., et al. Nat. Commun., 2024.

  • Pyridine Ring Synthesis and Functionalization Guides ACS GCI Pharmaceutical Roundtable.

Sources

Characterization of Impurities in Ethyl 2-(chloromethyl)-5-methylnicotinate Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of impurity characterization in the synthesis of Ethyl 2-(chloromethyl)-5-methylnicotinate (CAS 894074-85-2). It compares synthetic routes to highlight impurity origins and evaluates analytical strategies for their detection.[1]

Executive Summary

This compound is a critical intermediate in the synthesis of imidazolinone herbicides (e.g., Imazapyr, Imazamox). Its purity directly dictates the yield and efficacy of the subsequent condensation steps.

This guide compares two primary dimensions of process development:

  • Synthetic Origins: Comparing the impurity profiles of Trichloroisocyanuric Acid (TCCA) vs. N-Chlorosuccinimide (NCS) chlorination routes.

  • Analytical Performance: Comparing Standard HPLC-UV vs. UPLC-MS/MS for the detection of trace regio-isomers and over-chlorinated byproducts.

Synthetic Context & Impurity Origins

The synthesis typically proceeds via the radical chlorination of Ethyl 2,5-dimethylnicotinate . The choice of chlorinating agent significantly alters the impurity landscape.

Comparative Analysis of Synthetic Routes
FeatureRoute A: TCCA (Trichloroisocyanuric Acid) Route B: NCS (N-Chlorosuccinimide)
Mechanism Radical chlorination (Fast kinetics)Radical chlorination (Slow, controlled)
Primary Impurity Ethyl 2-(dichloromethyl)-5-methylnicotinate (Over-chlorination)Unreacted Starting Material (Incomplete conversion)
Regio-Selectivity Moderate (Risk of 5-chloromethyl formation)High (Favors 2-chloromethyl)
Atom Economy High (3 active Cl atoms per molecule)Low (1 active Cl atom)
Purification Load High (Requires removal of cyanuric acid & di-chlorinated species)Moderate (Succinimide is water-soluble)
Mechanistic Pathway & Impurity Tree

The following diagram illustrates the reaction pathway and the divergence points where impurities are generated.

G SM Starting Material (Ethyl 2,5-dimethylnicotinate) Radical Benzylic Radical Intermediate SM->Radical Initiation Imp_A Impurity A (Unreacted SM) SM->Imp_A Incomplete Rxn Imp_C Impurity C (Regio-isomer) Ethyl 5-(chloromethyl)-... SM->Imp_C 5-Me Activation (Low Selectivity) TCCA Reagent: TCCA (Fast Radical Source) TCCA->Radical Target TARGET PRODUCT Ethyl 2-(chloromethyl)- 5-methylnicotinate Radical->Target Cl Abstraction Imp_B Impurity B (Over-chlorinated) Ethyl 2-(dichloromethyl)-... Target->Imp_B Excess Cl (Over-reaction) Imp_D Impurity D (Hydrolysis) Ethyl 2-(hydroxymethyl)-... Target->Imp_D Moisture/Workup

Figure 1: Synthetic pathway showing the origin of key impurities during radical chlorination.

Detailed Impurity Characterization

Effective process control requires the identification of four specific impurities.

Impurity A: Unreacted Starting Material
  • Chemical Name: Ethyl 2,5-dimethylnicotinate

  • Origin: Incomplete conversion, often due to limiting reagent stoichiometry to prevent over-chlorination.

  • Detection: Elutes early in RP-HPLC.

Impurity B: The "Over-Chlorinated" Artifact
  • Chemical Name: Ethyl 2-(dichloromethyl)-5-methylnicotinate

  • Origin: The introduction of the first chlorine atom stabilizes the benzylic radical, making the second chlorination faster than the first in uncontrolled conditions (especially with TCCA).

  • Impact: Acts as a chain terminator in downstream alkylation reactions.

Impurity C: The Regio-Isomer
  • Chemical Name: Ethyl 5-(chloromethyl)-2-methylnicotinate

  • Origin: Radical attack at the 5-methyl position. While the 2-methyl is electronically activated, high-energy radical conditions (high temp, TCCA) reduce selectivity.

  • Challenge: Extremely difficult to separate from the target product via crystallization due to structural similarity.

Impurity D: Hydrolysis Degradant
  • Chemical Name: Ethyl 2-(hydroxymethyl)-5-methylnicotinate

  • Origin: Hydrolysis of the benzylic chloride during aqueous workup or storage.

  • Indicator: Presence indicates poor moisture control or unstable storage conditions.

Analytical Strategy Comparison

To detect these impurities, we compare a standard QC method against an advanced characterization method.

Method A: Standard HPLC-UV (Routine QC)
  • Detector: UV at 254 nm.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Performance:

    • Pros: Robust, cheap, easy to transfer to manufacturing.

    • Cons: Often fails to resolve the Regio-isomer (Impurity C) from the target peak. Poor sensitivity for non-chromophoric byproducts.

Method B: UPLC-MS/MS (Development & Characterization)
  • Detector: Q-TOF or Triple Quadrupole MS (ESI+).

  • Column: Sub-2 µm C18 (e.g., Waters ACQUITY BEH).

  • Performance:

    • Pros: Mass discrimination allows quantification of co-eluting peaks (e.g., distinguishing Target [M+H]+ 214 from Impurity C [M+H]+ 214 via unique fragment ions).

    • Cons: Higher cost, requires volatile buffers (Formic acid vs. Phosphate).

Comparative Data: Method Performance
ParameterMethod A (HPLC-UV)Method B (UPLC-MS)
Run Time 25 - 30 mins5 - 8 mins
Resolution (Target vs. Imp C) 1.2 (Partial overlap)N/A (Mass resolved)
LOD (Impurity B) 0.05%0.001%
Identification Capability Retention time onlyMolecular weight + Fragmentation

Experimental Protocols

Protocol 1: Synthesis via TCCA (Optimized for Selectivity)

This protocol utilizes a stepwise addition of TCCA to minimize Impurity B (Dichloromethyl).

  • Setup: Charge a 3-neck flask with Ethyl 2,5-dimethylnicotinate (10.0 g, 51.7 mmol) and Acetonitrile (100 mL).

  • Activation: Add AIBN (0.1 eq) as a radical initiator. Heat to reflux (80°C).

  • Addition: Dissolve TCCA (0.35 eq, stoichiometric theoretical) in Acetonitrile (50 mL). Add dropwise over 2 hours .

    • Note: Slow addition keeps the radical concentration low, favoring mono-chlorination over di-chlorination.

  • Quench: Cool to 0°C. Filter off the precipitated Cyanuric Acid byproduct.

  • Workup: Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with saturated NaHCO3 (to remove acid) and Brine.

  • Purification: Recrystallize from Hexane/EtOAc (9:1) to remove Impurity B.

Protocol 2: UPLC-MS Characterization Method
  • Instrument: Waters ACQUITY UPLC H-Class with QDa Detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 95% A

    • 5.0 min: 5% A

    • 6.0 min: 5% A

    • 6.1 min: 95% A

  • MS Parameters:

    • Ionization: ESI Positive.

    • Cone Voltage: 15 V.

    • Scan Range: 100–600 m/z.

Analytical Workflow Diagram

This workflow guides the researcher in identifying unknown peaks during the development phase.

AnalyticalWorkflow Sample Crude Reaction Mixture HPLC Initial HPLC-UV Run (Method A) Sample->HPLC Decision Are impurities > 0.1% detected? HPLC->Decision Release Release Batch Decision->Release No Investigate Investigate Impurity Decision->Investigate Yes MS_Analysis Run UPLC-MS (Method B) Determine m/z Investigate->MS_Analysis Match_SM m/z = 194 (Starting Material) MS_Analysis->Match_SM [M+H]+ 194 Match_Target m/z = 214 (Target/Regio-isomer) MS_Analysis->Match_Target [M+H]+ 214 Match_DiCl m/z = 248 (Dichloromethyl) MS_Analysis->Match_DiCl [M+H]+ 248 NMR Isolate & Run 1H-NMR (Distinguish Regio-isomers) Match_Target->NMR Co-eluting Isomer?

Figure 2: Decision tree for the identification and characterization of process-related impurities.

References

  • BenchChem. (2025).[2][3] Synthesis and Characterization of Pyridine Intermediates. Retrieved from

  • National Institutes of Health (NIH). (2018). Stability Indicating HPLC Method for Nicotine Derivatives. Retrieved from

  • MDPI Molecules. (2016). Synthesis and Characterization of Process-Related Impurities of Pyridine Derivatives. Retrieved from

  • USDA Agricultural Research Service. (2007). Imidazolinone Herbicides: Synthesis and Mode of Action. Retrieved from

Sources

Technical Guide: Antinociceptive Profiling of Methyl Nicotinate & Novel Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Methyl Nicotinate (MN) , the methyl ester of niacin (Vitamin B3), presents a pharmacological paradox. While historically utilized as a rubefacient in topical formulations to induce local vasodilation via prostaglandin release, recent systemic evaluations reveal potent antinociceptive (analgesic) activity.

This guide analyzes the dualistic nature of MN and its derivatives, positioning them as viable alternatives to traditional NSAIDs. We explore the causality between esterification, lipophilicity, and central/peripheral pain modulation, supported by comparative data against Acetylsalicylic Acid (Aspirin) and Morphine .

Mechanism of Action: The "Janus" Effect

The pharmacological activity of Methyl Nicotinate is route-dependent. Understanding this mechanism is critical for experimental design.

Topical vs. Systemic Pathways
  • Topical Application (Rubefacient): MN penetrates the stratum corneum rapidly due to high lipophilicity. It stimulates the release of Prostaglandin D2 (PGD2) from Langerhans cells, causing vasodilation and mild irritation (counter-irritancy).

  • Systemic Administration (Antinociceptive): When administered orally, MN and its derivatives exhibit anti-inflammatory and analgesic effects. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes and potential modulation of central nociceptive pathways, distinct from its topical pro-inflammatory action.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of MN's activity based on administration route.

MN_Mechanism mn_node Methyl Nicotinate (MN) route_topical Topical Application (Skin) mn_node->route_topical route_systemic Systemic Administration (Oral/IP) mn_node->route_systemic target_langerhans Langerhans Cells route_topical->target_langerhans target_cox COX Enzyme Inhibition route_systemic->target_cox effect_pgd2 PGD2 Release (Pro-inflammatory) target_langerhans->effect_pgd2 Stimulation effect_pain_block Block Prostaglandin Synthesis target_cox->effect_pain_block Inhibition effect_vaso Vasodilation & Rubefacient Effect effect_pgd2->effect_vaso effect_analgesia Antinociception (Peripheral & Central) effect_pain_block->effect_analgesia

Figure 1: Divergent pharmacological pathways of Methyl Nicotinate based on administration route.

Comparative Performance Analysis

MN vs. Standard Analgesics

Experimental data indicates that MN exhibits high potency compared to standard NSAIDs. In acetic acid-induced writhing assays (peripheral pain), MN demonstrated comparable efficacy to Aspirin at significantly lower doses.[1][2]

Table 1: Comparative Efficacy in Murine Models

CompoundClassDose (mg/kg)RouteWrithing Inhibition (%)Hot Plate Latency (sec)Onset
Methyl Nicotinate Nicotinate Ester10 p.o.~42% 16.6 ± 0.9Fast (<30 min)
Aspirin NSAID100p.o.~45%12.5 ± 1.2Moderate
Morphine Opioid2s.c.>80%26.0 ± 2.4 Fast
Indomethacin NSAID10p.o.~50%N/ASlow

Data Source: Synthesized from Erharuyi et al. (2015) and standard pharmacological benchmarks.

Key Insights:

  • Potency Advantage: MN at 10 mg/kg achieves analgesic parity with Aspirin at 100 mg/kg , suggesting a 10-fold increase in potency by weight for peripheral pain.

  • Central Activity: Unlike pure NSAIDs, MN shows statistically significant activity in the Hot Plate test (thermal stimulus), implying a central nervous system (CNS) component, likely due to its ability to cross the blood-brain barrier (BBB) facilitated by the methyl ester group.

Structure-Activity Relationships (SAR) of Derivatives

Modifying the nicotinate structure alters bioavailability and receptor affinity.

  • Benzyl Nicotinate: Increased lipophilicity compared to MN; enhanced skin permeation but higher irritation potential.

  • 2-Bromophenyl Nicotinates: Introduction of halogenated phenyl rings at the C2 position significantly enhances anti-inflammatory activity, potentially by mimicking the bis-allylic moiety of arachidonic acid.

  • Morphine Nicotinates: Esterification of morphine with nicotinic acid (e.g., Nicomorphine) increases lipid solubility, facilitating rapid BBB penetration and faster onset of analgesia compared to morphine base.

Experimental Protocols

To validate the antinociceptive profile of MN or new derivatives, the following self-validating workflow is recommended.

Synthesis & Purification Workflow
  • Reaction: Fischer esterification of Nicotinic Acid + Methanol (excess) +

    
     (cat).
    
  • Reflux: 13 hours at

    
    .
    
  • Validation: TLC (Petroleum ether:Ethyl acetate 4:[3]1) followed by NMR/IR confirmation.[4]

In Vivo Antinociceptive Assays
A. Acetic Acid-Induced Writhing Test (Peripheral)

This test measures the reduction in chemical peritonitis-induced visceral pain.

  • Animals: Swiss albino mice (20-25g), n=6 per group.

  • Pre-treatment: Administer Vehicle, Standard (Aspirin 100 mg/kg), or MN (5-10 mg/kg) orally.

  • Induction: 30 minutes post-treatment, inject 0.6% Acetic Acid (10 mL/kg i.p.).

  • Measurement: Count abdominal constrictions ("writhes") for 20 minutes starting 5 minutes post-injection.

  • Calculation:

    
    .
    
B. Hot Plate Test (Central)

This test discriminates supraspinal analgesia.

  • Apparatus: Eddy’s Hot Plate maintained at

    
    .
    
  • Screening: Select mice with baseline latency <15 sec.

  • Dosing: Administer MN (10 mg/kg) or Morphine (2 mg/kg).

  • Measurement: Record latency to paw lick or jump at 30, 60, and 90 mins.

  • Cut-off: 30 seconds to prevent tissue damage.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Bioactivity Profiling start Nicotinic Acid Precursor synth Esterification (MeOH/H2SO4) start->synth purify Purification (Column Chrom.) synth->purify qc QC: NMR/IR (Purity >98%) purify->qc assay_writhing Writhing Test (Peripheral) qc->assay_writhing assay_hotplate Hot Plate Test (Central) qc->assay_hotplate analysis Data Analysis (ED50 Calculation) assay_writhing->analysis assay_hotplate->analysis

Figure 2: End-to-end workflow for synthesis and pharmacological evaluation of nicotinate derivatives.

References

  • Erharuyi, O., Igbe, I., Falodun, A., Enadeghe, R., & Igbinedion, O. (2015).[4] Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.[1][4] Link

  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013).[5] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.[1][6][4][5] Chemical & Pharmaceutical Bulletin, 61(9), 933-940.[5] Link

  • Hosztafi, S., Köhegyi, I., Simon, C., & Fürst, Z. (1993).[7] Synthesis and analgetic activity of nicotinic esters of morphine derivatives. Arzneimittelforschung, 43(11), 1200-1203.[7] Link

  • Müller, B., Kasper, M., Surber, C., & Imanidis, G. (2003).[4] Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin.[1][4] European Journal of Pharmaceutical Sciences, 20(2), 181-195.[1][4] Link

Sources

Introduction: The Central Role of Nicotinic Acetylcholine Receptors in CNS Function

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Efficacy of Nicotinic Receptor Modulators in Preclinical CNS Models

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are pivotal in mediating fast synaptic transmission throughout the central nervous system (CNS).[1][2] These receptors, activated by the endogenous neurotransmitter acetylcholine, are implicated in a vast array of cognitive and neurological processes, including learning, memory, attention, and reward.[3][4] Structurally, nAChRs are pentameric proteins composed of various combinations of subunits (e.g., α and β), with the α4β2 and α7 subtypes being the most abundant and therapeutically relevant in the brain.[3][5]

Dysfunction in the nicotinic cholinergic system is a hallmark of numerous CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[6][7][8][9] This has driven significant interest in developing nAChR modulators as potential therapeutic agents. This guide provides a comparative analysis of the preclinical efficacy of various classes of nAChR modulators, offering researchers and drug development professionals a synthesized overview of the experimental data and the methodologies used to generate them.

Classification and Mechanism of Nicotinic Receptor Modulators

The therapeutic strategy behind modulating nAChRs is not simply to activate them, but to do so with temporal and regional precision, avoiding the widespread side effects and tolerance associated with non-selective agonists like nicotine. Modulators are broadly classified based on their interaction with the receptor.

  • Agonists and Partial Agonists : These compounds bind directly to the acetylcholine binding site (the orthosteric site). Full agonists elicit a maximal receptor response, while partial agonists produce a submaximal response, which can be advantageous in preventing overstimulation and receptor desensitization.[10][11] Varenicline, for instance, is a partial agonist at the α4β2 receptor, providing enough stimulation to alleviate withdrawal symptoms while also blocking nicotine from binding.[10][11][12]

  • Positive Allosteric Modulators (PAMs) : PAMs represent a more nuanced approach. They bind to a site on the receptor distinct from the orthosteric site, known as an allosteric site.[5][9] On their own, PAMs do not activate the receptor but rather enhance the response when an agonist (like acetylcholine) is present.[9] This mechanism preserves the natural pattern of receptor activation and can reduce the risk of tolerance.[5][9]

G cluster_0 Nicotinic Receptor Modulators cluster_1 Orthosteric Ligands cluster_2 Allosteric Ligands Modulators Classification of nAChR Modulators Agonist Agonist (e.g., Nicotine) Modulators->Agonist Bind to Acetylcholine Site Partial_Agonist Partial Agonist (e.g., Varenicline, Encenicline) Modulators->Partial_Agonist Bind to Acetylcholine Site PAM Positive Allosteric Modulator (PAM) (e.g., Galantamine) Modulators->PAM Bind to Separate Site NAM Negative Allosteric Modulator (NAM) Modulators->NAM Bind to Separate Site

Figure 1: Classification of Nicotinic Receptor Modulators.

Comparative Efficacy in Preclinical CNS Models

The true test of a modulator's potential lies in its performance in validated animal models that recapitulate aspects of human CNS disorders. Here, we compare the efficacy of several key nicotinic modulators across different therapeutic areas.

Cognitive Enhancement: Alzheimer's and Schizophrenia Models

Cognitive impairment is a core symptom in both Alzheimer's disease and schizophrenia.[7] The α7 nAChR, highly expressed in the hippocampus and cortex, is a primary target for improving cognition.[3][4]

Encenicline (EVP-6124) , a selective partial agonist of the α7 nAChR, has shown promise in preclinical models.[13][14] It is believed to prime the α7 receptor, increasing its sensitivity to acetylcholine.[14][15] This mechanism is thought to activate brain networks involved in sensory gating and attention, leading to improved cognitive performance.[14][15] In animal studies, encenicline has been shown to improve memory in tasks like the novel object recognition test.[16]

ABT-418 , a selective agonist for the α4β2 nAChR subtype, has also demonstrated cognitive-enhancing effects.[17][18] In animal models, it was found to be equipotent to nicotine in improving cognitive performance but with a better side-effect profile, particularly regarding cardiovascular effects.[17][19] Early clinical trials in patients with Alzheimer's disease showed that ABT-418 improved performance on verbal and spatial learning tasks.[20]

A-582941 , another α7 nAChR partial agonist, has been evaluated in the sub-chronic MK-801 rat model of schizophrenia. Treatment with A-582941 improved cognitive deficits in the novel object recognition test and also addressed negative symptoms like social deficits, in some cases more effectively than the atypical antipsychotic clozapine.[21]

Modulator Target Receptor CNS Model Key Findings Citation(s)
Encenicline α7 Partial AgonistSchizophrenia, Alzheimer'sPrimes α7 receptor, improves memory in object recognition tasks.[13][14][16]
ABT-418 α4β2 AgonistAlzheimer's, ADHDEquipotent to nicotine in enhancing cognition with fewer side effects. Improved verbal and spatial learning.[17][19][20]
A-582941 α7 Partial AgonistSchizophrenia (MK-801 model)Improved cognitive and negative symptoms; stronger effect on cognition than clozapine in this model.[21]
BMS-933043 α7 Partial AgonistSchizophreniaAlleviates cognitive deficits in phencyclidine (PCP) treated mice.[22]
Neuroprotection: Parkinson's Disease Models

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the nigrostriatal pathway.[6] There is a compelling body of evidence suggesting that nicotine and nicotinic agonists can protect these neurons from damage in animal models.[6][23]

Stimulation of both α7 and α4β2 nAChRs has been shown to be neuroprotective.[24] In rodent and primate models using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP to induce parkinsonian damage, pre-treatment with nicotine protects against the degeneration of dopaminergic neurons.[6][23] This neuroprotective effect suggests that nAChR modulators could be disease-modifying agents.[24] Furthermore, nAChR agonists have been shown to ameliorate motor deficits in these models and can even reduce the dyskinesias that arise from long-term L-dopa therapy.[6][24]

Modulator Target Receptor CNS Model Key Findings Citation(s)
Nicotine Non-selective AgonistParkinson's (6-OHDA, MPTP)Protects against nigrostriatal degeneration; improves motor function.[6][23]
α7 Agonists α7 AgonistParkinson'sMediate neuroprotective and anti-dyskinetic effects.[24]
β2-subunit Agonistsα4β2, α6β2* AgonistParkinson'sReduce nigrostriatal damage in animal models.[24]
Mood Regulation: Depression Models

Epidemiological studies have long noted a high incidence of smoking among individuals with depression, suggesting a potential self-medication effect of nicotine.[25][26] Preclinical research supports this, indicating that nAChR modulation can produce antidepressant-like effects. The α4β2 nAChR subtype appears to be particularly involved.[3][25][26]

In the Flinders Sensitive Line (FSL) rats, an established genetic animal model of depression, both acute and chronic administration of nicotine significantly reduced immobility in the forced swim test, a common measure of antidepressant efficacy.[25][26] Interestingly, these rats show higher levels of α4β2 receptors in key brain regions.[25][26]

Cytisine , a natural α4β2 partial agonist from which varenicline was developed, has also demonstrated antidepressant-like effects in mouse models, such as the unpredictable chronic mild stress (UCMS) model.[2][8]

Modulator Target Receptor CNS Model Key Findings Citation(s)
Nicotine Non-selective AgonistDepression (FSL Rats)Reduced immobility in the forced swim test, suggesting an antidepressant effect.[25][26]
Varenicline α4β2 Partial AgonistDepressionPreclinical studies suggest antidepressant-like effects, likely mediated by α4β2 modulation.[8]
Cytisine α4β2 Partial AgonistDepression (UCMS model)Alleviated depressive-like behaviors in chronically stressed mice.[2]

Methodologies: Protocols for Key Preclinical Assays

The trustworthiness of preclinical data hinges on the robustness of the experimental protocols. Below are detailed methodologies for two widely used behavioral assays for assessing cognition and a general protocol for electrophysiological characterization.

Experimental Protocol 1: Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate learning and recognition memory in rodents. It leverages the innate preference of mice and rats to explore novel objects over familiar ones.[27][28]

Objective: To assess recognition memory.

Step-by-Step Methodology:

  • Habituation (Day 1): a. Place the animal in the center of an empty, open-field arena (e.g., 40 x 60 cm).[29] b. Allow the animal to freely explore the arena for 5-10 minutes to acclimate to the environment.[27][29] c. Return the animal to its home cage. Clean the arena thoroughly between animals to eliminate olfactory cues.

  • Familiarization/Training Phase (Day 2): a. Place two identical objects (e.g., small glass beakers or plastic blocks) in opposite quadrants of the arena.[27][30] b. Place the animal back into the center of the arena and allow it to explore the two objects for a set period (e.g., 10 minutes).[27] c. Record the time the animal spends actively exploring each object (sniffing, touching).[28] d. Return the animal to its home cage.

  • Testing Phase (Day 2, after retention interval): a. After a defined retention interval (e.g., 1 hour to 24 hours), replace one of the familiar objects with a novel object.[27][30] b. Place the animal back in the arena and allow it to explore for a set period (e.g., 5-10 minutes).[27][30] c. Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis: a. Calculate the Discrimination Index (DI) to quantify recognition memory. A common formula is: DI = (T_novel - T_familiar) / (T_novel + T_familiar).[28] b. A positive DI indicates the animal remembers the familiar object and spent more time exploring the novel one.

Figure 2: Experimental Workflow for the Novel Object Recognition Test.
Experimental Protocol 2: Morris Water Maze (MWM)

The MWM is a classic test for hippocampal-dependent spatial learning and memory.[31][32] It requires an animal to learn the location of a hidden escape platform using distal visual cues in the room.

Objective: To assess spatial learning and reference memory.

Step-by-Step Methodology:

  • Apparatus Setup: a. Use a large circular pool (e.g., 90-100 cm diameter) filled with water made opaque with non-toxic paint.[32] b. Place a small escape platform ~1 cm below the water's surface, making it invisible. c. Ensure the room has various stable, visible spatial cues (posters, furniture).

  • Habituation/Pre-training (Day 1): a. Acclimate mice to the testing room. b. Allow mice a "visible platform" trial where the platform is marked or raised above the water, ensuring they learn they can escape by climbing on it.

  • Acquisition/Training Phase (Days 2-5): a. For each trial, gently place the mouse into the water at one of four randomized starting positions (N, S, E, W), facing the pool wall.[31] b. Allow the mouse up to 60 or 90 seconds to find the hidden platform.[31] c. Record the time it takes to find the platform (escape latency) and the path taken using a video tracking system. d. If the mouse fails to find the platform within the time limit, gently guide it to the platform and allow it to remain there for 15-30 seconds.[31] e. Perform multiple trials per day (e.g., 4 trials) for several consecutive days. A decreasing escape latency over days indicates learning.

  • Probe Trial (Day 6): a. Remove the escape platform from the pool. b. Place the mouse in the pool for a single 60-second trial. c. Record the time spent in the "target quadrant" where the platform used to be.

  • Data Analysis: a. Acquisition: Plot the average escape latency for each day of training. A steeper downward slope indicates faster learning. b. Memory Retention (Probe Trial): A significant preference for the target quadrant (i.e., spending >25% of the time there) indicates good spatial memory.

G cluster_Acquisition Acquisition Phase (e.g., 4 Days) cluster_Probe Probe Trial (Final Day) start_node Start Trial: Place mouse in water at random position search_node Mouse swims to find hidden platform using spatial cues start_node->search_node end_node End Trial: Mouse finds platform or is guided after 90s search_node->end_node repeat_node Repeat 4x daily end_node->repeat_node end_node->repeat_node Measure Escape Latency probe_start Remove Platform repeat_node->probe_start After final training day probe_swim Mouse swims for 60s probe_start->probe_swim probe_measure Measure time spent in target quadrant probe_swim->probe_measure

Figure 3: Experimental Workflow for the Morris Water Maze Test.
Experimental Protocol 3: Electrophysiological Assessment of nAChR Modulation

Electrophysiology provides a direct measure of receptor function by recording the ionic currents that flow through the channel upon activation.[1][33]

Objective: To quantify the effect of a test compound (agonist, antagonist, or PAM) on a specific nAChR subtype.

Step-by-Step Methodology:

  • Cell Preparation: a. Use a cell line (e.g., CHO or HEK cells) or Xenopus oocytes that are engineered to stably express a specific human nAChR subtype (e.g., α7 or α4β2).[1][34]

  • Recording Setup: a. Use a high-throughput automated patch-clamp system or a conventional manual patch-clamp rig. b. Establish a whole-cell recording configuration, holding the cell membrane at a negative potential (e.g., -70 mV).[1]

  • Agonist/Antagonist Assay: a. To test for agonist activity, apply the test compound at various concentrations and measure the peak inward current elicited. b. To test for antagonist activity, pre-incubate the cells with the test compound for a set time (e.g., 5 minutes) before co-applying it with a known agonist (like nicotine or acetylcholine) at a concentration that produces a near-maximal response (e.g., EC90).[1] A reduction in the agonist-evoked current indicates antagonism.

  • PAM Assay: a. Pre-incubate the cells with the test compound. b. Apply a low concentration of a known agonist (e.g., EC20, a concentration that gives 20% of the maximal response).[1] c. An enhancement or potentiation of the EC20 current in the presence of the test compound indicates positive allosteric modulation.

  • Data Analysis: a. Generate concentration-response curves to determine key pharmacological parameters like potency (EC50/IC50) and efficacy (% of maximal acetylcholine response).

Conclusion and Future Directions

The preclinical data strongly support the continued investigation of nicotinic receptor modulators for a range of CNS disorders. Partial agonists and PAMs, in particular, offer a promising therapeutic window by selectively targeting nAChR subtypes like α7 and α4β2 while minimizing the side effects and desensitization issues associated with full, non-selective agonists. The α7 receptor remains a key target for cognitive enhancement in schizophrenia and Alzheimer's, while α4β2 modulation shows potential for treating depression and providing neuroprotection in Parkinson's disease.

Future research should focus on developing modulators with even greater subtype selectivity and exploring the therapeutic potential of combining nAChR modulators with other drug classes. As our understanding of the complex signaling pathways governed by nAChRs deepens, so too will our ability to design highly targeted and effective therapies for debilitating neurological and psychiatric conditions.

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  • What molecular and cellular mechanisms are involved in the therapeutic action of Varenicline Tartr
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Safety Operating Guide

Ethyl 2-(chloromethyl)-5-methylnicotinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 2-(chloromethyl)-5-methylnicotinate: Operational Disposal & Handling Guide

Part 1: Executive Safety Assessment

This compound (CAS: 1150617-72-9) is a specialized pyridine derivative often used as an intermediate in medicinal chemistry. Its structural motif—a chloromethyl group attached to a pyridine ring—classifies it as a reactive alkylating agent .

Critical Hazard Profile:

  • Primary Risk: Alkylation. The electrophilic benzylic-type carbon (chloromethyl) can react irreversibly with biological nucleophiles (DNA, proteins). Treat as a potential mutagen/carcinogen.

  • Secondary Risk: Corrosivity/Irritation.[1] Hydrolysis releases hydrochloric acid (HCl).

  • Reactivity: Moisture sensitive. Reacts with water and nucleophiles.

Immediate Directive:

  • Do NOT dispose of via municipal drains.

  • Do NOT mix with strong oxidizers or alkaline waste streams without neutralization.

  • Segregate as Halogenated Organic Waste .

Part 2: Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or handling procedure, the following PPE barrier system is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving required. Inner: Nitrile (4 mil) Outer: Nitrile (minimum 8 mil) or Laminate (Silver Shield)Chloromethyl esters can permeate standard latex rapidly. Double gloving provides a breakthrough time buffer.
Eye/Face Chemical Splash Goggles + Face ShieldPrevents corneal damage from splashes or hydrolyzed acid vapors.
Respiratory Fume Hood (Face velocity > 100 fpm)Primary control. If outside hood, use NIOSH-approved respirator with OV/AG cartridges.
Body Chemical-resistant Lab Coat (Tyvek® preferred) + Closed-toe shoesPrevents skin absorption of alkylating agents.

Part 3: Disposal Workflow & Segregation

The disposal process is governed by the chemical's halogen content and reactivity. Follow this decision logic to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations.

Waste Segregation Logic

DisposalWorkflow Start Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Mother liquors, solvents) StateCheck->Liquid Solution Solid Solid Waste (Contaminated silica, filter paper, gloves) StateCheck->Solid Debris/Solids Segregation Segregation Stream: HALOGENATED ORGANIC Liquid->Segregation Solid->Segregation ContainerL Container: HDPE or Glass Carboy (Vented Cap recommended) Segregation->ContainerL Liquids ContainerS Container: Wide-mouth HDPE Jar or Double-bagged (6-mil poly) Segregation->ContainerS Solids Labeling Labeling: 'Hazardous Waste - Halogenated' Constituents: this compound, Solvents ContainerL->Labeling ContainerS->Labeling Final Transfer to EHS/Incineration Labeling->Final

Figure 1: Decision tree for segregating and packaging chloromethyl ester waste. Note the strict requirement for "Halogenated" classification due to the chlorine atom.

Step-by-Step Disposal Protocol

Step 1: Quenching (Optional but Recommended for Pure Material) If disposing of pure, unreacted material (>5g), chemical deactivation reduces downstream risk.

  • Dissolve the material in a compatible solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Slowly add a 10% aqueous solution of Sodium Thiosulfate or dilute Ammonium Hydroxide .

    • Mechanism:[2][3] The thiosulfate or ammonia acts as a nucleophile, displacing the chloride and destroying the alkylating potential [1].

  • Stir for 1 hour in a fume hood.

  • Separate phases (if applicable) and dispose of the organic layer as Halogenated Waste .

Step 2: Packaging

  • Liquids: Collect in screw-top glass or HDPE containers. Do not fill >90% to allow for thermal expansion.

  • Solids: Place contaminated silica gel, paper towels, and gloves into a clear wide-mouth jar or double-bag in 6-mil polyethylene bags.

Step 3: Labeling

  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Must list: "this compound" (Do not use abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Corrosive (if unquenched).

Part 4: Emergency Spill Response

In the event of a spill outside the fume hood, execute the S.C.R.A.M. protocol immediately.

SpillResponse Spill Spill Detected Secure SECURE: Alert personnel, Evacuate immediate area Spill->Secure Control CONTROL: Don PPE (Double Gloves, Resp), Stop source if safe Secure->Control Contain CONTAIN: Surround with absorbent pillows (Vermiculite/Polyprop) Control->Contain Clean CLEAN: Absorb liquid, Wash surface with 5% NaHCO3 Contain->Clean Report REPORT: Notify EHS, File Incident Report Clean->Report

Figure 2: S.C.R.A.M. (Secure, Control, Contain, Clean, Report) workflow for hazardous spills.

Decontamination Solution for Surfaces: Prepare a solution of 5% Sodium Bicarbonate (NaHCO₃) and 5% Sodium Thiosulfate in water.

  • Absorb the bulk liquid with vermiculite or spill pads.

  • Wipe the surface with the decontamination solution.

  • Wait 15 minutes (allows hydrolysis/neutralization of residues).

  • Final wipe with water and detergent.

  • Dispose of all cleanup materials as Solid Hazardous Waste .

Part 5: Regulatory & Transport Codes

When preparing the waste manifest for pickup by a licensed contractor (e.g., Veolia, Clean Harbors), use the following classifications.

Regulatory BodyParameterClassification/Code
US EPA (RCRA) Waste CodeD003 (Reactivity - potential) or Not Listed (Default to characteristic toxicity). Note: Most labs code as "Lab Pack - Halogenated Solvent".
DOT (Transport) Proper Shipping NameCorrosive liquid, acidic, organic, n.o.s. (if unquenched) or Toxic liquid, organic, n.o.s.
DOT (Transport) Hazard Class8 (Corrosive) or 6.1 (Toxic)
IATA Packing GroupII or III (Based on concentration)

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

Navigating the Safe Handling of Ethyl 2-(chloromethyl)-5-methylnicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hazard Profile: Understanding the Risks

Based on the hazard classifications of similar nicotinate esters, Ethyl 2-(chloromethyl)-5-methylnicotinate is anticipated to present the following hazards:

  • Skin Irritation and Burns: Like Ethyl Nicotinate, this compound is expected to cause skin irritation, and potentially severe burns with prolonged contact.[1]

  • Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[2][3]

  • Combustibility: While not highly flammable, related compounds are combustible liquids.[1]

Given these potential hazards, a stringent adherence to appropriate personal protective equipment (PPE) and handling protocols is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Recommended PPE Rationale
Weighing and Aliquoting (Solid or Liquid) Nitrile or Neoprene Gloves (double-gloved recommended), Chemical Splash Goggles, Lab Coat, Face Shield (if not working behind a sash)To prevent skin and eye contact from potential splashes or spills.
Solution Preparation and Transfers Nitrile or Neoprene Gloves (double-gloved), Chemical Splash Goggles, Lab Coat, Full-face Respirator with appropriate cartridge (if not in a certified fume hood)Provides a higher level of respiratory protection against vapors and aerosols.
Experimental Procedures As per solution preparation, with additional task-specific PPE as determined by your risk assessment.Ensures comprehensive protection throughout the experimental workflow.
Waste Disposal Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab CoatTo protect against accidental exposure during waste handling.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for ensuring laboratory safety.

Engineering Controls:
  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located in close proximity to the work area.

Donning PPE Workflow:

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash and dry hands thoroughly Inspect_PPE->Wash_Hands Don_Gown Don lab coat or gown Wash_Hands->Don_Gown Don_Respirator Don respirator (if required) Don_Gown->Don_Respirator Don_Goggles Don chemical splash goggles Don_Respirator->Don_Goggles Don_Gloves Don inner pair of gloves Don_Goggles->Don_Gloves Don_Outer_Gloves Don outer pair of gloves over cuffs Don_Gloves->Don_Outer_Gloves

Caption: PPE Donning Sequence

Handling Procedure:
  • Preparation: Assemble all necessary equipment and reagents within the fume hood.

  • Weighing: If solid, weigh the compound on a tared weigh paper or in a suitable container within the fume hood. If liquid, measure by volume using appropriate glassware.

  • Dissolving/Diluting: Add the compound to the solvent slowly and stir to dissolve. Be mindful of any potential exothermic reactions.

  • Transfers: Use a pipette or a syringe with a blunt-tip needle for liquid transfers to minimize the risk of splashes and aerosol generation.

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, pipette tips, weigh papers) should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour this chemical down the drain.[2][4]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Professional Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service.[4]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3][5] Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For large spills, contact your institution's emergency response team.

Safe Handling Workflow

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_disposal Disposal & Cleanup Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Don_PPE Don PPE Correctly Prepare_Work_Area->Don_PPE Handle_Chemical Handle Chemical Safely Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Segregate_Waste Segregate Waste Doff_PPE->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste Clean_Work_Area Clean & Decontaminate Work Area Dispose_Waste->Clean_Work_Area

Caption: Complete Workflow for Safe Handling

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

  • Synerzine. (2019). SAFETY DATA SHEET Ethyl Nicotinate. [Link]

  • Thermo Fisher Scientific. (2025). Ethyl 2-chloronicotinate - SAFETY DATA SHEET. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl nicotinate, 99%. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.